molecular formula C7H15BrO3 B1281788 Methyl-PEG3-bromide CAS No. 72593-77-2

Methyl-PEG3-bromide

Cat. No.: B1281788
CAS No.: 72593-77-2
M. Wt: 227.10 g/mol
InChI Key: LCCCTXULXHJDLA-UHFFFAOYSA-N
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Description

Methyl-PEG3-bromide is a useful research compound. Its molecular formula is C7H15BrO3 and its molecular weight is 227.10 g/mol. The purity is usually 95%.
The exact mass of the compound Diethylene Glycol 2-Bromoethyl Methyl Ether is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[2-(2-bromoethoxy)ethoxy]-2-methoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15BrO3/c1-9-4-5-11-7-6-10-3-2-8/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCCTXULXHJDLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50530423
Record name 1-Bromo-2-[2-(2-methoxyethoxy)ethoxy]ethane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72593-77-2
Record name 1-Bromo-2-[2-(2-methoxyethoxy)ethoxy]ethane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2-[2-(2-methoxyethoxy)ethoxy]ethane
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Foundational & Exploratory

Synthesis and Characterization of Methyl-PEG3-Bromide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl-PEG3-bromide (mPEG3-Br), a valuable heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems. This document outlines a detailed synthetic protocol, purification methods, and in-depth characterization techniques, presenting all quantitative data in accessible tables and illustrating key processes with clear diagrams.

Introduction

This compound, with the chemical name 1-bromo-2-(2-(2-methoxyethoxy)ethoxy)ethane and CAS number 72593-77-2, is a short-chain polyethylene glycol (PEG) derivative. Its structure comprises a terminal methoxy group, providing hydrophilicity and metabolic stability, and a terminal bromide, which serves as a reactive handle for nucleophilic substitution reactions. This unique combination of properties makes it an essential building block in the construction of complex bioconjugates, particularly in linking a target protein-binding ligand and an E3 ligase-recruiting ligand in PROTAC design. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of its corresponding alcohol precursor, triethylene glycol monomethyl ether. A common and effective method involves the use of phosphorus tribromide (PBr₃).

Reaction Scheme

G cluster_reactants cluster_reagents cluster_products reactant Triethylene Glycol Monomethyl Ether product This compound reactant->product  THF, 0°C to RT reagent PBr₃

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

  • Triethylene glycol monomethyl ether (≥98%)

  • Phosphorus tribromide (PBr₃) (≥99%)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Deionized water

Procedure:

  • Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel is placed under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Starting Material: Triethylene glycol monomethyl ether (1.0 eq) is dissolved in anhydrous THF and the solution is cooled to 0°C in an ice bath.

  • Addition of Brominating Agent: Phosphorus tribromide (0.4 eq), dissolved in anhydrous THF, is added dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction is carefully quenched by the slow addition of deionized water at 0°C. The mixture is then diluted with diethyl ether and washed sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification

The crude this compound is typically a colorless to light yellow oil. Purification is essential to remove unreacted starting materials and byproducts.

Purification Protocol: Column Chromatography

Materials:

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Column Preparation: A glass column is packed with a slurry of silica gel in hexanes.

  • Loading: The crude product is dissolved in a minimal amount of the eluent and loaded onto the column.

  • Elution: The product is eluted using a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). Fractions are collected and analyzed by TLC.

  • Isolation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to afford the purified this compound.

Characterization

The identity and purity of the synthesized this compound are confirmed using various analytical techniques.

Physicochemical Properties
PropertyValue
CAS Number 72593-77-2
Molecular Formula C₇H₁₅BrO₃
Molecular Weight 227.10 g/mol
Appearance Colorless to light yellow liquid
Purity (by GC) ≥98%
Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are crucial for structural confirmation. The spectra are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR (400 MHz, CDCl₃) - Predicted Chemical Shifts:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
3.80t, J = 6.4 Hz2H-CH₂-Br
3.68 - 3.62m8H-O-CH₂-CH₂-O-
3.54 - 3.51m2HCH₃-O-CH₂-
3.38s3HCH₃-O-

¹³C NMR (100 MHz, CDCl₃) - Predicted Chemical Shifts:

Chemical Shift (δ, ppm)Assignment
71.9CH₃-O-C H₂-
71.3-O-C H₂-CH₂-Br
70.7-O-C H₂-CH₂-O-
70.6-O-C H₂-CH₂-O-
59.1C H₃-O-
30.3-C H₂-Br

4.2.2. Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the molecular weight and fragmentation pattern, further confirming the structure and assessing purity.

Expected GC-MS Data:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 226/228 for bromine isotopes) may be observed, though it can be weak.

  • Major Fragment Ions: Common fragmentation patterns for ethers and alkyl halides are expected. Key fragments would likely arise from the cleavage of C-O and C-C bonds. Expected fragments include ions at m/z 45, 59, 89, 103, and 133, corresponding to various PEG fragments.

Logical Workflow

The overall process from synthesis to characterization follows a logical progression to ensure the desired product is obtained with high purity and its identity is rigorously confirmed.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization s1 Reaction Setup s2 Addition of Reactants s1->s2 s3 Reaction Monitoring (TLC) s2->s3 s4 Work-up s3->s4 p1 Column Chromatography s4->p1 p2 Fraction Analysis (TLC) p1->p2 p3 Solvent Removal p2->p3 c1 ¹H NMR p3->c1 c2 ¹³C NMR p3->c2 c3 GC-MS p3->c3

Caption: Experimental workflow for the synthesis and characterization of this compound.

Conclusion

This guide provides a detailed framework for the successful synthesis, purification, and characterization of this compound. The provided protocols and characterization data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the use of this important linker in the construction of innovative therapeutics. Adherence to these methodologies will ensure the production of high-quality material suitable for demanding applications.

The Strategic Application of Methyl-PEG3-bromide in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the precise engineering of therapeutic molecules is paramount to enhancing efficacy, optimizing pharmacokinetic profiles, and minimizing off-target effects. Methyl-PEG3-bromide has emerged as a critical chemical tool, particularly as a short, discrete polyethylene glycol (PEG) linker, in the construction of complex therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its defined length, hydrophilicity, and reactive nature make it an invaluable building block for connecting targeting moieties to functional elements, thereby improving the overall performance of the drug candidate. This technical guide provides an in-depth exploration of the applications of this compound in drug discovery, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Applications of this compound

This compound is a heterobifunctional linker composed of a methyl-capped triethylene glycol (PEG3) chain and a terminal bromide. The PEG component imparts hydrophilicity, which can enhance the solubility and reduce non-specific binding of the resulting conjugate, while the bromide serves as a reactive handle for covalent bond formation, typically through nucleophilic substitution reactions.[1]

The primary applications of this compound in drug discovery include:

  • PROTAC Linkers: PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2] The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy.[1] Short PEG linkers like this compound are frequently employed to optimize the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[3] The PEG3 linker provides sufficient flexibility and spatial orientation for productive ternary complex formation while its hydrophilicity can improve the often-poor solubility of PROTAC molecules.[4]

  • Antibody-Drug Conjugate (ADC) Linkers: ADCs are targeted cancer therapies that consist of a monoclonal antibody conjugated to a potent cytotoxic payload via a chemical linker. The linker's properties, including its length and hydrophilicity, can significantly impact the ADC's stability, pharmacokinetics, and therapeutic index. While longer PEG chains are often used to improve solubility, shorter PEG linkers can also be advantageous. For instance, a short PEG8 linker has been shown to alter the pharmacokinetics of trastuzumab, leading to faster clearance from the blood while maintaining tumor uptake, resulting in high-contrast immuno-PET images.[5] this compound can be incorporated into ADC linkers to fine-tune these properties.

  • PEGylation of Small Molecules: PEGylation is a well-established strategy to improve the pharmacokinetic properties of therapeutic agents. Attaching PEG chains can increase a drug's hydrodynamic radius, leading to reduced renal clearance and a longer circulation half-life. While large, polydisperse PEGs are commonly used, the conjugation of short, discrete PEG units like that from this compound can also modulate a small molecule's properties, such as improving aqueous solubility or altering membrane permeability.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective application in drug synthesis and for predicting the properties of the resulting conjugates.

PropertyValueReference
Molecular Formula C₇H₁₅BrO₃[]
Molecular Weight 227.10 g/mol [7]
Appearance Colorless to light yellow liquid[7]
Density ~1.287 g/cm³[7]
Solubility Soluble in DMSO[7]
Storage -20°C for long-term storage[]

Quantitative Data on the Impact of PEG Linker Length in PROTACs

The length of the PEG linker is a critical parameter in PROTAC design, directly influencing the degradation efficiency (DC₅₀) and maximal degradation (Dₘₐₓ). The following table summarizes comparative data for PROTACs with varying PEG linker lengths targeting different proteins. While specific data for a PEG3 linker is not always available in a direct comparative series, the trends observed provide valuable insights into the impact of linker length.

Target ProteinE3 Ligase LigandLinker Length (Number of PEG units)DC₅₀ (nM)Dₘₐₓ (%)Reference
BRD4CRBN1>5000-[8]
2<500-[8]
4-5<500-[8]
TBK1VHL< 4 (alkyl/ether)No degradation-[8]
7 (alkyl/ether)396[8]
10 (alkyl/ether)29276[8]
c-MetCRBNNot specified (in Met-DD4)6.21>90%[9]
EGFR (mutant)VHLNot specified11.7 (Del19), 22.3 (L858R)>90%[10]
EGFR (mutant)CRBNNot specified (in SIAIS125)100 (Del19)>90%[10]

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and characterization of PROTACs and ADCs, illustrating how this compound can be incorporated.

Protocol 1: Synthesis of a PROTAC Targeting EGFR using a Methyl-PEG3-Linker (Representative)

This protocol describes a generalized multi-step synthesis of an EGFR-targeting PROTAC using gefitinib as the EGFR ligand, pomalidomide as the CRBN E3 ligase ligand, and a linker derived from this compound.

Step 1: Synthesis of the Linker-Pomalidomide Intermediate

  • Reaction Setup: To a solution of pomalidomide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Addition of this compound: Add this compound (1.2 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at 60°C for 12 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pomalidomide-PEG3-methyl ether intermediate.

Step 2: Functionalization of Gefitinib

  • Reaction Setup: Modify the gefitinib structure to introduce a suitable functional group (e.g., a primary amine or a carboxylic acid) for conjugation to the linker. This may involve several synthetic steps depending on the desired attachment point. For this example, we will assume a derivative of gefitinib with a terminal carboxylic acid is prepared.

Step 3: Final PROTAC Assembly

  • Amide Coupling: To a solution of the gefitinib derivative with a carboxylic acid (1.0 eq) and the pomalidomide-PEG3-amine (prepared by converting the terminal methyl ether of the intermediate from Step 1 to an amine) (1.1 eq) in anhydrous DMF, add a coupling agent such as HATU (1.2 eq) and a base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours.

  • Work-up and Purification: Dilute the reaction with water and extract with an appropriate organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the final PROTAC molecule by preparative reverse-phase HPLC.

  • Characterization: Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blot Analysis of PROTAC-Mediated EGFR Degradation
  • Cell Culture and Treatment: Seed human non-small cell lung cancer cells (e.g., HCC827, which harbors an EGFR exon 19 deletion) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized EGFR PROTAC or vehicle control (DMSO) for 24 hours.

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against EGFR, phospho-EGFR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the EGFR protein levels to the loading control to determine the extent of degradation. Calculate the DC₅₀ value from the dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is a common target for PROTAC-mediated degradation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds GRB2 GRB2 EGFR->GRB2 Activates Proteasome Proteasome EGFR->Proteasome Degradation SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF PI3K PI3K RAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PROTAC EGFR PROTAC PROTAC->EGFR Binds E3_Ligase E3 Ligase PROTAC->E3_Ligase Recruits Ub Ubiquitin Ub->E3_Ligase E3_Ligase->EGFR Ubiquitinates

Caption: Simplified EGFR signaling pathway and its inhibition by a PROTAC.

Experimental Workflow Diagram

The diagram below outlines a general experimental workflow for the synthesis and evaluation of a PROTAC molecule.

PROTAC_Workflow start Start: PROTAC Design synthesis Chemical Synthesis (incorporating this compound) start->synthesis purification Purification (e.g., HPLC) synthesis->purification characterization Structural Characterization (NMR, Mass Spec) purification->characterization in_vitro_assays In Vitro Assays characterization->in_vitro_assays western_blot Western Blot (Degradation) in_vitro_assays->western_blot cell_viability Cell Viability Assay (IC50) in_vitro_assays->cell_viability in_vivo_studies In Vivo Studies (Animal Models) western_blot->in_vivo_studies cell_viability->in_vivo_studies pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) in_vivo_studies->pk_pd efficacy Tumor Growth Inhibition in_vivo_studies->efficacy end End: Lead Optimization pk_pd->end efficacy->end

Caption: General workflow for PROTAC synthesis and evaluation.

Conclusion

This compound is a versatile and valuable building block in contemporary drug discovery. Its defined length and hydrophilic properties make it an ideal component for constructing sophisticated therapeutic agents like PROTACs and ADCs. The ability to precisely modulate the linker region of these complex molecules is crucial for optimizing their biological activity, solubility, and pharmacokinetic profiles. As the field of targeted protein degradation and antibody-drug conjugates continues to expand, the strategic use of well-defined linkers such as this compound will undoubtedly play a pivotal role in the development of next-generation therapeutics. This guide provides a foundational understanding for researchers and scientists to effectively harness the potential of this important chemical tool in their drug discovery endeavors.

References

Unveiling the Hydrophilic Nature of PEG3 Linkers: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of hydrophilicity as it pertains to PEG3 linkers, a critical component in modern therapeutic modalities. Understanding and quantifying the hydrophilic character of these linkers is paramount for optimizing drug solubility, stability, and pharmacokinetic profiles. This document provides a comprehensive overview of the chemical properties of PEG3 linkers, detailed experimental protocols for measuring their hydrophilicity, and insights into their application in advanced drug delivery systems such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The Intrinsic Hydrophilicity of PEG3 Linkers

Polyethylene glycol (PEG) is a polyether compound renowned for its biocompatibility, lack of toxicity, and high water solubility.[1] These properties are directly attributable to the repeating ethylene glycol units, which readily form hydrogen bonds with water molecules.[2] Short-chain PEG linkers, such as the PEG3 linker composed of three ethylene glycol units, retain this inherent hydrophilicity, making them invaluable tools in drug development to enhance the aqueous solubility of conjugated molecules.[1][3] The parent structure of a PEG3 linker, triethylene glycol, is completely miscible with water, a strong indicator of the high water solubility of its derivatives.[4]

The hydrophilicity of a molecule can be quantitatively expressed by its partition coefficient (LogP), which measures the ratio of its concentration in a nonpolar solvent (typically octanol) to its concentration in an aqueous solvent. A lower LogP value signifies greater hydrophilicity.

Quantitative Data on PEG3 Linker Hydrophilicity

The hydrophilicity of a PEG3 linker can be influenced by its terminal functional groups. These groups are essential for conjugation to biomolecules and payloads, and their chemical nature can subtly alter the overall physicochemical properties of the linker. The following table summarizes the calculated LogP values for several common functionalized PEG3 linkers.

Linker NameStructureMolecular FormulaMolecular Weight ( g/mol )Calculated LogP (XLogP3)
m-PEG3-acid chlorideCH₃O(CH₂CH₂)₃OCH₂CH₂COClC₈H₁₅ClO₄210.650.3
Amino-PEG3-amineH₂N(CH₂CH₂)₃NH₂C₈H₂₀N₂O₃192.260.354
m-PEG3-OHCH₃O(CH₂CH₂)₃OHC₇H₁₆O₄164.20-1.51

Note: The LogP values are calculated estimates and may vary slightly from experimentally determined values.

The water solubility of these linkers is generally high, with the parent molecule, triethylene glycol, being miscible with water.[4] While specific quantitative solubility data (e.g., in g/L) for each functionalized linker is best determined empirically, their structural similarity to triethylene glycol suggests excellent aqueous solubility. The experimental protocols outlined in the subsequent section can be employed to ascertain precise solubility values.

The Critical Role of Hydrophilicity in Advanced Therapeutics

The hydrophilic nature of PEG3 linkers plays a pivotal role in the efficacy and developability of complex biologics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Enhancing the Properties of Antibody-Drug Conjugates (ADCs)

In the realm of ADCs, the linker connecting the antibody to the cytotoxic payload is a critical determinant of the conjugate's overall performance. The inclusion of a hydrophilic PEG3 linker can mitigate the hydrophobicity often associated with potent cytotoxic drugs and the linker chemistry itself.[5][6] This is crucial because excessive hydrophobicity in an ADC can lead to aggregation, reduced stability, and rapid clearance from circulation.[7] By increasing the overall hydrophilicity of the ADC, PEG3 linkers can improve its solubility, enhance its pharmacokinetic profile, and potentially reduce off-target toxicity.[6][8]

Optimizing the Efficacy of PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding and E3 ligase-binding moieties is not merely a spacer but a key modulator of PROTAC activity. The hydrophilicity imparted by a PEG3 linker can significantly enhance the solubility and cell permeability of the PROTAC molecule.[3][9] This is particularly important for oral bioavailability. Furthermore, the flexibility and length of the PEG linker can influence the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for efficient protein degradation.[10][]

Experimental Protocols for Quantifying Hydrophilicity

Accurate and reproducible measurement of hydrophilicity is essential for the characterization and selection of drug candidates. The following are detailed protocols for determining the key parameters of LogP and aqueous solubility.

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

The shake-flask method is the gold standard for the experimental determination of LogP.[12][13][14]

Principle: A compound is partitioned between two immiscible phases, n-octanol and water. The concentrations of the compound in each phase at equilibrium are measured, and the partition coefficient is calculated.

Materials:

  • Test compound

  • n-Octanol (reagent grade, saturated with water)

  • Water (high-purity, saturated with n-octanol)

  • Glassware (flasks with stoppers)

  • Shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of Solvents: Pre-saturate the n-octanol with water and the water with n-octanol by vigorously mixing them and allowing the phases to separate.

  • Sample Preparation: Accurately weigh a small amount of the test compound and dissolve it in either the water-saturated n-octanol or the n-octanol-saturated water. The initial concentration should be low enough to avoid saturation in either phase.

  • Partitioning: Add a known volume of the second solvent to the flask containing the dissolved compound. The ratio of the volumes of the two phases can be adjusted depending on the expected LogP.

  • Equilibration: Stopper the flask and shake it for a sufficient time to allow for equilibrium to be reached (typically several hours). The shaking should be vigorous but not so intense as to cause emulsification.

  • Phase Separation: Allow the flask to stand undisturbed until the two phases have completely separated. Centrifugation can be used to facilitate a clean separation.

  • Quantification: Carefully sample an aliquot from each phase, avoiding cross-contamination. Determine the concentration of the test compound in each phase using a suitable and validated analytical method.

  • Calculation: Calculate the LogP using the following formula: LogP = log₁₀ ([Compound]ₙ-octanol / [Compound]water)

G Shake-Flask Method for LogP Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Water-Saturated n-Octanol D Combine Phases in Flask A->D B Prepare n-Octanol-Saturated Water B->D C Dissolve Compound in one Phase C->D E Shake to Equilibrate D->E F Separate Phases (Centrifugation) E->F G Sample n-Octanol Phase F->G H Sample Aqueous Phase F->H I Quantify Compound (e.g., HPLC) G->I H->I J Calculate LogP I->J G Kinetic Solubility Assay by Nephelometry A Prepare DMSO Stock Solution of Compound B Dispense Stock into Microtiter Plate A->B C Add Aqueous Buffer to Wells B->C D Incubate at Controlled Temperature C->D E Measure Light Scattering (Nephelometer) D->E F Determine Highest Soluble Concentration E->F G Thermodynamic Solubility Assay by HPLC A Add Excess Solid Compound to Aqueous Buffer B Agitate to Reach Equilibrium (24-48h) A->B C Separate Undissolved Solid (Filtration/Centrifugation) B->C D Analyze Supernatant by HPLC C->D E Quantify Concentration vs. Calibration Curve D->E F Report Thermodynamic Solubility E->F

References

The Role of PEGylated Linkers in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, with Proteolysis Targeting Chimeras (PROTACs) at the forefront.[1] These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[2] A critical, and often underestimated, component of a PROTAC is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand.[3] Among various linker types, polyethylene glycol (PEG) linkers have become exceedingly common, with some statistics indicating their use in over half of all reported PROTACs.[3] This guide provides an in-depth technical overview of PEGylated linkers, detailing their impact on the physicochemical properties, ternary complex formation, and pharmacokinetic profiles of PROTACs. It further summarizes quantitative data, provides detailed experimental protocols for PROTAC evaluation, and uses visualizations to clarify key concepts and workflows.

Introduction to Targeted Protein Degradation (TPD) and PROTACs

Conventional pharmacology relies on small molecule inhibitors or biologics to block the function of a target protein. TPD, however, offers a distinct mechanism: the complete removal of the target protein from the cell.[4] This is achieved by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[5]

PROTACs are the most prominent class of TPD agents.[6] These molecules are composed of three distinct parts: a ligand that binds the Protein of Interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[7] Within this complex, the E3 ligase tags the POI with a chain of ubiquitin molecules. This polyubiquitination marks the POI for recognition and destruction by the 26S proteasome.[4][8] After the POI is degraded, the PROTAC is released and can engage in another catalytic cycle, enabling potent, sub-stoichiometric activity.[1]

PROTAC_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release (Catalytic Cycle) Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Poly-ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation WB_Workflow cluster_workflow Western Blot Workflow A 1. Cell Culture & Treatment Plate cells and treat with varying PROTAC concentrations and controls. B 2. Cell Lysis Wash cells with PBS and add lysis buffer with protease inhibitors. A->B C 3. Protein Quantification Determine protein concentration of lysates using BCA or Bradford assay. B->C D 4. Sample Preparation Normalize samples and add Laemmli buffer. Boil to denature. C->D E 5. SDS-PAGE Load equal protein amounts and separate by size via electrophoresis. D->E F 6. Protein Transfer Transfer proteins from gel to a PVDF or nitrocellulose membrane. E->F G 7. Immunoblotting Block, then probe with primary (target & loading control) and secondary antibodies. F->G H 8. Detection & Analysis Image chemiluminescent signal. Quantify band intensity to determine DC50 and Dmax. G->H

References

In-Depth Technical Guide: Methyl-PEG3-bromide Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for Methyl-PEG3-bromide (CAS No. 72593-77-2). It is intended to provide researchers, scientists, and drug development professionals with the necessary information for the safe use and storage of this compound. This compound is a PEG-based PROTAC (Proteolysis Targeting Chimera) linker used in the synthesis of PROTACs for targeted protein degradation research.[1]

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1] Its hydrophilic PEG spacer increases its solubility in aqueous media.[2] The terminal bromide is a good leaving group for nucleophilic substitution reactions.[2]

PropertyValueSource
Molecular Formula C7H15BrO3[2][3][4][5]
Molecular Weight 227.1 g/mol [1][2][4][5]
CAS Number 72593-77-2[1][2][3][4][5]
Appearance Liquid, Colorless to light yellow[1]
Density 1.287 g/cm³[1]
Boiling Point 65°C / 2.3 mmHg[3]
Solubility Soluble in DMSO[1]

Synonyms:

  • 1-Bromo-3,6,9-trioxadecane[5]

  • 1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane[5]

  • 2-[2-(2-Methoxyethoxy)ethoxy]ethyl bromide[5]

  • Diethylene glycol 2-bromoethyl methyl ether[5]

Hazard Identification and Safety Precautions

While many sources do not classify this compound as a hazardous substance, it is crucial to handle it with care, following standard laboratory safety protocols.[6] The toxicological properties of this specific compound have not been thoroughly investigated.

General Precautions:

  • Avoid contact with skin and eyes.[3]

  • Do not breathe mist, vapors, or spray.[7]

  • Handle in accordance with good industrial hygiene and safety practices.[7]

  • Wash hands thoroughly after handling.[7][8]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

PPESpecification
Eye Protection Safety glasses with side shields or goggles (European standard - EN 166).[7]
Hand Protection Protective gloves. Inspect gloves before use.[6][7]
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure.[7]
Respiratory Protection Use only in a well-ventilated area.[9]

Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound and ensure laboratory safety.

Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) prep_hood Work in a well-ventilated area (e.g., chemical fume hood) prep_ppe->prep_hood handle_aliquot Aliquot the required amount of this compound prep_hood->handle_aliquot handle_reaction Perform the reaction under appropriate conditions handle_aliquot->handle_reaction cleanup_waste Dispose of waste according to institutional guidelines handle_reaction->cleanup_waste cleanup_wash Wash hands thoroughly cleanup_waste->cleanup_wash

A flowchart outlining the safe handling procedure for this compound.
Storage Conditions

Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[7] Recommended storage temperatures vary by supplier, so it is crucial to check the product-specific information.

Storage ConditionDuration
Pure Form at -20°C 3 years[1]
Pure Form at 4°C 2 years[1]
In Solvent at -80°C 6 months[1]
In Solvent at -20°C 1 month[1]

Storage Logic Diagram

start Receive this compound check_form Is it in pure form or in solvent? start->check_form store_pure Store at -20°C for long-term or 4°C for short-term check_form->store_pure Pure store_solvent Store at -80°C for up to 6 months or -20°C for up to 1 month check_form->store_solvent In Solvent end_use Use in experiment store_pure->end_use store_solvent->end_use

A decision diagram for the appropriate storage of this compound.

First Aid Measures

In case of exposure, follow these first aid measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration.[6]
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing.[6]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[7][9]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[6]

Accidental Release Measures

In the event of a spill, wear appropriate personal protective equipment and ensure adequate ventilation.[10] For a liquid spill, absorb with an inert material (e.g., vermiculite, dry sand, earth) and place in a chemical waste container.[10]

Experimental Protocols

Toxicological Information

No specific quantitative toxicological data (e.g., LD50, LC50) for this compound is available in the searched resources. The toxicological properties have not been thoroughly investigated. It is recommended to handle this compound as potentially harmful and to minimize exposure.

Disclaimer

This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS) provided by the manufacturer. Always refer to the manufacturer's SDS for the most complete and up-to-date safety information. All laboratory work should be conducted by trained professionals in a suitably equipped facility.

References

Methodological & Application

Application Notes: Protocol for Conjugating a Peptide with Methyl-PEG3-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides and proteins. This modification can significantly improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size. The benefits of PEGylation include improved solubility and stability, extended circulatory half-life, reduced renal clearance, and decreased immunogenicity and antigenicity by masking epitopes.[1][2]

This document provides a detailed protocol for the conjugation of a peptide with Methyl-PEG3-bromide. This specific PEG reagent is a short, discrete PEG linker that acts as an alkylating agent. The protocol will focus on the alkylation of nucleophilic residues on the peptide, such as the N-terminal alpha-amino group, the epsilon-amino group of lysine residues, or the sulfhydryl group of cysteine residues.[3] The resulting conjugate is formed through a stable thioether or secondary amine linkage.

Principle of the Reaction

The conjugation of a peptide with this compound is an alkylation reaction, specifically a nucleophilic substitution. In this reaction, a nucleophilic functional group on the peptide attacks the carbon atom attached to the bromine atom of the this compound. The bromide ion serves as a good leaving group, resulting in the formation of a stable covalent bond between the peptide and the PEG moiety.

The primary targets for this reaction on a peptide are the sulfhydryl group of cysteine, which is the most reactive nucleophile, followed by the α-amino group at the N-terminus and the ε-amino groups on the side chains of lysine residues.[3] The selectivity of the reaction for a specific nucleophile can be influenced by controlling the reaction pH.

Peptide Peptide with Nucleophilic Group (Nu:) Transition_State Transition State Peptide->Transition_State Nucleophilic Attack PEG_Br This compound (CH3-O-(CH2CH2O)3-Br) PEG_Br->Transition_State PEG_Peptide PEGylated Peptide (Peptide-Nu-PEG3-Methyl) Transition_State->PEG_Peptide Stable Covalent Bond Formation Bromide_Ion Bromide Ion (Br-) Transition_State->Bromide_Ion Leaving Group

Caption: Chemical reaction pathway for peptide PEGylation.

Materials and Equipment

Reagents
  • Peptide with at least one nucleophilic group (e.g., N-terminal amine, lysine, or cysteine)

  • This compound

  • Reaction Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.2-7.4, or Sodium borate buffer, pH 8.0-8.5

  • Quenching Reagent: e.g., 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Solvents for purification (e.g., Water with 0.1% TFA, Acetonitrile with 0.1% TFA)

  • Deionized water

  • Nitrogen gas

Equipment
  • Reaction vials

  • Magnetic stirrer and stir bars

  • pH meter

  • Analytical and preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)

  • Lyophilizer

  • Standard laboratory glassware and consumables

Experimental Protocols

Preparation of Reagents
  • Peptide Solution: Dissolve the peptide in the chosen Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the peptide is fully dissolved. If the peptide has a free cysteine, it is recommended to perform this step under an inert atmosphere (e.g., by purging the buffer with nitrogen) to prevent oxidation.

  • This compound Solution: Immediately before use, dissolve the this compound in a small amount of a compatible solvent (e.g., DMF or DMSO) and then dilute with the Reaction Buffer to the desired concentration.

  • Quenching Solution: Prepare a 1 M solution of Tris-HCl or Glycine in deionized water and adjust the pH if necessary.

Conjugation Reaction

Start Start Dissolve_Peptide Dissolve Peptide in Reaction Buffer Start->Dissolve_Peptide Add_PEG Add this compound Solution to Peptide Dissolve_Peptide->Add_PEG Incubate Incubate Reaction Mixture (Room Temperature, 2-24h) Add_PEG->Incubate Monitor Monitor Reaction Progress (Analytical HPLC/MS) Incubate->Monitor Monitor->Incubate Incomplete Quench Quench Reaction (Add Quenching Reagent) Monitor->Quench Reaction Complete Purify Purify Conjugate (Preparative HPLC) Quench->Purify Characterize Characterize Purified Conjugate (MS, HPLC) Purify->Characterize End End Characterize->End

Caption: Experimental workflow for peptide PEGylation.

  • Place the dissolved peptide solution in a reaction vial with a magnetic stir bar.

  • Add the this compound solution to the peptide solution. A typical starting molar ratio of Peptide:PEG reagent is 1:5 to 1:20. The optimal ratio should be determined empirically for each peptide.

  • Allow the reaction to proceed at room temperature with gentle stirring for 2-24 hours. The reaction time will depend on the nucleophilicity of the target residue and the specific reaction conditions. For sensitive peptides, the reaction can be performed at 4°C for a longer duration.

  • Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by analytical RP-HPLC and/or mass spectrometry. Look for the appearance of a new peak corresponding to the PEGylated peptide and the disappearance of the starting peptide peak.

  • Once the reaction has reached the desired level of completion, quench the reaction by adding a 50-100 fold molar excess of the Quenching Reagent. This will react with any unreacted this compound. Allow the quenching reaction to proceed for at least 1 hour at room temperature.

Purification of the PEGylated Peptide

The crude reaction mixture will contain the desired PEGylated peptide, unreacted peptide, excess PEG reagent, and quenched PEG reagent. Purification is typically achieved using reverse-phase HPLC (RP-HPLC).

  • Column: C18 stationary phase column.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.

  • Procedure:

    • Acidify the quenched reaction mixture with TFA (to ~pH 2-3) and inject it onto the preparative HPLC column.

    • Elute the products using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30-60 minutes). The PEGylated peptide is typically more hydrophobic than the unreacted peptide and will therefore elute later.

    • Collect fractions and analyze them by analytical HPLC and mass spectrometry to identify those containing the pure conjugate.

    • Pool the pure fractions and lyophilize to obtain the purified PEGylated peptide as a powder.

Other purification techniques such as ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC) may also be applicable depending on the properties of the peptide and the conjugate.[4]

Characterization of the PEGylated Peptide
  • Purity Assessment: The purity of the final product should be determined by analytical RP-HPLC. The chromatogram should show a single major peak corresponding to the PEGylated peptide.

  • Identity Confirmation: The molecular weight of the purified conjugate should be confirmed by mass spectrometry (MALDI-TOF or ESI-MS). The observed mass should correspond to the theoretical mass of the peptide plus the mass of the Methyl-PEG3 moiety (209.09 Da, accounting for the loss of HBr).

  • Quantification: The concentration of the purified PEGylated peptide can be determined by UV-Vis spectrophotometry (if the peptide contains aromatic residues) or by quantitative amino acid analysis.

Data Presentation

The following tables provide representative data for a typical peptide conjugation experiment. Actual results will vary depending on the specific peptide and reaction conditions used.

Table 1: Recommended Reaction Parameters

ParameterRecommended ValueNotes
Peptide Concentration1-10 mg/mLDependent on peptide solubility.
Molar Ratio (Peptide:PEG-Br)1:5 - 1:20A starting point for optimization. Higher excess may be needed for less reactive sites.
Reaction BufferPBS (pH 7.2-7.4) or Borate Buffer (pH 8.0-8.5)Choice of pH can influence site-selectivity.
Reaction TemperatureRoom Temperature (or 4°C)Lower temperature can reduce side reactions but may require longer reaction times.
Reaction Time2 - 24 hoursMonitor reaction progress to determine optimal time.

Table 2: Expected Outcomes and Quality Control

ParameterTarget ValueAnalytical Method
Conjugation Efficiency> 70%RP-HPLC (based on peak area)
Post-Purification Yield40-70%Highly dependent on peptide sequence, reaction scale, and purification method.
Post-Purification Purity> 95%Analytical RP-HPLC
Molecular Weight ConfirmationTheoretical MW ± 1 DaMass Spectrometry (MALDI-TOF or ESI-MS)

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Insufficient molar excess of PEG reagent.- Low reactivity of the target nucleophile.- Suboptimal reaction pH or temperature.- Peptide aggregation.- Increase the molar ratio of this compound.- Increase the reaction pH (for amines) or ensure the thiol is reduced (for cysteines).- Increase the reaction time or temperature.- Add a denaturant or organic co-solvent to improve peptide solubility.
Multiple PEGylation Products - Presence of multiple reactive sites on the peptide.- High molar excess of PEG reagent.- Adjust the reaction pH to favor a specific site (e.g., lower pH for N-terminus).- Reduce the molar ratio of the PEG reagent and reaction time.- Consider site-directed mutagenesis to remove unwanted reactive residues.
Peptide Degradation - Instability of the peptide at the reaction pH or temperature.- Perform the reaction at a lower temperature (4°C).- Reduce the reaction time.- Ensure the reaction buffer is freshly prepared and free of contaminants.
Difficulty in Purification - Poor separation between unreacted peptide and the PEGylated product.- Optimize the HPLC gradient to improve resolution.- Try a different stationary phase (e.g., C4 or C8).- Consider alternative purification methods like IEX or SEC.

Conclusion

This protocol provides a comprehensive guide for the successful conjugation of a peptide with this compound. By carefully controlling the reaction conditions and employing appropriate purification and characterization techniques, researchers can generate high-quality PEGylated peptides for various applications in drug development and biomedical research. Optimization of the protocol for each specific peptide is crucial to achieve the desired outcome.

References

Application Notes and Protocols for PROTAC Synthesis using Methyl-PEG3-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's natural ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4][5] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[5]

Polyethylene glycol (PEG) linkers, such as Methyl-PEG3-bromide, are frequently employed in PROTAC design to enhance solubility and optimize pharmacokinetic properties.[6] This document provides a detailed guide for the synthesis of a PROTAC targeting Bromodomain-containing protein 4 (BRD4) using a this compound linker, the CRBN E3 ligase ligand pomalidomide, and the BRD4 inhibitor (+)-JQ1.

Principle of PROTAC Action

PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase, an enzyme that facilitates the transfer of ubiquitin to a substrate protein. This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.[7][8]

Experimental Protocols

This section outlines a representative two-step synthesis of a BRD4-targeting PROTAC. The first step involves the functionalization of the E3 ligase ligand with the PEG linker, followed by conjugation to the target protein ligand.

Materials
  • Pomalidomide

  • This compound

  • (+)-JQ1-acid (a derivative of JQ1 with a carboxylic acid handle)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Sodium sulfate (Na₂SO₄), anhydrous

  • High-performance liquid chromatography (HPLC) system with a C18 column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Mass spectrometer (MS)

  • Nuclear magnetic resonance (NMR) spectrometer

Protocol 1: Synthesis of Pomalidomide-PEG3-amine Intermediate
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve pomalidomide (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at 50 °C for 16 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the Pomalidomide-PEG3-amine intermediate.

Protocol 2: Synthesis of the Final BRD4 PROTAC
  • Amide Coupling: In a separate flask, dissolve (+)-JQ1-acid (1.0 equivalent), the Pomalidomide-PEG3-amine intermediate (1.1 equivalents), and HATU (1.5 equivalents) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the final PROTAC by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.

Data Presentation

The following table summarizes representative quantitative data for a BRD4-targeting PROTAC synthesized using a PEG linker.

ParameterValueMethod
Synthesis
Yield (Step 1)65%Gravimetric
Yield (Step 2)45%Gravimetric
Purity>98%HPLC
Binding Affinity
BRD4 (BD1) Kd50 nMIsothermal Titration Calorimetry (ITC)
CRBN Kd150 nMSurface Plasmon Resonance (SPR)
Biological Activity
BRD4 Degradation DC5015 nMWestern Blot
BRD4 Dmax>90%Western Blot
Cell Viability IC50 (MV4-11 cells)25 nMCellTiter-Glo® Luminescent Cell Viability Assay

Visualizations

PROTAC Synthesis Workflow

G cluster_synthesis PROTAC Synthesis Workflow ligand_prep Ligand Preparation (POI & E3 Ligands) first_coupling First Coupling Reaction (E3 Ligand + Linker) ligand_prep->first_coupling linker_functionalization Linker Functionalization (this compound) linker_functionalization->first_coupling purification1 Purification 1 (Flash Chromatography) first_coupling->purification1 second_coupling Second Coupling Reaction (Intermediate + POI Ligand) purification1->second_coupling purification2 Purification 2 (Preparative HPLC) second_coupling->purification2 characterization Characterization (LC-MS, NMR) purification2->characterization final_protac Final PROTAC characterization->final_protac

Caption: A generalized workflow for the two-step synthesis of a PROTAC molecule.

BRD4 and the ERK Signaling Pathway

BRD4 is a key regulator of gene expression, including the proto-oncogene c-MYC, which is a downstream effector of the ERK signaling pathway.[2][] By degrading BRD4, PROTACs can effectively inhibit the transcription of c-MYC and other genes involved in cell proliferation and survival.[6]

G cluster_pathway PROTAC-mediated BRD4 Degradation and Downstream Signaling growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk cmyc_transcription c-MYC Transcription erk->cmyc_transcription activates proliferation Cell Proliferation & Survival cmyc_transcription->proliferation protac BRD4 PROTAC brd4 BRD4 protac->brd4 binds degradation BRD4 Degradation protac->degradation brd4->cmyc_transcription co-activates proteasome Proteasome brd4->proteasome targeted to proteasome->degradation degradation->cmyc_transcription inhibits

Caption: PROTAC-induced degradation of BRD4 disrupts the ERK signaling pathway.

References

Application Notes and Protocols for Utilizing Methyl-PEG3-bromide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Methyl-PEG3-bromide, a versatile hydrophilic linker, in various cell-based assays. The protocols detailed herein are particularly relevant for applications in targeted protein degradation, drug delivery, and the modification of biomolecules for cellular studies.

Introduction to this compound

This compound is a heterobifunctional linker molecule featuring a methoxy-terminated tri-polyethylene glycol (PEG) chain and a terminal bromide. The PEG component imparts increased hydrophilicity and biocompatibility to conjugated molecules, which can enhance their solubility and reduce non-specific binding in biological systems. The bromide group serves as a reactive handle for covalent modification of nucleophilic moieties, such as thiols and amines, through nucleophilic substitution reactions. A primary application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it acts as a linker to connect a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand.[1][2]

Key Applications in Cell-Based Assays

  • Targeted Protein Degradation: this compound is an ideal linker for the synthesis of PROTACs. The resulting PROTACs can be introduced to cell cultures to induce the degradation of a specific protein of interest, the effects of which can be studied using various cellular assays.

  • Modification of Small Molecules and Peptides: Small molecule drugs or targeting peptides can be PEGylated with this compound to improve their pharmacokinetic properties in cell-based models, such as increased stability and cellular uptake.

  • Bioconjugation to Proteins: Proteins can be modified with this compound at specific nucleophilic residues (e.g., cysteine thiols) to enhance their solubility or to introduce a site for further functionalization.

Data Presentation: Efficacy of PEG3-Linker Containing PROTACs

The efficacy of PROTACs is often quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table provides illustrative data for PROTACs utilizing a PEG3 linker, demonstrating the potency that can be achieved.[1][3]

PROTAC TargetE3 Ligase LigandLinkerCell LineDC50 (µM)Dmax (%)Reference
CDK4/6PomalidomidePEG3VariousVariesVaries[1]
HDAC1VHLPEG3-containingHCT1160.91 ± 0.02>50[3]
HDAC3VHLPEG3-containingHCT1160.64 ± 0.03>50[3]

Experimental Protocols

Protocol for Conjugation of this compound to a Thiol-Containing Molecule (e.g., Cysteine Residue in a Protein)

This protocol describes the alkylation of a thiol group with this compound. Thiols are excellent nucleophiles for this reaction.[4]

Materials:

  • Thiol-containing protein or peptide

  • This compound

  • Disulfide reducing agent (e.g., TCEP or DTT)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5

  • Quenching reagent: N-acetylcysteine or β-mercaptoethanol

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Reverse Phase HPLC)[]

Procedure:

  • Reduction of Disulfides (if necessary): If the thiol groups on the protein are oxidized (forming disulfide bonds), they must first be reduced. Incubate the protein with a 10-fold molar excess of TCEP in the reaction buffer for 1 hour at room temperature.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of this compound to the reduced protein solution. The optimal ratio should be determined empirically.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C. The reaction progress can be monitored by LC-MS.

  • Quenching: Add a 100-fold molar excess of a quenching reagent (e.g., N-acetylcysteine) to consume any unreacted this compound. Incubate for 30 minutes at room temperature.

  • Purification: Purify the PEGylated protein from excess reagents using SEC or RP-HPLC.[]

  • Characterization: Confirm the successful conjugation and determine the degree of labeling using mass spectrometry.

G cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification & Analysis Protein-SH Thiol-containing Protein Reduce Reduce Disulfides (e.g., TCEP) Protein-SH->Reduce If needed React Nucleophilic Substitution Reduce->React Me-PEG3-Br This compound Me-PEG3-Br->React Quench Quench Reaction React->Quench Conjugated Protein Purify Purification (SEC/HPLC) Quench->Purify Characterize Characterization (Mass Spec) Purify->Characterize Final_Product PEGylated Protein Characterize->Final_Product

Caption: Workflow for protein PEGylation with this compound.

Protocol for Assessing PROTAC-Mediated Protein Degradation via Western Blot

This protocol outlines the steps to evaluate the efficacy of a PROTAC synthesized using this compound in degrading its target protein in a cell-based assay.

Materials:

  • Cultured cells expressing the target protein

  • PROTAC stock solution (in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE and Western blot equipment

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that allows for 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Treat cells with a range of concentrations of the PROTAC (e.g., 0.01 to 10 µM) for a predetermined time (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO only).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody for the target protein and the loading control.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the bands.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[6]

G Start Seed Cells Treat Treat with PROTAC (various concentrations & times) Start->Treat Lyse Cell Lysis Treat->Lyse Quantify Protein Quantification (BCA Assay) Lyse->Quantify SDS_PAGE SDS-PAGE & Western Blot Quantify->SDS_PAGE Detect Immunodetection (Target & Loading Control) SDS_PAGE->Detect Analyze Densitometry & Analysis (Calculate DC50 & Dmax) Detect->Analyze End Results Analyze->End

Caption: Western blot workflow for PROTAC efficacy assessment.

Protocol for Cellular Uptake Analysis of a Fluorescently Labeled PEG3-Conjugate

This protocol describes how to assess the cellular uptake of a molecule conjugated with a fluorescently labeled this compound derivative.

Materials:

  • Fluorescently labeled PEG3-conjugate

  • Cultured cells

  • Live-cell imaging medium

  • Hoechst 33342 (for nuclear staining)

  • Confocal microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes (for microscopy) or in a multi-well plate (for flow cytometry) and allow them to adhere overnight.

  • Labeling: Incubate the cells with the fluorescently labeled PEG3-conjugate at a predetermined concentration in live-cell imaging medium for a specific time course (e.g., 1, 4, 24 hours).

  • Washing: Gently wash the cells three times with pre-warmed PBS to remove any unbound conjugate.

  • Counterstaining (for microscopy): Incubate the cells with Hoechst 33342 for 10-15 minutes to stain the nuclei, then wash again with PBS.

  • Analysis:

    • Confocal Microscopy: Acquire images using appropriate laser lines and filters for the chosen fluorophore and Hoechst 33342. Analyze the images to determine the subcellular localization of the conjugate.

    • Flow Cytometry: Trypsinize and resuspend the cells in FACS buffer. Analyze the fluorescence intensity of the cell population to quantify the cellular uptake.[7]

G cluster_0 Cell Preparation cluster_1 Labeling cluster_2 Analysis Seed_Cells Seed Cells Add_Conjugate Incubate with Fluorescent PEG3-Conjugate Seed_Cells->Add_Conjugate Wash_Cells Wash to Remove Unbound Conjugate Add_Conjugate->Wash_Cells Analysis_Choice Choose Analysis Method Wash_Cells->Analysis_Choice Microscopy Confocal Microscopy (Subcellular Localization) Analysis_Choice->Microscopy Qualitative Flow_Cytometry Flow Cytometry (Quantitative Uptake) Analysis_Choice->Flow_Cytometry Quantitative

Caption: Cellular uptake analysis workflow.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Incomplete reduction of disulfides.Increase the concentration of the reducing agent or the incubation time.
Low reactivity of the nucleophile.Increase the pH of the reaction buffer (for amines) or optimize the reaction temperature.
Hydrolysis of this compound.Ensure anhydrous conditions if possible and use fresh reagents.
High Background in Western Blots Insufficient blocking.Increase blocking time or use a different blocking agent.
Non-specific antibody binding.Optimize primary and secondary antibody concentrations.
Low Cellular Uptake Poor cell permeability of the conjugate.Modify the conjugate to enhance its lipophilicity or use a cell-penetrating peptide.
Efflux of the conjugate from cells.Co-incubate with an efflux pump inhibitor (use with caution and appropriate controls).

Conclusion

This compound is a valuable tool for researchers in cell biology and drug discovery. Its ability to serve as a hydrophilic linker facilitates the development of novel molecular probes and therapeutics for cell-based studies. The protocols provided in these application notes offer a starting point for the successful implementation of this compound in a variety of experimental contexts. Optimization of these protocols for specific molecules and cell types is encouraged to achieve the best possible results.

References

Application Notes and Protocols for Targeted Protein Degradation Utilizing a PEG3 Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] This approach utilizes heterobifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs).[2][3]

A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[6][7] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and the ability to modulate their length to optimize degradation efficiency.[5][8] This document provides a detailed experimental setup for targeted protein degradation with a specific focus on a PROTAC incorporating a three-unit PEG (PEG3) linker.

Signaling Pathway and Experimental Workflow

The mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[][10] The general experimental workflow to evaluate a PROTAC's efficacy involves assessing target engagement, protein degradation, and the downstream cellular consequences.[11]

PROTAC_Signaling_Pathway POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (with PEG3 Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_0 In Vitro / Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis Binding Binding Affinity Assays (SPR, ITC, TR-FRET) Ternary_Formation Ternary Complex Formation (Co-IP, TR-FRET) Binding->Ternary_Formation Ubiquitination_in_vitro In Vitro Ubiquitination Assay Ternary_Formation->Ubiquitination_in_vitro Cell_Treatment Cell Treatment with PROTAC (Dose & Time Course) Western_Blot Western Blot for Protein Degradation Cell_Treatment->Western_Blot Ubiquitination_in_cell In-Cell Ubiquitination Assay Cell_Treatment->Ubiquitination_in_cell Viability Cell Viability/Apoptosis Assay Cell_Treatment->Viability DC50_Dmax DC50 & Dmax Calculation Western_Blot->DC50_Dmax IC50 IC50 Calculation Viability->IC50

General experimental workflow for PROTAC evaluation.

Quantitative Data Presentation

The following tables summarize representative quantitative data for PROTACs, illustrating the impact of linker composition and length on their physicochemical properties and degradation efficiency. Note that the data presented is a compilation from various studies to illustrate general trends.[2]

Table 1: Physicochemical Properties of PROTACs with Different Linkers

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)
PROTAC AAlkyl Chain785.94.2165.2
PROTAC BPEG3 ~875~3.2~184
PROTAC CPEG4919.02.8193.0

Data is illustrative and compiled from various sources. cLogP and TPSA are calculated values.[2]

Table 2: Degradation Efficiency of PROTACs with Varying PEG Linker Lengths

PROTACTarget ProteinCell LineLinker LengthDC50 (nM)Dmax (%)
Degrader 1ERαMCF712-atom>1000<20
Degrader 2ERαMCF716-atom (similar to PEG3) 100>80
Degrader 3ERαMCF720-atom250>80
Degrader 4CDK9MOLM14PEG250~90
Degrader 5CDK9MOLM14PEG3 25 >95
Degrader 6CDK9MOLM14PEG440>95

DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values are cell-line dependent and compiled from various studies to show trends.[7][12]

Experimental Protocols

Western Blot for Protein Degradation

This protocol is used to quantify the degradation of the target protein following PROTAC treatment.[]

Materials:

  • Cell line expressing the protein of interest

  • PROTAC with PEG3 linker (and vehicle control, e.g., DMSO)

  • Cell culture medium and supplements

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • 4x Laemmli sample buffer

  • SDS-PAGE gels, electrophoresis, and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Plate cells at a suitable density to reach 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PEG3-PROTAC (e.g., 1 nM to 10 µM) and a vehicle control for a predetermined time course (e.g., 4, 8, 16, 24 hours).[]

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[]

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 1/3 volume of 4x Laemmli sample buffer to each lysate.

    • Boil the samples at 95-100°C for 5-10 minutes.[]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Repeat the process for the loading control antibody.

  • Detection and Data Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC50 and Dmax values.[13]

In-Cell Ubiquitination Assay (Immunoprecipitation-Western Blot)

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system by detecting the poly-ubiquitination of the target protein.

Materials:

  • Cells treated with PEG3-PROTAC and vehicle control (as in the Western blot protocol)

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer for immunoprecipitation (stringent, e.g., 2% SDS, 150 mM NaCl, 10 mM Tris-HCl, pH 8.0)

  • Dilution buffer (e.g., 10 mM Tris-HCl, pH 8.0, 150 mM NaCl, 2 mM EDTA, 1% Triton X-100)

  • Primary antibody against the target protein for immunoprecipitation

  • Protein A/G agarose beads

  • Primary antibody against ubiquitin for Western blotting

  • Other reagents for Western blotting as listed above

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the PEG3-PROTAC and a vehicle control. It is recommended to co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow for the accumulation of poly-ubiquitinated proteins.[4]

    • Lyse the cells in a stringent lysis buffer to disrupt non-covalent protein-protein interactions.

    • Sonicate the lysates to shear DNA and reduce viscosity.

    • Dilute the lysates with dilution buffer to reduce the SDS concentration.

    • Centrifuge to pellet debris and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the cell lysates with the primary antibody against the target protein overnight at 4°C with rotation.

    • Add Protein A/G agarose beads and incubate for another 1-2 hours.

    • Collect the beads by centrifugation and wash them multiple times with a high-salt wash buffer to remove non-specific binding proteins.

  • Western Blotting:

    • Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.

    • Perform SDS-PAGE and transfer to a membrane as described in the Western blot protocol.

    • Probe the membrane with a primary antibody against ubiquitin to detect the poly-ubiquitin chains on the immunoprecipitated target protein.

Cell Viability and Apoptosis Assays

These assays determine the downstream cellular consequences of target protein degradation, such as cytotoxicity and induction of apoptosis, particularly relevant for oncology targets.

Materials:

  • Cells treated with PEG3-PROTAC and vehicle control

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

  • Plate reader or flow cytometer

Procedure for Cell Viability (e.g., CellTiter-Glo®):

  • Seed cells in a 96-well plate and treat with a serial dilution of the PEG3-PROTAC.

  • Incubate for a specified period (e.g., 72 hours).

  • Add the CellTiter-Glo® reagent according to the manufacturer's protocol.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Procedure for Apoptosis (Annexin V/PI Staining):

  • Treat cells with the PEG3-PROTAC at relevant concentrations (e.g., around the DC50 and Dmax).

  • Harvest the cells and wash with PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide and incubate in the dark.

  • Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.

Conclusion

The experimental setup detailed in these application notes provides a comprehensive framework for the evaluation of PROTACs utilizing a PEG3 linker. By systematically assessing protein degradation, mechanism of action, and downstream cellular effects, researchers can effectively characterize the potency and therapeutic potential of their targeted protein degraders. The flexibility and hydrophilicity of the PEG3 linker make it a valuable component in PROTAC design, and its optimal use can be validated through the rigorous application of these protocols.[2][11]

References

Application Notes and Protocols for Methyl-PEG3-bromide in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the cytotoxic payload, is a critical component that dictates the ADC's stability, pharmacokinetics, and efficacy. Methyl-PEG3-bromide is a heterobifunctional linker containing a short, discrete polyethylene glycol (PEG) chain. The incorporation of a PEG moiety, even a short one like PEG3, can enhance the hydrophilicity of the ADC, which may mitigate aggregation issues often associated with hydrophobic drug payloads and improve the overall pharmacokinetic profile of the conjugate.[1][2]

The terminal bromide group of this compound allows for covalent attachment to nucleophilic residues on the antibody, such as the thiol groups of cysteine residues. Cysteine-based conjugation, particularly through the reduction of interchain disulfide bonds, is a widely used strategy that allows for a controlled drug-to-antibody ratio (DAR).[3][]

These application notes provide detailed protocols for the synthesis and characterization of ADCs using this compound as a linker, focusing on a cysteine-based conjugation strategy. Additionally, protocols for the in vitro evaluation of the resulting ADC's cytotoxicity are described.

Data Presentation

The inclusion of a short PEG linker like this compound is anticipated to have a positive impact on the physicochemical properties of an ADC. While specific data for this compound is not extensively published, the following tables summarize representative quantitative data from studies on ADCs with short PEG linkers, illustrating the expected trends.

Table 1: Influence of PEG Linker Length on ADC Hydrophilicity and Stability.

LinkerAverage DARAggregation (%) after 15 days at 37°CRelative Hydrophobicity (HIC Retention Time)
Non-PEG Linker815.2High
PEG4 Linker 8 8.5 Moderate
PEG8 Linker85.1Low
PEG12 Linker83.7Low

This table presents hypothetical data based on trends reported in the literature, where increasing PEG chain length generally leads to decreased aggregation and hydrophobicity.[5][6]

Table 2: In Vitro Cytotoxicity of ADCs with and without a PEG Linker.

ADC ConstructTarget Cell LineIC₅₀ (nM)
ADC with Non-PEG LinkerHER2+ (SK-BR-3)1.5
ADC with PEG4 Linker HER2+ (SK-BR-3) 1.2
ADC with Non-PEG LinkerHER2- (MCF-7)> 1000
ADC with PEG4 Linker HER2- (MCF-7) > 1000
Free Drug (e.g., MMAE)HER2+ (SK-BR-3)0.1
Free Drug (e.g., MMAE)HER2- (MCF-7)0.2

This table shows representative cytotoxicity data, indicating that the inclusion of a short PEG linker is not expected to negatively impact the in vitro potency of the ADC on target cells.[7]

Experimental Protocols

Protocol 1: Synthesis of Drug-Linker Construct (Payload-PEG3-Methyl)

This protocol describes the conjugation of a payload containing a suitable nucleophilic group (e.g., a thiol or amine) to this compound. The specific reaction conditions will depend on the nature of the payload. The following is a general procedure for coupling a thiol-containing payload.

Materials:

  • This compound

  • Thiol-containing cytotoxic payload

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass spectrometer for characterization

Procedure:

  • Dissolve the thiol-containing payload in anhydrous DMF.

  • Add a slight molar excess (e.g., 1.1 equivalents) of this compound to the solution.

  • Add a base, such as DIPEA (2-3 equivalents), to facilitate the reaction by deprotonating the thiol group.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours.

  • Monitor the reaction progress by HPLC or Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction (if necessary).

  • Purify the Drug-Linker construct using preparative HPLC.

  • Characterize the purified product by mass spectrometry to confirm the molecular weight.

G cluster_reaction Drug-Linker Synthesis Payload_SH Payload-SH reaction_node + Payload_SH->reaction_node Me_PEG3_Br Methyl-PEG3-Br Me_PEG3_Br->reaction_node DIPEA DIPEA DIPEA->reaction_node Base Drug_Linker Payload-S-PEG3-Methyl reaction_node->Drug_Linker

Synthesis of the Drug-Linker construct.

Protocol 2: Cysteine-Based Antibody-Drug Conjugation

This protocol details the conjugation of the pre-formed Drug-Linker construct to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Drug-Linker construct (from Protocol 1) dissolved in a co-solvent (e.g., DMSO)

  • Reaction buffer: PBS, pH 7.5-8.0, containing EDTA

  • PD-10 desalting columns

  • UV-Vis spectrophotometer

  • Hydrophobic Interaction Chromatography (HIC) system

Procedure:

A. Antibody Reduction:

  • Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.

  • Add a calculated amount of TCEP solution to the antibody solution. A molar excess of 2-4 fold over the antibody is a good starting point for partial reduction to achieve a DAR of ~4.

  • Incubate the mixture at 37°C for 1-2 hours.[8]

  • Remove the excess TCEP using a PD-10 desalting column equilibrated with the reaction buffer.

  • Determine the concentration of the reduced antibody using a UV-Vis spectrophotometer at 280 nm.

B. Conjugation:

  • Immediately after purification, add the Drug-Linker solution to the reduced antibody solution. A molar excess of the Drug-Linker (e.g., 5-10 fold over the antibody) is recommended. The final concentration of the co-solvent (e.g., DMSO) should be kept below 10% (v/v) to avoid antibody denaturation.

  • Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.[]

  • Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.

C. Purification and Characterization:

  • Purify the ADC from unreacted Drug-Linker and other small molecules using a PD-10 desalting column or size-exclusion chromatography (SEC).

  • Determine the final protein concentration of the ADC.

  • Characterize the ADC to determine the average DAR using HIC.[10] HIC separates ADC species based on their hydrophobicity, with higher DAR species eluting later.

G mAb Monoclonal Antibody (mAb) Reduced_mAb Reduced mAb (with free thiols) mAb->Reduced_mAb Reduction TCEP TCEP (Reducing Agent) ADC Antibody-Drug Conjugate (ADC) Reduced_mAb->ADC Conjugation Drug_Linker Payload-S-PEG3-Methyl Purification Purification (SEC/Desalting) ADC->Purification Characterization Characterization (HIC for DAR) Purification->Characterization

Workflow for ADC synthesis and characterization.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxic potential of the synthesized ADC on cancer cell lines.[11]

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • Synthesized ADC

  • Control antibody (unconjugated)

  • Free cytotoxic payload

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete culture medium.

  • Remove the old medium from the cells and add the different concentrations of the test articles. Include untreated cells as a negative control.

  • Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and plot the dose-response curves to determine the IC₅₀ values.

G Cell_Seeding Seed Cells in 96-well Plate ADC_Treatment Treat with ADC/Controls Cell_Seeding->ADC_Treatment Incubation Incubate (72-96h) ADC_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate (2-4h) Formazan Formation MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis

Workflow for the in vitro MTT cytotoxicity assay.

Concluding Remarks

The use of this compound as a linker in ADC development offers a straightforward approach to incorporate a short, hydrophilic PEG spacer. This can potentially lead to ADCs with improved physicochemical properties and favorable in vivo performance. The provided protocols offer a comprehensive framework for the synthesis, purification, characterization, and in vitro evaluation of ADCs utilizing this linker. It is crucial to optimize the reaction conditions for each specific antibody and payload combination to achieve the desired product with optimal characteristics. Further in-depth characterization, including stability studies and in vivo efficacy and toxicity assessments, are essential next steps in the preclinical development of any new ADC candidate.

References

Application Notes and Protocols for Designing a PROTAC® with Optimal Linker Length using Methyl-PEG3-bromide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the body's natural protein disposal machinery to eliminate disease-causing proteins.[1] A typical PROTAC consists of three components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI.[2] This polyubiquitination marks the POI for degradation by the 26S proteasome, a multi-protein complex responsible for degrading unneeded or damaged proteins.[3] Unlike traditional inhibitors that only block the function of a protein, PROTACs lead to its physical removal, offering a powerful and potentially more durable therapeutic effect.[3]

The Critical Role of the Linker in PROTAC Design

The linker is not merely a passive spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[2] The length, composition, and attachment points of the linker can significantly influence:

  • Ternary Complex Formation: The linker must be of an optimal length and flexibility to allow for the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase.[4] A linker that is too short may cause steric hindrance, preventing the complex from forming, while a linker that is too long may lead to unproductive binding and reduced degradation efficiency.[5][6]

  • Physicochemical Properties: The linker contributes to the overall properties of the PROTAC molecule, such as solubility and cell permeability.[4] Polyethylene glycol (PEG) linkers are often employed to improve the aqueous solubility of PROTACs, which can be large and hydrophobic.[7]

  • Degradation Efficacy: The stability of the ternary complex, which is influenced by the linker, directly correlates with the efficiency of target protein ubiquitination and subsequent degradation.[8] This is often quantified by the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).[1]

Methyl-PEG3-bromide: A Versatile Linker for PROTAC Synthesis

This compound is a short, flexible, and hydrophilic linker that is well-suited for PROTAC development.[9] Its key features include:

  • Defined Length: The three ethylene glycol units provide a precise linker length, which is crucial for systematic optimization studies.

  • Hydrophilicity: The PEG component enhances the solubility of the resulting PROTAC molecule.[7]

  • Reactive Handle: The terminal bromide is a versatile electrophile that can react with various nucleophiles, such as amines and phenols, to facilitate the straightforward synthesis of PROTACs.[10][11]

By systematically varying the linker length, for example, by comparing a series of PROTACs with PEG2, PEG3, and PEG4 linkers, researchers can empirically determine the optimal linker length for a given POI and E3 ligase pair.

PROTAC Synthesis Protocol using this compound

This protocol describes a general method for synthesizing a PROTAC by coupling a POI ligand containing a phenolic hydroxyl group with an E3 ligase ligand containing a primary amine, using this compound as the linker.

Materials:

  • POI ligand with a phenolic hydroxyl group (POI-OH)

  • E3 ligase ligand with a primary amine (E3-NH2)

  • This compound

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Preparative HPLC system

  • LC-MS system

  • NMR spectrometer

Procedure:

Step 1: Synthesis of the POI-Linker Intermediate (POI-O-PEG3-Methyl)

  • Dissolve the POI-OH (1.0 eq) in anhydrous DMF.

  • Add K2CO3 (2.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Stir the reaction at 60 °C overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the POI-O-PEG3-Methyl intermediate.

Step 2: Synthesis of the Final PROTAC (POI-O-PEG3-E3)

This step assumes the methyl ether of the POI-Linker intermediate can be selectively cleaved to a bromide for subsequent reaction. A more direct approach would be to use a PEG3 linker with two different reactive handles.

A more practical, two-step approach is presented here for clarity, assuming a bromo-PEG3-alcohol is used to first react with the POI-OH, followed by activation of the alcohol and reaction with the E3-NH2.

Alternative Step 2: Two-Step Synthesis of the Final PROTAC

  • Synthesis of POI-O-PEG3-OH: Follow Step 1, but use bromo-PEG3-alcohol instead of this compound.

  • Activation of the Alcohol: Dissolve the POI-O-PEG3-OH intermediate (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C. Add triethylamine (3.0 eq) followed by methanesulfonyl chloride (1.5 eq). Stir at 0 °C for 1 hour.

  • Coupling with E3-NH2: Add the E3-NH2 ligand (1.2 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC product by preparative HPLC.

  • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Experimental Protocols for PROTAC Evaluation

Ternary Complex Formation Assay (Co-Immunoprecipitation)

This protocol is to confirm that the synthesized PROTAC can induce the formation of a ternary complex between the POI and the E3 ligase in cells.[12]

Materials:

  • Cells expressing the POI and the E3 ligase of interest

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody against the POI

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5)

  • Neutralization buffer (e.g., 1M Tris-HCl, pH 8.5)

  • SDS-PAGE and Western blot reagents

  • Antibody against the E3 ligase

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with the PROTAC at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[3]

  • Immunoprecipitation:

    • Pre-clear the lysates by incubating with protein A/G magnetic beads for 30 minutes at 4 °C.

    • Incubate the pre-cleared lysates with the anti-POI antibody overnight at 4 °C with gentle rotation.

    • Add protein A/G magnetic beads and incubate for 2 hours at 4 °C.

    • Wash the beads three times with wash buffer.

  • Elution: Elute the protein complexes from the beads using elution buffer, and immediately neutralize the eluate with neutralization buffer.

  • Western Blot Analysis: Analyze the eluted samples by SDS-PAGE and Western blot. Probe the membrane with the anti-E3 ligase antibody to detect the co-immunoprecipitated E3 ligase.

In Vitro Ubiquitination Assay

This assay determines if the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the POI.[13]

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme

  • Recombinant E3 ligase complex

  • Recombinant POI

  • Ubiquitin

  • ATP

  • Ubiquitination buffer

  • Synthesized PROTAC

  • SDS-PAGE and Western blot reagents

  • Anti-POI antibody

Procedure:

  • Set up the ubiquitination reaction in a microcentrifuge tube containing ubiquitination buffer, E1, E2, E3, POI, ubiquitin, and ATP.[13]

  • Add the PROTAC at various concentrations (e.g., 0, 0.1, 1, 10 µM).

  • Incubate the reaction mixture at 37 °C for 1-2 hours.

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Analyze the samples by SDS-PAGE and Western blot using the anti-POI antibody.

  • Look for the appearance of higher molecular weight bands, which indicate polyubiquitinated POI.

Cellular Degradation Assay (Western Blot for DC50 and Dmax Determination)

This assay quantifies the degradation of the target protein in cells upon treatment with the PROTAC.[1]

Materials:

  • Cells expressing the POI

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Lysis buffer

  • BCA protein assay kit

  • SDS-PAGE and Western blot reagents

  • Anti-POI antibody

  • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a fixed time (e.g., 24 hours).[14]

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each lysate using the BCA assay.[1]

  • Western Blot Analysis:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Transfer the proteins to a membrane and probe with the anti-POI antibody and the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control band intensity for each sample.

    • Calculate the percentage of remaining protein relative to the vehicle control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[1]

Data Presentation

Table 1: Effect of Linker Length on PROTAC-induced Ternary Complex Formation

PROTAC (Linker)PROTAC Conc. (µM)Co-IP E3 Ligase Signal (Normalized)
PROTAC-PEG210.85
PROTAC-PEG3 1 1.20
PROTAC-PEG411.05
Vehicle (DMSO)-0.10

Table 2: In Vitro Ubiquitination of POI with Different PROTAC Linkers

PROTAC (Linker)PROTAC Conc. (µM)Polyubiquitinated POI (Fold Change vs. Vehicle)
PROTAC-PEG213.5
PROTAC-PEG3 1 5.8
PROTAC-PEG414.2
Vehicle (DMSO)-1.0

Table 3: Cellular Degradation Efficacy of PROTACs with Varying Linker Lengths

PROTAC (Linker)DC50 (nM)Dmax (%)
PROTAC-PEG212085
PROTAC-PEG3 25 95
PROTAC-PEG48090

Mandatory Visualization

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC (Methyl-PEG3-Linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation

Caption: PROTAC Mechanism of Action with a Methyl-PEG3 Linker.

Experimental_Workflow Synthesis PROTAC Synthesis (POI-PEG3-E3) Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Binding_Assay Ternary Complex Assay (Co-Immunoprecipitation) Purification->Binding_Assay Ub_Assay In Vitro Ubiquitination Assay (Western Blot) Purification->Ub_Assay Degradation_Assay Cellular Degradation Assay (Western Blot) Purification->Degradation_Assay Data_Analysis Data Analysis (DC50 & Dmax) Binding_Assay->Data_Analysis Ub_Assay->Data_Analysis Degradation_Assay->Data_Analysis Optimization Linker Length Optimization Data_Analysis->Optimization

Caption: Experimental Workflow for PROTAC Synthesis and Evaluation.

Linker_Optimization_Logic Linker_Length Linker Length (e.g., PEG2, PEG3, PEG4) Ternary_Complex Ternary Complex Stability Linker_Length->Ternary_Complex Influences Ubiquitination POI Ubiquitination Efficiency Ternary_Complex->Ubiquitination Determines Degradation Cellular Degradation (Low DC50, High Dmax) Ubiquitination->Degradation Leads to Optimal_PROTAC Optimal PROTAC Degradation->Optimal_PROTAC Identifies

Caption: Logic of PROTAC Linker Length Optimization.

References

Application Notes and Protocols for Cell Permeability Assays of Methyl-PEG3-bromide Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins.[1] Unlike traditional inhibitors that require sustained occupancy of a protein's active site, PROTACs act catalytically by recruiting an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This mechanism offers the potential for improved potency and duration of action.

A critical challenge in the development of effective PROTACs is ensuring their efficient passage across the cell membrane to reach their intracellular targets.[3] The unique physicochemical properties of PROTACs, often characterized by high molecular weight and a large polar surface area, can hinder their cell permeability.[3] The inclusion of linker moieties, such as the Methyl-PEG3-bromide linker, is a common strategy to modulate these properties and improve solubility and permeability.[4] Polyethylene glycol (PEG) linkers can adopt conformations that shield the polar surface area, which may facilitate cell entry.[4]

This document provides detailed application notes and protocols for key cell permeability assays relevant to PROTACs containing a this compound linker. These assays are crucial for characterizing and optimizing PROTAC candidates during the drug discovery and development process.

Data Presentation: Summarized Quantitative Data

The following tables provide a structured summary of typical quantitative data obtained from various cell permeability assays for hypothetical this compound containing PROTACs. This format allows for easy comparison of different compounds and their permeability characteristics.

Table 1: Parallel Artificial Membrane Permeability Assay (PAMPA) Data

PROTAC CompoundApparent Permeability (Papp) (x 10⁻⁶ cm/s)Recovery (%)
PROTAC-A1.5 ± 0.285 ± 5
PROTAC-B0.8 ± 0.192 ± 3
PROTAC-C2.1 ± 0.388 ± 4
High Permeability Control> 10> 90
Low Permeability Control< 1> 90

Table 2: Caco-2 Permeability Assay Data

PROTAC CompoundPapp A to B (x 10⁻⁶ cm/s)Papp B to A (x 10⁻⁶ cm/s)Efflux Ratio (B to A / A to B)Recovery (%)
PROTAC-A1.2 ± 0.12.4 ± 0.32.082 ± 6
PROTAC-B0.5 ± 0.11.5 ± 0.23.089 ± 4
PROTAC-C1.8 ± 0.22.0 ± 0.21.185 ± 5
High Permeability Control> 15< 30< 2> 80
Low Permeability Control< 1< 1N/A> 80

Table 3: Cellular Uptake Data (LC-MS/MS)

PROTAC CompoundIntracellular Concentration (nM) at 1 µM external concentration (2h)
PROTAC-A150 ± 20
PROTAC-B80 ± 15
PROTAC-C210 ± 25
Vehicle Control< Limit of Detection

Experimental Protocols & Methodologies

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive diffusion of a compound across an artificial lipid membrane and is a useful high-throughput screening tool for predicting passive intestinal absorption.[5][6]

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plates (e.g., PTFE or low-binding plastic)

  • Lecithin (e.g., from soybean)

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Test PROTACs and control compounds

  • Plate reader (UV-Vis or fluorescence) or LC-MS/MS system

Protocol:

  • Prepare Lipid Solution: Prepare a 1% (w/v) solution of lecithin in dodecane. Sonicate until the lecithin is fully dissolved.

  • Prepare Donor Solutions: Dissolve the PROTACs and control compounds in DMSO to create 10 mM stock solutions. Dilute the stock solutions with PBS (pH 7.4) to a final concentration of 100 µM (the final DMSO concentration should be ≤ 1%).

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Coat Filter Plate: Carefully pipette 5 µL of the 1% lecithin/dodecane solution onto the membrane of each well of the 96-well filter plate.

  • Add Donor Solutions: Add 150 µL of the prepared donor solutions to each well of the coated filter plate.

  • Assemble PAMPA Sandwich: Carefully place the filter plate onto the acceptor plate, ensuring the bottom of the filter plate is in contact with the buffer in the acceptor plate.

  • Incubation: Incubate the PAMPA sandwich at room temperature for 4-18 hours in a sealed container with a wet paper towel to minimize evaporation.

  • Sample Analysis:

    • After incubation, separate the filter and acceptor plates.

    • Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy, fluorescence, or LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq)

      Where:

      • Vd = volume of donor well

      • Va = volume of acceptor well

      • A = area of the membrane

      • t = incubation time

      • [C]a = concentration in the acceptor well

      • [C]eq = equilibrium concentration = ([C]d * Vd + [C]a * Va) / (Vd + Va)

      • [C]d = concentration in the donor well

Caco-2 Permeability Assay

This cell-based assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) to model the intestinal epithelium, providing insights into both passive diffusion and active transport mechanisms.[7][8] For PROTACs, which can be susceptible to non-specific binding, optimization of assay conditions, such as the addition of bovine serum albumin (BSA), may be necessary to improve recovery.[3]

Materials:

  • Caco-2 cells

  • 24-well Transwell plates with permeable supports (e.g., 0.4 µm pore size)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

  • Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • Bovine Serum Albumin (BSA)

  • Test PROTACs and control compounds (e.g., propranolol for high permeability, Lucifer yellow for low permeability/monolayer integrity)

  • LC-MS/MS system

Protocol:

  • Cell Culture and Seeding: Culture Caco-2 cells in T-75 flasks. Seed the cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².

  • Monolayer Differentiation: Culture the cells for 18-21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers using a voltmeter. TEER values should be >200 Ω·cm². Additionally, assess the permeability of a low-permeability marker like Lucifer yellow.

  • Permeability Experiment (Apical to Basolateral - A to B):

    • Wash the cell monolayers twice with pre-warmed HBSS.

    • Add 0.4 mL of HBSS containing the test PROTAC (e.g., at 10 µM) and 0.25% BSA to the apical (donor) compartment.

    • Add 1.2 mL of HBSS with 0.25% BSA to the basolateral (acceptor) compartment.

    • Incubate at 37°C with gentle shaking (e.g., 50 rpm) for 2 hours.

    • At the end of the incubation, take samples from both the apical and basolateral compartments for analysis.

  • Permeability Experiment (Basolateral to Apical - B to A):

    • Follow the same procedure as above, but add the PROTAC-containing solution to the basolateral compartment (donor) and the buffer to the apical compartment (acceptor).

  • Sample Analysis: Quantify the concentration of the PROTAC in the samples from the donor and acceptor compartments using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s for both A to B and B to A directions using the equation:

      Papp = (dQ/dt) / (A * C₀)

      Where:

      • dQ/dt = rate of permeation

      • A = surface area of the membrane

      • C₀ = initial concentration in the donor compartment

    • Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio > 2 suggests the involvement of active efflux transporters.

Cellular Uptake Assay using LC-MS/MS

This assay directly measures the intracellular concentration of a PROTAC, providing a definitive measure of its ability to cross the cell membrane and accumulate within the cell.[5][9][10]

Materials:

  • Target cell line (e.g., a cancer cell line expressing the protein of interest)

  • Cell culture medium and supplements

  • 6-well plates

  • Test PROTAC

  • PBS

  • Lysis buffer (e.g., RIPA buffer)

  • LC-MS/MS system

  • Protein quantification assay (e.g., BCA assay)

Protocol:

  • Cell Seeding: Seed the target cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • PROTAC Treatment: Treat the cells with the this compound containing PROTAC at the desired concentration (e.g., 1 µM) in cell culture medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for a specified time (e.g., 2 hours) at 37°C in a CO₂ incubator.

  • Cell Harvesting and Washing:

    • Aspirate the medium containing the PROTAC.

    • Wash the cells three times with ice-cold PBS to remove any extracellular PROTAC.

    • Trypsinize and collect the cells.

  • Cell Lysis:

    • Resuspend the cell pellet in a known volume of lysis buffer.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at high speed to pellet the cell debris.

  • Sample Preparation for LC-MS/MS:

    • Collect the supernatant (cell lysate).

    • Perform a protein precipitation step (e.g., with cold acetonitrile) to remove proteins that can interfere with the analysis.

    • Centrifuge and collect the supernatant for LC-MS/MS analysis.

  • Protein Normalization: Determine the protein concentration in the cell lysate using a BCA assay to normalize the intracellular PROTAC concentration to the amount of protein.

  • LC-MS/MS Analysis: Quantify the concentration of the PROTAC in the prepared samples using a validated LC-MS/MS method with a standard curve.

  • Data Analysis: Express the intracellular concentration as pmol/mg of protein or in molarity, assuming a specific cell volume.

Fluorescence Microscopy for Cellular Uptake

This qualitative or semi-quantitative method visualizes the cellular uptake and subcellular localization of a fluorescently-labeled PROTAC or a PROTAC that induces a fluorescent response.[11][12]

Materials:

  • Fluorescently-labeled this compound PROTAC or a system to visualize its effects (e.g., fluorescently tagged target protein).

  • Target cell line

  • Glass-bottom imaging dishes or plates

  • Live-cell imaging medium (phenol red-free)

  • Confocal or high-content imaging microscope with environmental control (37°C, 5% CO₂)

  • Nuclear stain (e.g., Hoechst 33342)

Protocol:

  • Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere and grow to 60-80% confluency.

  • PROTAC Treatment: Replace the culture medium with live-cell imaging medium containing the fluorescently-labeled PROTAC at the desired concentration.

  • Live-Cell Imaging:

    • Place the dish on the microscope stage.

    • If desired, add a nuclear stain like Hoechst 33342 for co-localization analysis.

    • Acquire images at different time points (e.g., 0, 30, 60, 120 minutes) to observe the kinetics of cellular uptake.

  • Image Analysis:

    • Use image analysis software to visualize the fluorescence signal within the cells.

    • Quantify the fluorescence intensity per cell or within specific subcellular compartments to assess the extent and localization of PROTAC uptake.

Diagrams of Signaling Pathways and Experimental Workflows

PROTAC_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular PROTAC This compound PROTAC PROTAC_in PROTAC PROTAC->PROTAC_in Cellular Uptake Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC_in->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC Mechanism of Action.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_downstream Downstream Functional Assays PAMPA PAMPA Assay (Passive Permeability) Cellular_Uptake Cellular Uptake (LC-MS/MS) PAMPA->Cellular_Uptake Caco2 Caco-2 Assay (Passive & Active Transport) Caco2->Cellular_Uptake Fluorescence_Microscopy Fluorescence Microscopy (Localization) Cellular_Uptake->Fluorescence_Microscopy Target_Degradation Target Protein Degradation (Western Blot / Proteomics) Cellular_Uptake->Target_Degradation Fluorescence_Microscopy->Target_Degradation Phenotypic_Assay Cellular Phenotypic Assay (e.g., Viability, Apoptosis) Target_Degradation->Phenotypic_Assay Start PROTAC Candidate Start->PAMPA Start->Caco2

Caption: Experimental Workflow for PROTAC Permeability.

PAMPA_Assay_Principle cluster_donor Donor Compartment cluster_membrane Artificial Membrane cluster_acceptor Acceptor Compartment Donor_Well PROTAC in PBS Buffer Membrane Lecithin in Dodecane Donor_Well->Membrane Passive Diffusion Acceptor_Well PBS Buffer Membrane->Acceptor_Well

Caption: Principle of the PAMPA Assay.

References

Application Notes and Protocols: In Vivo Stability Assessment of Methyl-PEG3-bromide Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stability of the linker connecting a therapeutic payload to its delivery vehicle is a critical determinant of the overall efficacy and safety of targeted therapies, such as antibody-drug conjugates (ADCs) or PROTACs. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and a diminished therapeutic index. Conversely, a linker that is overly stable may not efficiently release the payload at the target site. Methyl-PEG3-bromide is a discrete polyethylene glycol (PEG) linker that offers a balance of hydrophilicity and a defined length for conjugating molecules. While specific in vivo stability data for this compound linkers is not extensively published, this document provides a comprehensive guide to the principles and methodologies for assessing their stability, drawing from established protocols for similar PEGylated constructs.

PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1] The inclusion of a PEG linker can enhance solubility, extend circulation half-life, and reduce immunogenicity.[2][3] The length of the PEG chain can significantly impact these properties, with longer chains sometimes leading to slower plasma clearance.[4] The stability of the bonds within the linker and at the points of conjugation is paramount for maintaining the integrity of the therapeutic conjugate until it reaches its target.[5][6]

These application notes provide detailed protocols for the in vivo assessment of linker stability, focusing on methodologies applicable to conjugates synthesized using this compound. The protocols are designed to be adapted to specific research needs and provide a framework for generating robust and reliable stability data.

Data Presentation: Quantitative Analysis of In Vivo Linker Stability

Quantitative assessment of linker stability in vivo typically involves measuring the concentration of the intact conjugate, the total antibody (in the case of ADCs), and any released payload or metabolites over time in plasma samples.[7] Below are example tables summarizing the types of quantitative data that should be collected.

Table 1: Pharmacokinetic Parameters of a Hypothetical ADC-Methyl-PEG3-Payload Conjugate in Mice

AnalyteHalf-life (t½, hours)Cmax (µg/mL)AUC (0-t) (µg*h/mL)Clearance (mL/h/kg)
Intact ADC1505080000.125
Total Antibody1605285000.118
Free Payload20.10.520

Table 2: In Vivo Stability Profile of ADC-Methyl-PEG3-Payload in Mouse Plasma Over Time

Time Point (hours)Intact ADC (% of initial concentration)Free Payload (ng/mL)
0100< 0.01
6950.05
24850.1
72600.08
168300.02

Experimental Protocols

The following are detailed protocols for key experiments to assess the in vivo stability of a conjugate utilizing a this compound linker.

Protocol 1: In Vivo Mouse Pharmacokinetic Study

This protocol outlines the steps for a typical pharmacokinetic study in mice to evaluate the stability of the linker.

1. Animal Model:

  • Use female BALB/c mice, 6-8 weeks old.

  • Acclimatize animals for at least 7 days before the study.

2. Dosing:

  • Prepare the test conjugate (e.g., ADC-Methyl-PEG3-Payload) in a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS).

  • Administer a single intravenous (IV) dose via the tail vein. A typical dose might be 3 mg/kg.[5]

3. Sample Collection:

  • Collect blood samples (approximately 50-100 µL) from a consistent site (e.g., saphenous vein) at predetermined time points (e.g., 0, 0.25, 1, 6, 24, 48, 72, 168, and 336 hours) post-dose.

  • Use EDTA-coated tubes to prevent coagulation.

  • Process blood to plasma by centrifugation at 2000 x g for 10 minutes at 4°C.

  • Store plasma samples at -80°C until analysis.

4. Bioanalysis:

  • Analyze plasma samples using the methods described in Protocol 2 (ELISA) and Protocol 3 (LC-MS/MS).

Protocol 2: ELISA-Based Quantification of Intact Conjugate and Total Antibody

This method is used to determine the concentration of the antibody-containing species over time.[7][8]

1. Materials:

  • 96-well microtiter plates.

  • Coating antigen (target for the antibody portion of the conjugate).

  • Blocking buffer (e.g., PBS with 1% BSA).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Detection antibodies:

    • For total antibody: HRP-conjugated anti-species IgG.

    • For intact conjugate: Anti-payload antibody followed by an HRP-conjugated secondary antibody.

  • TMB substrate and stop solution.

  • Plate reader.

2. Procedure:

  • Coating: Coat wells with the target antigen overnight at 4°C.

  • Washing: Wash plates three times with wash buffer.

  • Blocking: Block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Add serially diluted plasma samples and standards to the wells and incubate for 1-2 hours.

  • Washing: Wash plates three times.

  • Detection:

    • Total Antibody: Add HRP-conjugated anti-species IgG and incubate for 1 hour.

    • Intact Conjugate: Add anti-payload antibody, incubate for 1 hour, wash, then add HRP-conjugated secondary antibody and incubate for 1 hour.

  • Washing: Wash plates five times.

  • Development: Add TMB substrate and incubate in the dark. Stop the reaction with stop solution.

  • Reading: Measure the absorbance at 450 nm.

  • Analysis: Calculate concentrations based on a standard curve.

Protocol 3: LC-MS/MS-Based Quantification of Free Payload

This highly sensitive and specific method quantifies the amount of payload that has been prematurely released into circulation.[9]

1. Materials:

  • Acetonitrile (ACN).

  • Formic acid (FA).

  • High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • C18 reverse-phase HPLC column.

  • Internal standard (a stable isotope-labeled version of the payload, if available).

2. Sample Preparation:

  • Protein Precipitation: To 50 µL of plasma, add 150 µL of ACN containing the internal standard to precipitate proteins.[9]

  • Centrifugation: Vortex and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the free payload.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase (e.g., 50:50 ACN:water with 0.1% FA).

3. LC-MS/MS Analysis:

  • Chromatography: Inject the reconstituted sample onto the C18 column. Use a gradient elution with mobile phases such as water with 0.1% FA and ACN with 0.1% FA to separate the payload from other components.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for the payload and the internal standard.

  • Quantification: Quantify the free payload concentration by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in control plasma.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in the in vivo stability assessment of a this compound linked conjugate.

G cluster_0 In Vivo Administration and Circulation cluster_1 Potential Fates of the Linker cluster_2 Excretion A Conjugate Administration (e.g., ADC-Methyl-PEG3-Payload) B Systemic Circulation A->B C Target Tissue Accumulation B->C D Off-Target Distribution B->D E Stable Circulation (Intact Conjugate) B->E F Premature Linker Cleavage (e.g., Enzymatic Degradation) B->F G Payload Release in Target Cell C->G H Metabolism of PEG Linker E->H F->H I Renal Clearance F->I Free Payload H->I J Hepatobiliary Clearance H->J

Caption: Potential in vivo fates of a this compound linked conjugate.

G cluster_workflow Experimental Workflow for In Vivo Stability Assessment cluster_analysis 4. Bioanalysis A 1. Animal Dosing (IV administration of conjugate) B 2. Serial Blood Sampling (Multiple time points) A->B C 3. Plasma Preparation (Centrifugation) B->C D ELISA for Intact Conjugate and Total Antibody C->D E LC-MS/MS for Free Payload C->E F 5. Data Analysis (Pharmacokinetic Modeling) D->F E->F G 6. Stability Assessment (Half-life, % Intact Conjugate) F->G

Caption: Workflow for in vivo stability assessment of linker conjugates.

G cluster_pathway Potential Metabolic Pathway of a PEG Linker Start Intact Methyl-PEG3-Linker Met1 Oxidation by Alcohol/Aldehyde Dehydrogenase Start->Met1 Met2 Ether Cleavage (e.g., via Cytochrome P450) Start->Met2 Prod1 Formation of Carboxylic Acid Metabolite Met1->Prod1 End Excretion Prod1->End Prod2 Shorter PEG Fragments Met2->Prod2 Prod2->End

Caption: Simplified potential metabolic pathways for a PEG linker in vivo.[]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Methyl-PEG3-bromide Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reaction yield of Methyl-PEG3-bromide conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for this compound conjugation?

The conjugation of this compound with a nucleophile, such as a primary amine or a thiol, proceeds via a bimolecular nucleophilic substitution (SN2) reaction. In this one-step mechanism, the nucleophile attacks the carbon atom attached to the bromine, displacing the bromide leaving group.[1][2] The reaction rate is dependent on the concentration of both the substrate (this compound) and the nucleophile.[1]

Q2: What are the critical factors influencing the yield of the conjugation reaction?

Several factors can significantly impact the efficiency of the SN2 reaction:

  • Nucleophile Strength: Stronger nucleophiles lead to faster and more efficient reactions. For instance, thiols are generally more nucleophilic than alcohols.[2] Negatively charged species are also more potent nucleophiles than their neutral counterparts.[2]

  • Solvent: The choice of solvent is crucial. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred as they can solvate the cation but do not strongly solvate the nucleophile, thus not impeding its reactivity.[2][3] Protic solvents (e.g., water, alcohols) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophile, thereby slowing down the reaction.[2]

  • Base: When conjugating to a primary or secondary amine, a non-nucleophilic base is often required to deprotonate the amine, making it a stronger nucleophile. The base also neutralizes the hydrobromic acid byproduct formed during the reaction.[4] Sterically hindered bases like diisopropylethylamine (DIPEA) or 2,6-lutidine are commonly used.[4]

  • Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions and degradation of reactants or products.

  • Steric Hindrance: The SN2 reaction is sensitive to steric bulk around the reaction center.[1][5] While this compound itself is not particularly hindered, the accessibility of the nucleophilic site on the target molecule is important.[5][6]

  • Concentration: Higher concentrations of reactants can lead to a faster reaction rate, but may also increase the likelihood of side reactions.

Q3: What are the common side reactions, and how can they be minimized?

The most common side reaction when conjugating with primary amines is overalkylation , where the initially formed secondary amine product reacts further with another molecule of this compound to form a tertiary amine.[7][8] This occurs because the secondary amine product is often more nucleophilic than the starting primary amine.[7]

Strategies to minimize overalkylation:

  • Use of Excess Amine: Using a large excess of the primary amine can increase the probability that the this compound will react with the intended starting material rather than the product.[7]

  • Controlled Stoichiometry: Carefully controlling the molar ratio of this compound to the amine (e.g., a 1:1 ratio) can help, although this may result in incomplete conversion of the starting amine.

  • Slow Addition: Slowly adding the this compound to the reaction mixture can help to maintain a low concentration of the alkylating agent, favoring the reaction with the more abundant primary amine.

Another potential issue is the reaction of this compound with the solvent or buffer components if they are nucleophilic. It is important to use non-nucleophilic solvents and buffers.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Low or No Product Formation Inactive Reactants: this compound may have degraded due to improper storage (e.g., exposure to moisture).- Confirm the integrity of the this compound using techniques like NMR or mass spectrometry.- Use a fresh batch of the reagent.
Suboptimal Reaction Conditions: Incorrect solvent, base, or temperature.- Switch to a polar aprotic solvent like DMF or DMSO.[2][3]- Ensure a suitable non-nucleophilic base (e.g., DIPEA) is used in sufficient quantity (at least 1 equivalent).- Gradually increase the reaction temperature, monitoring for product formation and degradation.
Poor Nucleophilicity of the Substrate: The target amine may be protonated or sterically hindered.- Ensure the reaction is performed under basic conditions to deprotonate the amine.- If steric hindrance is a major issue, consider using a longer PEG linker to increase the distance between the reactive group and the bulk of the molecule.[5]
Complex Product Mixture (Multiple Peaks in LC-MS) Overalkylation: The primary amine is reacting further to form secondary and tertiary amines.- Use a significant excess of the primary amine (e.g., 3-5 equivalents).- Slowly add the this compound to the reaction mixture.
Reaction with Impurities: Impurities in the starting materials or solvent are reacting.- Ensure the purity of all reactants and solvents.
Difficulty in Product Purification Similar Polarity of Product and Reactants: The PEGylated product may have similar solubility and chromatographic behavior to the starting materials.- Utilize reverse-phase HPLC (RP-HPLC) for purification, as the PEG chain can provide sufficient hydrophobicity for separation.[][]- Size exclusion chromatography (SEC) can also be effective for separating molecules based on their hydrodynamic radius, which increases upon PEGylation.[]

Data Presentation

The choice of solvent and base can have a substantial impact on the yield of N-alkylation reactions. The following table summarizes representative data for the N-alkylation of primary amines with alkyl bromides, illustrating the importance of optimizing these conditions.

BaseSolventTemperature (°C)Time (h)Selectivity (Mono- to Di-alkylation)Yield (%)
TriethylamineDMF20-25987 : 976
TriethylamineDMSO20-25990 : 765
TriethylamineNitromethane70-751080 : 2070
Al₂O₃-OKAcetonitrile302N/A (secondary amine product)85

Data adapted from literature on N-alkylation of primary amines with alkyl bromides.[3][11] Yields and selectivities are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

General Protocol for Conjugation of this compound to a Primary Amine

This protocol provides a general starting point for the conjugation reaction. Optimization of stoichiometry, temperature, and reaction time will be necessary for specific substrates.

Materials:

  • Substrate containing a primary amine

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system for purification

  • LC-MS for reaction monitoring

Procedure:

  • Preparation:

    • Dissolve the amine-containing substrate in anhydrous DMF to a concentration of 10-20 mg/mL.

    • In a separate vial, prepare a stock solution of this compound in anhydrous DMF (e.g., 100 mg/mL).

  • Reaction Setup:

    • To the solution of the substrate, add 1.5 to 2.0 equivalents of DIPEA.

    • Slowly add 1.0 to 1.2 equivalents of the this compound stock solution to the reaction mixture with stirring.

  • Reaction:

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS to check for the formation of the desired product and the consumption of starting materials.

    • If the reaction is slow, the temperature can be increased to 40-50°C.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water containing a small amount of trifluoroacetic acid (TFA) (0.1%).

    • Purify the product using a reverse-phase HPLC system with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Collect the fractions containing the desired product and confirm its identity by mass spectrometry.

    • Lyophilize the pure fractions to obtain the final product.

Visualizations

Reaction Mechanism

G S-N-2 Reaction Mechanism cluster_0 Reactants cluster_1 Transition State cluster_2 Products Nu R-NH₂ (Nucleophile) TS [R-NH₂---C---Br]‡ Nu->TS E MeO-(PEG)₃-Br (Electrophile) E->TS P R-NH₂⁺-(PEG)₃-OMe (Product) TS->P LG Br⁻ (Leaving Group) TS->LG

Caption: SN2 reaction mechanism for this compound conjugation.

Experimental Workflow

G Experimental Workflow A Dissolve Amine Substrate in Anhydrous DMF B Add DIPEA A->B C Slowly Add This compound B->C D React at RT (12-24h) Monitor by LC-MS C->D E Quench and Dilute D->E F Purify by RP-HPLC E->F G Characterize and Lyophilize F->G

Caption: A typical experimental workflow for this compound conjugation.

Troubleshooting Logic

G Troubleshooting Decision Tree start Low Reaction Yield q1 Check Reactant Integrity (NMR, MS) start->q1 a1_no Reactants Degraded q1->a1_no No q2 Review Reaction Conditions q1->q2 Yes a1_yes Reactants OK a2_bad Suboptimal Conditions q2->a2_bad No q3 Consider Side Reactions q2->q3 Yes a2_good Conditions Optimal a3_yes Side Products Detected q3->a3_yes Yes end Consult Further Specialist Advice q3->end No a3_no No Obvious Side Reactions

Caption: A decision tree for troubleshooting low yield in conjugation reactions.

References

How to avoid side reactions with Methyl-PEG3-bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl-PEG3-bromide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and avoid common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (m-PEG3-Br) is a hydrophilic linker molecule featuring a terminal methyl ether and a bromide functional group connected by a three-unit polyethylene glycol (PEG) chain. The bromide serves as an excellent leaving group in nucleophilic substitution reactions, making this reagent highly useful for PEGylation.[1][2] Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it acts as a flexible linker to connect a target protein ligand and an E3 ligase ligand.[3]

Q2: What are the most common side reactions observed with this compound?

The primary side reaction is an elimination reaction (E2 pathway), which competes with the desired nucleophilic substitution (SN2 pathway).[4][5] This results in the formation of an alkene byproduct instead of the desired PEGylated product. Another potential issue is reaction with residual water, leading to hydrolysis of the bromide.

Q3: How should this compound be stored to maintain its integrity?

To ensure stability and prevent degradation, this compound should be stored under the following conditions:

  • Pure form: -20°C for up to 3 years or at 4°C for up to 2 years.[3]

  • In solvent: -80°C for up to 6 months or -20°C for up to 1 month.[3]

It is crucial to warm the vial to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis. For solutions, it is recommended to aliquot the reagent to avoid repeated freeze-thaw cycles.[3]

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: Low Yield of the Desired PEGylated Product

A low yield of your target molecule can be attributed to several factors, primarily the competition from the E2 elimination side reaction.

Possible Causes and Solutions:

Possible Cause Recommended Solution Explanation
Strongly Basic/Sterically Hindered Nucleophile Use a less sterically hindered and less basic nucleophile if possible.Strong, bulky bases favor the E2 elimination pathway over the SN2 substitution.[6][7][8] For example, when reacting with an alcohol, use a primary or secondary alcohol if the experimental design allows.
High Reaction Temperature Conduct the reaction at a lower temperature.Higher temperatures tend to favor elimination reactions over substitution reactions.
Inappropriate Solvent Use a polar aprotic solvent such as DMF or DMSO.These solvents are effective at solvating the cation without strongly solvating the nucleophile, which promotes the SN2 reaction.
Sub-optimal pH For reactions with amines, maintain a pH between 7 and 8.5.This pH range ensures the amine is sufficiently deprotonated to be nucleophilic without being overly basic, which would favor elimination.[9]
Issue 2: Presence of an Unexpected Byproduct

The most common byproduct is the result of the E2 elimination reaction.

Identification and Mitigation:

  • Byproduct Structure: The elimination byproduct will have a terminal double bond (vinyl ether). This can be identified using techniques like NMR and mass spectrometry.

  • Mitigation Strategies: To minimize the formation of this byproduct, refer to the solutions for "Low Yield of the Desired PEGylated Product." The key is to create reaction conditions that favor the SN2 mechanism.

Experimental Protocols

Below are detailed protocols for reacting this compound with common nucleophiles, designed to minimize side reactions.

Protocol 1: Reaction with a Primary Amine

This protocol is optimized for the SN2 reaction to form a secondary amine.

Materials:

  • This compound

  • Primary amine-containing substrate

  • Anhydrous Dimethylformamide (DMF)

  • Non-amine-containing buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.2-7.5

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Preparation: Dissolve the primary amine-containing substrate in the non-amine-containing buffer. In a separate, dry vial, dissolve this compound (1.5 equivalents) in a minimal amount of anhydrous DMF.

  • Reaction: Slowly add the this compound solution to the substrate solution with gentle stirring.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS).

  • Quenching: Add the quenching solution to react with any excess this compound.

  • Purification: Purify the final conjugate using a suitable method such as dialysis or size-exclusion chromatography.

Protocol 2: Reaction with a Thiol (Williamson Ether Synthesis)

This protocol describes the formation of a thioether linkage.

Materials:

  • This compound

  • Thiol-containing substrate

  • Anhydrous solvent (e.g., DMF or THF)

  • Mild, non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)

Procedure:

  • Preparation: Dissolve the thiol-containing substrate in the anhydrous solvent.

  • Deprotonation: Add a slight excess of the mild base (e.g., 1.1 equivalents of DIPEA) to deprotonate the thiol, forming the more nucleophilic thiolate.

  • Reaction: Add this compound (1.0 equivalents) to the reaction mixture.

  • Incubation: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with water and extract the product. Purify by flash chromatography.

Visual Guides

Reaction Pathways

The following diagram illustrates the desired SN2 substitution pathway and the competing E2 elimination side reaction.

G Figure 1. Competing SN2 and E2 Pathways Reactants This compound + Nucleophile/Base SN2_Pathway SN2 Pathway (Favored by good nucleophiles, lower temp.) Reactants->SN2_Pathway Substitution E2_Pathway E2 Pathway (Favored by strong/bulky bases, higher temp.) Reactants->E2_Pathway Elimination SN2_Product Desired Substitution Product (PEGylated Molecule) E2_Product Elimination Side Product (Alkene) SN2_Pathway->SN2_Product E2_Pathway->E2_Product

Caption: Competing SN2 and E2 reaction pathways for this compound.

Troubleshooting Workflow

This workflow provides a logical approach to diagnosing and solving issues with your reaction.

G Figure 2. Troubleshooting Workflow Start Low Yield or Byproduct Formation Check_Base Is the nucleophile a strong or bulky base? Start->Check_Base Use_Milder_Base Action: Use a milder/less bulky base. Check_Base->Use_Milder_Base Yes Check_Temp Is the reaction temperature high? Check_Base->Check_Temp No Use_Milder_Base->Check_Temp Lower_Temp Action: Lower the reaction temperature. Check_Temp->Lower_Temp Yes Check_Solvent Is the solvent appropriate? Check_Temp->Check_Solvent No Lower_Temp->Check_Solvent Use_Polar_Aprotic Action: Use a polar aprotic solvent (DMF, DMSO). Check_Solvent->Use_Polar_Aprotic No End Re-run Experiment Check_Solvent->End Yes Use_Polar_Aprotic->End

Caption: A step-by-step workflow for troubleshooting common issues.

References

Troubleshooting low efficiency in PROTAC formation with PEG3 linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low efficiency in the formation of Proteolysis Targeting Chimeras (PROTACs) utilizing polyethylene glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in PROTAC synthesis with a PEG3 linker?

Low yields in multi-step PROTAC synthesis can arise from several factors. It is crucial to systematically assess each stage of the reaction sequence:

  • Integrity of Starting Materials: The purity of the E3 ligase ligand, the target protein ligand, and the PEG3 linker is paramount. Degradation of the linker during storage can also be a factor. It is recommended to confirm the identity and purity of all starting materials using methods like NMR or LC-MS before starting the synthesis.[1]

  • Inefficient Coupling Reactions: Low conversion rates in either the first or second coupling step are a frequent cause of poor yields. The amide bond formation with the linker's amine is a common point of failure.[1]

  • Side Reactions: The thiol group in certain linkers is susceptible to oxidation, leading to the formation of a disulfide dimer. This "capped" intermediate is unreactive in subsequent steps, which directly reduces the yield of the desired PROTAC.[1]

  • Purification Losses: PROTACs containing PEG linkers are often highly polar. This can lead to significant product loss during purification, especially when using normal-phase silica gel chromatography.[1]

Q2: How does the length of the PEG linker affect the efficiency of the PROTAC?

The length of the PEG linker is a critical parameter that directly influences the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[2]

  • A linker that is too short can cause steric hindrance between the target protein and the E3 ligase, preventing the formation of a stable ternary complex.[2]

  • A linker that is too long can result in an overly flexible molecule, leading to inefficient ubiquitination and a less stable ternary complex.[2]

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair, often requiring empirical testing of various linker lengths to find the most potent degrader.[2]

Q3: My LC-MS analysis indicates that the reaction is complete, but the isolated yield is very low. What could be the issue?

This scenario strongly suggests a problem with the purification process. The high polarity imparted by the PEG linker often leads to poor recovery from normal-phase silica gel. The polar PROTAC can adhere strongly to the silica, resulting in streaking, poor separation, and ultimately, low isolated yield.[1] The recommended solution is to switch to reverse-phase preparative HPLC (RP-HPLC) for purification, which is better suited for polar molecules.[1]

Q4: What is the "hook effect" in the context of PROTACs?

The "hook effect" describes the phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation. The properties of the linker, such as its length and flexibility, can influence the concentration at which the hook effect is observed.[3]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low reaction conversion (amide coupling step) 1. Inactive coupling reagents. 2. Presence of trifluoroacetic acid (TFA) salts from a previous purification step inhibiting the reaction. 3. Suboptimal solvent choice.1. Use fresh, high-quality coupling reagents like HATU. 2. Add 2-3 equivalents of a non-nucleophilic base such as DIPEA to neutralize any TFA salts. 3. Consider switching the solvent to N-Methyl-2-pyrrolidone (NMP), which can improve conversion rates for challenging couplings.[1]
Presence of a major peak at ~2x the mass of the intermediate in LC-MS Oxidation of the thiol group in the linker, leading to the formation of a disulfide dimer.1. Protect the thiol group: Use a protecting group like trityl (Trt) before the amide coupling step. The Trt group can be removed under mild acidic conditions before the final step.[1] 2. Use inert conditions: Rigorously degas all solvents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to minimize exposure to oxygen.[1] 3. Add a reducing agent: Including a mild reducing agent like TCEP can help prevent oxidation.[1]
Poor separation and low recovery during column chromatography The high polarity of the PEG-containing PROTAC leads to strong adsorption on normal-phase silica gel.Switch to purification by reverse-phase preparative HPLC (RP-HPLC). This technique is much more effective for purifying polar molecules like PROTACs.[1]
PROTAC is inactive in cellular assays 1. The PROTAC is not efficiently forming a stable ternary complex. 2. The PROTAC has poor cell permeability.1. Synthesize a series of PROTACs with varying PEG linker lengths to identify the optimal length for ternary complex formation.[4] 2. Use biophysical assays such as TR-FRET or SPR to confirm ternary complex formation.[4] 3. Assess cell permeability using a Caco-2 permeability assay.[4]

Quantitative Data Summary

Table 1: Impact of PEG Linker Length on PROTAC Degradation Efficiency (DC50 & Dmax)

Target ProteinE3 LigaseLinker Length (atoms)DC50 (nM)Dmax (%)Reference
ERαVHL12>1000<20[5]
ERαVHL16~100>80[5]
ERαVHL20~500~60[5]
SOS1VHL13 (3 methylene units)>10,000<20[6]
SOS1VHL15 (5 methylene units)15.7100[6]
SOS1VHL17 (7 methylene units)>1,000~40[6]

Table 2: Troubleshooting Common Synthesis Issues

ObservationPotential ProblemRecommended ActionExpected Outcome
Only starting materials are present after the first coupling reaction.Failed amide coupling.Add 2-3 equivalents of DIPEA; use fresh HATU; switch solvent to NMP.[1]Increased conversion to the desired intermediate.
A complex mixture of unidentified products is observed.Side reactions and/or product degradation.Protect the thiol group before coupling; run the reaction under an inert atmosphere.[1]A cleaner reaction profile with fewer byproducts.
The final product is observed by LC-MS, but the isolated yield is poor.Loss during purification on silica gel.Purify the crude product using reverse-phase HPLC.[1]Improved recovery and purity of the final PROTAC.

Experimental Protocols

General Protocol for PROTAC Synthesis via Amide Coupling
  • Dissolve the carboxylic acid-containing component (1.0 eq) in anhydrous DMF or NMP under an Argon atmosphere.

  • Add the amine-containing PEG3 linker (1.1 eq).

  • Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes.

  • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase preparative HPLC.[1]

Protocol for Ternary Complex Formation Assay (Isothermal Titration Calorimetry - ITC)

This protocol aims to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation to calculate the cooperativity factor (α).

Part 1: Determining Binary Binding Affinities

  • PROTAC to E3 Ligase (KD1):

    • Prepare the E3 ligase solution at a concentration of approximately 10-20 µM in the ITC cell.

    • Prepare the PROTAC solution in the injection syringe at a concentration 10-20 times higher than the E3 ligase.

    • Perform the titration by injecting the PROTAC into the E3 ligase solution.

    • Analyze the data using a one-site binding model to determine KD1.[7]

  • PROTAC to Target Protein (KD2):

    • Prepare the target protein solution at a concentration of approximately 10-20 µM in the ITC cell.

    • Prepare the PROTAC solution at a concentration 10-20 times higher than the target protein in the injection syringe.

    • Perform the titration and analyze the data to determine KD2.[7]

Part 2: Determining Ternary Binding Affinity

  • PROTAC to E3 Ligase in the Presence of Target Protein (KD,ternary):

    • Prepare a solution of the E3 ligase (e.g., 10-20 µM) pre-saturated with the target protein in the ITC cell. The concentration of the target protein should be in excess to ensure all E3 ligase is in a binary complex.

    • Prepare the PROTAC solution in the injection syringe at a concentration 10-20 times higher than the E3 ligase.

    • Perform the titration of the PROTAC into the pre-formed E3 ligase-target protein complex.

    • Analyze the data to determine the apparent KD for ternary complex formation.[7]

Visualizations

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein (POI) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds UbiquitinatedProtein Poly-ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Catalyzes Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->TernaryComplex Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recruitment DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Troubleshooting_Workflow Start Low PROTAC Yield CheckMaterials 1. Verify Starting Material Quality (Ligands, Linker) Start->CheckMaterials MaterialsOK Quality OK? CheckMaterials->MaterialsOK SourceNew Source/Purify Materials Perform QC MaterialsOK->SourceNew No CheckCoupling 2. Analyze Amide Coupling Step MaterialsOK->CheckCoupling Yes SourceNew->CheckMaterials CouplingOK Conversion >80%? CheckCoupling->CouplingOK OptimizeCoupling Optimize Coupling: - Use fresh reagents - Neutralize TFA salts - Change solvent (NMP) CouplingOK->OptimizeCoupling No CheckSideReactions 3. Investigate Side Reactions CouplingOK->CheckSideReactions Yes OptimizeCoupling->CheckCoupling SideReactionsOK Minimal Side Products? CheckSideReactions->SideReactionsOK PreventSideReactions Prevent Side Reactions: - Protect thiol group - Use inert atmosphere - Add reducing agent SideReactionsOK->PreventSideReactions No CheckPurification 4. Review Purification Strategy SideReactionsOK->CheckPurification Yes PreventSideReactions->CheckSideReactions PurificationOK Isolated Yield >50%? CheckPurification->PurificationOK OptimizePurification Use Reverse-Phase HPLC Optimize gradient PurificationOK->OptimizePurification No End Yield Optimized PurificationOK->End Yes OptimizePurification->CheckPurification

Caption: A step-by-step workflow for troubleshooting low PROTAC yield.

References

Optimizing Reaction Conditions for Methyl-PEG3-bromide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

for Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers may encounter when working with Methyl-PEG3-bromide. The information is designed to help optimize reaction conditions and ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (m-PEG3-Br) is a short, hydrophilic polyethylene glycol (PEG) linker. It features a terminal methyl group and a bromide, which is an excellent leaving group for nucleophilic substitution reactions.[1] Its primary applications are in bioconjugation and drug development, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) to improve the solubility and pharmacokinetic properties of molecules.[2][3][][5]

Q2: What are the recommended storage and handling conditions for this compound?

For long-term stability, this compound should be stored in its pure form at -20°C for up to three years or at 4°C for up to two years.[2] If dissolved in a solvent, stock solutions should be stored at -80°C (for up to 6 months) or -20°C (for up to 1 month).[2] It is advisable to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.[2] The compound is shipped at ambient temperature as it is stable for short periods.[6]

Q3: In which solvents is this compound soluble?

This compound is soluble in a variety of common organic solvents. It is highly soluble in Dimethyl Sulfoxide (DMSO), with a concentration of up to 100 mg/mL achievable with ultrasonic assistance.[2] It is also soluble in Dichloromethane (DCM) and Dimethylformamide (DMF).[7][8] Due to the hydrophilic nature of the PEG chain, it has increased solubility in aqueous media compared to similar non-PEGylated alkyl bromides.[1] For in vivo applications, it can be formulated in mixtures such as DMSO, PEG300, Tween-80, and saline.[2]

Q4: What types of nucleophiles can react with this compound?

The bromide group on this compound is a good leaving group, making it susceptible to nucleophilic attack by a wide range of nucleophiles. Common examples include:

  • Amines (Primary and Secondary): To form secondary or tertiary amines, respectively.

  • Thiols (Sulfhydryls): To form stable thioether linkages.[9]

  • Alcohols/Phenols (Hydroxyls): To form ethers via reactions like the Williamson ether synthesis.[10][11][12]

  • Carboxylates: To form ester linkages.[13]

Troubleshooting Guide

This guide addresses common problems that may arise during reactions with this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Nucleophile: The amine, thiol, or alcohol may not be sufficiently deprotonated. 2. Low Reaction Temperature: The reaction may be too slow at the current temperature. 3. Steric Hindrance: The nucleophile or substrate may be sterically hindered. 4. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, affecting solubility or reactivity.1. Use a suitable base: For amines, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used. For thiols and alcohols, stronger bases like sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) may be necessary. Ensure anhydrous conditions when using reactive bases like NaH. 2. Increase the reaction temperature: Gently heat the reaction mixture. Monitor for potential side reactions or degradation. For less reactive starting materials, reflux conditions may be required. 3. Increase reaction time or use a more reactive nucleophile if possible. For Williamson ether synthesis, it is generally better to use the less hindered alcohol to form the alkoxide.[10] 4. Choose an appropriate solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally good choices for SN2 reactions.
Formation of Multiple Products / Side Reactions 1. Over-alkylation of Amines: The initial product (secondary amine) can react further with this compound to form a tertiary amine. 2. Elimination Reaction (E2): If the nucleophile is a strong, sterically hindered base, it may promote an elimination reaction instead of substitution. 3. Hydrolysis of this compound: Presence of water can lead to hydrolysis, especially under basic conditions.1. Use an excess of the amine nucleophile: This will increase the probability of this compound reacting with the starting amine rather than the product.[2] 2. Use a less hindered base or a weaker base if possible. Carefully control the reaction temperature, as higher temperatures can favor elimination. 3. Use anhydrous solvents and reagents. Dry solvents using standard laboratory procedures before use.
Difficulty in Product Purification 1. Similar Polarity of Product and Starting Materials: Makes separation by column chromatography challenging. 2. Water-soluble Product: The PEG chain can make the product soluble in water, complicating extraction. 3. Presence of Unreacted PEG Reagent: Excess this compound can be difficult to remove.1. Optimize chromatographic conditions: Use a different solvent system or a different stationary phase (e.g., reverse-phase chromatography). For PEGylated proteins, ion-exchange or size-exclusion chromatography are effective.[] For small molecules, flash column chromatography on silica gel is common.[15] 2. Use a suitable extraction solvent: Dichloromethane or ethyl acetate are often effective for extracting PEGylated small molecules from aqueous solutions. Multiple extractions may be necessary. A brine wash can help to break emulsions. 3. Use a slight excess of the nucleophile instead of this compound: This ensures the complete consumption of the PEG reagent. The excess nucleophile may be easier to remove during workup (e.g., by an aqueous wash if it is an amine or alcohol).

Experimental Protocols

The following are general protocols for the reaction of this compound with common nucleophiles. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Reaction with a Primary Amine

This protocol describes the N-alkylation of a primary amine with this compound to form a secondary amine.

Materials:

  • Primary amine

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Argon or Nitrogen for inert atmosphere

Procedure:

  • Dissolve the primary amine (1.0 equivalent) in anhydrous DMF under an inert atmosphere.

  • Add TEA or DIPEA (1.5 - 2.0 equivalents).

  • Add this compound (1.0 - 1.2 equivalents) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • If the reaction is slow, the temperature can be increased to 40-60°C.

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Reaction with a Thiol

This protocol outlines the S-alkylation of a thiol with this compound to form a thioether.

Materials:

  • Thiol-containing compound

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Argon or Nitrogen for inert atmosphere

Procedure:

  • To a solution of the thiol (1.0 equivalent) in anhydrous DMF or acetonitrile, add the base (K₂CO₃ or Cs₂CO₃, 1.5 equivalents) under an inert atmosphere.

  • Stir the mixture at room temperature for 15-30 minutes to form the thiolate.

  • Add a solution of this compound (1.1 equivalents) in the same solvent.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic phase, filter, and concentrate.

  • Purify by flash column chromatography.

Protocol 3: Williamson Ether Synthesis with an Alcohol

This protocol details the formation of an ether by reacting an alcohol with this compound.

Materials:

  • Alcohol

  • This compound

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Argon or Nitrogen for inert atmosphere

Procedure:

  • To a suspension of NaH (1.2 equivalents) in anhydrous THF or DMF under an inert atmosphere at 0°C, add a solution of the alcohol (1.0 equivalent) in the same solvent dropwise.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes until hydrogen evolution ceases, indicating the formation of the alkoxide.

  • Cool the reaction mixture back to 0°C and add this compound (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction can be gently heated (e.g., to 50-70°C) if necessary.[16]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to 0°C and carefully quench the excess NaH with a few drops of water or a saturated aqueous solution of ammonium chloride.

  • Partition the mixture between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Separate the layers and wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Nucleophile (Amine/Thiol/Alcohol) in Anhydrous Solvent add_base Add Base (e.g., TEA, K2CO3, NaH) start->add_base add_peg Add this compound add_base->add_peg Form Nucleophile react Stir at RT or Heat (Monitor by TLC/LC-MS) add_peg->react quench Quench Reaction react->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify end Characterize Pure Product purify->end

Caption: General experimental workflow for reactions with this compound.

troubleshooting_logic start Low/No Product Yield? check_base Is the nucleophile fully deprotonated? start->check_base Yes check_temp Is the reaction temperature adequate? start->check_temp No sol_base Use stronger/excess base (e.g., NaH for alcohols) check_base->sol_base No check_solvent Is the solvent appropriate? check_temp->check_solvent Yes sol_temp Increase temperature (e.g., 40-60°C or reflux) check_temp->sol_temp No sol_solvent Switch to polar aprotic solvent (DMF, DMSO) check_solvent->sol_solvent No side_reactions Side Reactions Observed? overalkylation Over-alkylation of amine? side_reactions->overalkylation Yes elimination E2 Elimination? overalkylation->elimination No sol_overalkylation Use excess amine overalkylation->sol_overalkylation Yes sol_elimination Use weaker/less hindered base, lower temperature elimination->sol_elimination Yes

Caption: Troubleshooting logic for optimizing this compound reactions.

References

Technical Support Center: Purification of Methyl-PEG3-bromide Conjugates by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of Methyl-PEG3-bromide conjugates using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what makes its conjugate purification challenging?

This compound is a discrete polyethylene glycol (PEG) linker used in the synthesis of various conjugates, including Proteolysis Targeting Chimeras (PROTACs).[1][2] It contains a methoxy (methyl) group at one end and a reactive bromide group at the other, which is a good leaving group for nucleophilic substitution reactions.[2] The hydrophilic 3-unit PEG chain enhances the solubility of the resulting conjugate in aqueous media.[2]

Purification challenges primarily arise from the complexity of the reaction mixture, which can contain:

  • Desired Conjugate: The target molecule successfully linked to the this compound.

  • Unreacted Starting Materials: Excess this compound and the unconjugated target molecule.[3]

  • Reaction Byproducts: Side products formed during the conjugation reaction.[3]

  • Multi-PEGylated Species: In some cases, molecules may react with more than one PEG linker.[3][4][5]

Effectively separating the desired product from these other components requires a well-optimized purification method.

Q2: What is the most effective HPLC method for purifying this compound conjugates?

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most powerful and commonly used technique for purifying PEGylated molecules.[3][5] This method separates molecules based on their hydrophobicity.[6] The choice of column and mobile phase is critical for successful separation. Typically, C18 or C4 columns are employed, with C4 columns often being suitable for larger protein conjugates.[7][8] A gradient elution using a mixture of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH) is standard.[9]

Q3: Which HPLC detector is most suitable for this application?

The choice of detector depends on the properties of the conjugate:

  • UV-Vis Detector: This is the most common detector and is ideal if the target molecule conjugated to the PEG linker has a chromophore (absorbs UV-Vis light).[10]

  • Evaporative Light Scattering Detector (ELSD): Since the PEG chain itself does not have a strong UV chromophore, an ELSD is a valuable alternative or complementary detector.[6][] It is a universal detector that can detect any non-volatile analyte, making it suitable for quantifying the PEG-conjugate and unreacted PEG linker.[7][]

  • Charged Aerosol Detector (CAD): Similar to ELSD, CAD is another mass-based universal detector that can be used for PEG quantitation.[12]

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) is highly recommended. It not only detects the compounds but also provides mass information, which is invaluable for identifying the desired conjugate peak and any impurities or byproducts.[3][10]

Q4: How can I improve the resolution between my conjugate and unreacted starting materials?

Improving resolution often involves optimizing the mobile phase and gradient. Using an ion-pairing agent like trifluoroacetic acid (TFA) can improve peak shape.[8] However, for some PEG compounds, TFA may lead to irreproducible retention times, in which case a buffer like ammonium acetate or ammonium formate can be a better alternative.[6][7] Optimizing the gradient is also crucial; a shallower gradient around the elution time of the key components can significantly enhance their separation.[3][8]

HPLC Troubleshooting Guide

This guide addresses common issues encountered during the HPLC purification of this compound conjugates.

IssuePotential Cause(s)Recommended Solution(s)
1. Poor Resolution / Peak Co-elution Inappropriate HPLC Column: Stationary phase (e.g., C18, C4) or pore size may not be suitable for the conjugate's properties.[3]Select a column with a different chemistry (e.g., switch from C18 to C4 for a more hydrophobic protein conjugate) or a different particle size (core-shell columns can offer higher efficiency).[8][13]
Suboptimal Gradient Elution: The gradient may be too steep, not allowing enough time for separation.[3]Decrease the gradient slope (e.g., from 5-95% B in 10 min to 5-95% B in 30 min). A shallower gradient around the elution time of the components of interest is often effective.[8]
Incorrect Mobile Phase: The choice of organic solvent (ACN vs. MeOH) or additive (TFA, formic acid) can impact selectivity.[3]Test different organic solvents. Optimize the concentration of the additive or switch to a different one (e.g., from TFA to ammonium acetate) to alter selectivity.[7]
2. Broad or Tailing Peaks Sample Solvent Mismatch: The sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., pure DMSO).[14]Whenever possible, dissolve the sample in the initial mobile phase or a solvent with a similar or weaker elution strength.[14]
Column Overload: Injecting too much sample mass onto the column.Reduce the injection volume or the concentration of the sample.
Secondary Interactions: The analyte may be interacting with active silanol groups on the column packing.Use a well-end-capped column. Ensure the mobile phase pH is appropriate to suppress silanol interactions (typically pH 2-4).
Heterogeneity of PEGylated species: The inherent dispersity of PEG chains can lead to broader peaks.[15]While this compound is a discrete PEG, incomplete reactions can create a heterogeneous mixture. This is best addressed by optimizing the gradient for better separation of individual species.[15]
3. Low Recovery of Purified Conjugate Irreversible Adsorption: The conjugate may be strongly and irreversibly binding to the column's stationary phase.[3]Try a different column chemistry (e.g., a less hydrophobic phase like C4 or one with a different bonding). Modify the mobile phase to reduce non-specific binding.[3]
Precipitation on Column: The conjugate may not be soluble in the mobile phase composition at some point during the gradient.[3]Ensure the conjugate is soluble throughout the intended gradient range. Lowering the initial organic content or increasing the column temperature may help.[3][6]
4. Unexpected or "Ghost" Peaks Contaminated Solvents/System: Impurities in the mobile phase or carryover from a previous injection.[16]Use only high-purity, HPLC-grade solvents.[16] Implement a column wash step with a strong solvent (like 100% ACN) after each run to elute late-eluting compounds.[16]
Sample Degradation: The conjugate may be unstable under the mobile phase conditions (e.g., acidic pH from TFA).[3]Check the stability of your conjugate at different pH values. If it is acid-labile, use a non-acidic mobile phase like ammonium acetate.[7]
Reaction Byproducts: The synthesis may have generated unexpected side products.[3]Use LC-MS to identify the mass of the unexpected peaks to help determine their origin and optimize the reaction to minimize their formation.[3]
5. Shifting Retention Times Insufficient Column Equilibration: The column is not returned to the initial conditions for a long enough period between gradient runs.[14]Increase the equilibration time at the end of each run. A good rule of thumb is to flush with at least 10-15 column volumes of the starting mobile phase.
Mobile Phase Instability: A volatile component of the mobile phase may have evaporated, changing its composition.[14]Prepare fresh mobile phase daily. Keep solvent bottles capped to minimize evaporation.
Column Temperature Fluctuation: The ambient temperature is changing, affecting retention.[14]Use a column oven to maintain a constant, stable temperature throughout the analysis.

Experimental Protocols

General Protocol for RP-HPLC Purification

This protocol provides a starting point for developing a purification method for this compound conjugates. Optimization will be required based on the specific properties of the target molecule.

1. Sample Preparation:

  • After the conjugation reaction, quench the reaction if necessary.

  • If possible, perform a preliminary cleanup, such as solid-phase extraction (SPE), to remove major interfering substances.

  • Dissolve the crude conjugate mixture in a minimal amount of a suitable solvent. Ideally, this should be the initial mobile phase composition (e.g., 95% Water / 5% ACN with 0.1% TFA). If a stronger solvent like DMSO is required for solubility, keep the volume as small as possible.[14]

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates.

2. HPLC System and Conditions:

  • The following table outlines typical starting parameters for method development.

ParameterRecommended Starting ConditionNotes
Column C18, 3.5-5 µm, 100-300 Å pore size (e.g., 4.6 x 150 mm)For larger protein conjugates, a C4 column may provide better recovery and peak shape.[8]
Mobile Phase A 0.1% TFA in HPLC-grade WaterAlternatively, 10 mM Ammonium Acetate or Formate, pH adjusted.[7]
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)Methanol (MeOH) can be used as an alternative to ACN and may alter selectivity.[9]
Flow Rate 1.0 mL/min (for a 4.6 mm ID column)Adjust proportionally for columns with different internal diameters.
Gradient Scouting Gradient: 5% to 95% B over 20 minutes. Optimized Gradient: A shallow gradient based on scouting results (e.g., 20-55% B over 25 minutes).[8]A shallow gradient is key to resolving closely eluting species.[8]
Column Temperature 30 - 40 °CIncreasing temperature can sometimes improve peak shape but may not be as impactful as for other separations.[8]
Detection UV at a relevant wavelength for the target molecule (e.g., 214, 254, or 280 nm).Use ELSD, CAD, or MS in series or as an alternative if the conjugate lacks a strong chromophore.[6][]
Injection Volume 10 - 100 µLDepends on column size and sample concentration. Avoid overloading.

3. Fraction Collection and Analysis:

  • Monitor the chromatogram in real-time and collect fractions corresponding to the peaks of interest.

  • Analyze the collected fractions using an orthogonal method, such as LC-MS, to confirm the identity and purity of the desired conjugate.

  • Pool the pure fractions and remove the solvent (e.g., by lyophilization or rotary evaporation).

Visual Guides

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Final Product Crude Crude Reaction Mixture SamplePrep Sample Preparation (Dissolve & Filter) Crude->SamplePrep Injection HPLC Injection SamplePrep->Injection Separation Gradient Elution & Separation Injection->Separation Collection Fraction Collection Separation->Collection Purity Purity Analysis (e.g., LC-MS) Collection->Purity Pooling Pool Pure Fractions Purity->Pooling Final Pure Conjugate (After Solvent Removal) Pooling->Final

Caption: General workflow for the HPLC purification of conjugates.

Troubleshooting_Logic Start Suboptimal Chromatogram P1 Poor Resolution? Start->P1 P2 Broad / Tailing Peaks? Start->P2 P3 Low Recovery? Start->P3 S1_1 Optimize Gradient (Make it shallower) P1->S1_1 Yes S1_2 Change Mobile Phase (Solvent or Additive) P1->S1_2 Yes S1_3 Try Different Column (e.g., C4 vs C18) P1->S1_3 Yes S2_1 Match Sample Solvent to Mobile Phase P2->S2_1 Yes S2_2 Reduce Sample Load P2->S2_2 Yes S2_3 Check for Column Contamination P2->S2_3 Yes S3_1 Change Column Chemistry (Less Hydrophobic) P3->S3_1 Yes S3_2 Check Sample Solubility in Mobile Phase P3->S3_2 Yes S3_3 Increase Temperature P3->S3_3 Yes

Caption: Decision tree for troubleshooting common HPLC issues.

References

Addressing solubility issues of Methyl-PEG3-bromide in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of Methyl-PEG3-bromide in organic solvents, designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a PEG-based linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are molecules that utilize the cell's natural protein disposal system to target and degrade specific proteins. The hydrophilic nature of the PEG spacer in this compound can help to improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[1][2]

Q2: In which organic solvents is this compound soluble?

This compound is soluble in a variety of common organic solvents. These include, but are not limited to:

  • Dimethyl sulfoxide (DMSO)[1][3][4][5]

  • Dimethylformamide (DMF)[3][4][5][6]

  • Dichloromethane (DCM)[3][4][5][6]

  • Tetrahydrofuran (THF)[7][8]

  • Methanol[7]

  • Ethanol[6]

  • Acetonitrile[6]

The solubility of polyethylene glycols (PEGs) and their derivatives generally decreases as the molecular weight increases.[6] Since this compound is a short-chain PEG, it exhibits good solubility in many organic solvents.[6]

Q3: What should I do if I observe precipitation or slow dissolution of this compound?

Slow or incomplete dissolution can often be overcome by gentle heating or sonication.[1][7] It is recommended to use freshly opened, anhydrous solvents, as the presence of water can sometimes affect solubility, especially in the case of hygroscopic solvents like DMSO.[1]

Q4: How does the molecular weight of PEG affect its solubility?

Generally, as the molecular weight of polyethylene glycol (PEG) increases, its solubility in organic solvents tends to decrease, while its water solubility may also be affected.[6] PEGs with a molecular weight between 200 and 700 are typically liquids at room temperature, while those with higher molecular weights become waxy solids.[6]

Solubility Data

The following table summarizes the reported solubility of this compound in various solvents.

SolventConcentrationObservations
DMSO100 mg/mL (440.33 mM)Ultrasonic assistance may be needed. Use of newly opened, hygroscopic DMSO is recommended.[1]
Calculated24.2 mg/mL (0.107 M)This is a predicted solubility value.[9]

For in vivo studies, complex solvent systems are often required. An example of such a formulation is:

  • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: Solubility of ≥ 2.5 mg/mL (11.01 mM) was achieved, resulting in a clear solution.[1]

Experimental Protocol: Dissolving this compound

This protocol provides a general procedure for dissolving this compound in an organic solvent.

Materials:

  • This compound

  • Anhydrous organic solvent of choice (e.g., DMSO, DMF, DCM)

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Preparation: Ensure that the vial of this compound and the solvent are at room temperature.

  • Solvent Addition: Add the desired volume of the organic solvent to the vial containing this compound.

  • Initial Mixing: Cap the vial securely and vortex the mixture for 30-60 seconds.

  • Observation: Visually inspect the solution for any undissolved material.

  • Troubleshooting (if necessary):

    • Heating: If the compound has not fully dissolved, warm the solution in a water bath at 30-40°C for 5-10 minutes. Vortex the solution intermittently.

    • Sonication: Alternatively, place the vial in a sonicator bath for 5-10 minutes.

  • Final Check: Once the solution is clear, it is ready for use. If precipitation occurs upon cooling to room temperature, the solution may be supersaturated. In this case, consider preparing a more dilute solution.

Troubleshooting Guide

This guide provides a structured approach to resolving common solubility issues with this compound.

Problem: this compound is not dissolving completely in the chosen organic solvent.

Troubleshooting_Workflow cluster_start cluster_steps cluster_end start Start: Undissolved This compound check_solvent Step 1: Verify Solvent Quality - Is the solvent anhydrous? - Is it a fresh bottle? start->check_solvent vortex Step 2: Ensure Thorough Mixing - Vortex for at least 1 minute. check_solvent->vortex Solvent is appropriate gentle_heat Step 3: Apply Gentle Heat - Warm to 30-40°C. - Vortex intermittently. vortex->gentle_heat Still undissolved end_success Success: Clear Solution vortex->end_success Dissolved sonicate Step 4: Use Sonication - Sonicate for 5-15 minutes. gentle_heat->sonicate Still undissolved gentle_heat->end_success Dissolved change_solvent Step 5: Consider an Alternative Solvent - Try a different recommended solvent (e.g., DMSO, DMF). sonicate->change_solvent Still undissolved sonicate->end_success Dissolved change_solvent->end_success Dissolved end_fail Issue Persists: Contact Technical Support change_solvent->end_fail Still undissolved

Caption: Troubleshooting workflow for dissolving this compound.

Signaling Pathways and Logical Relationships

The structure of this compound influences its interaction with solvents. The ether linkages in the PEG chain can form hydrogen bonds with protic solvents, while the overall polarity makes it amenable to dissolution in polar aprotic solvents.

Solvent_Interaction cluster_compound cluster_properties cluster_solvents compound This compound hydrophilic Hydrophilic PEG Chain (Ether Linkages) compound->hydrophilic polar_head Polar Methyl Ether Group compound->polar_head leaving_group Bromide Leaving Group compound->leaving_group non_polar Non-Polar Solvents (e.g., Hexane) compound->non_polar Poor Solubility polar_aprotic Polar Aprotic Solvents (e.g., DMSO, DMF) hydrophilic->polar_aprotic Good Interaction polar_protic Polar Protic Solvents (e.g., Methanol, Water) hydrophilic->polar_protic Hydrogen Bonding polar_head->polar_aprotic Good Interaction polar_head->polar_protic Good Interaction

Caption: Interactions of this compound with different solvent types.

References

Preventing aggregation of proteins conjugated with Methyl-PEG3-bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Methyl-PEG3-bromide to conjugate proteins. The focus is on preventing and resolving protein aggregation, a common challenge during the modification process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it conjugate to proteins?

This compound is a monofunctional, hydrophilic PEG linker.[1][2] It contains a terminal bromide, which is an effective leaving group for nucleophilic substitution reactions.[1] The primary targets for conjugation on a protein are nucleophilic side chains, such as the sulfhydryl group of cysteine residues. The hydrophilic polyethylene glycol (PEG) spacer can help to increase the aqueous solubility of the resulting protein conjugate.[1]

Q2: Why is my protein aggregating after conjugation with this compound?

Protein aggregation during or after PEGylation is a multifaceted issue that can stem from several factors:

  • Suboptimal Reaction Conditions: The pH, temperature, and composition of your buffer can significantly affect protein stability.[3] If conditions are not optimal for your specific protein, hydrophobic regions can become exposed, leading to aggregation.[3]

  • High Protein Concentration: At high concentrations, protein molecules are physically closer, which increases the chance of intermolecular interactions that can lead to aggregation.[3][4]

  • Isoelectric Point (pI): Proteins are generally least soluble when the buffer pH is equal to their isoelectric point (pI), as the net charge on the protein is zero.[5] Performing the conjugation near the pI can significantly increase the risk of aggregation.

  • Conformational Changes: While PEG is generally a stabilizer, its interaction with the protein surface can sometimes induce slight conformational changes that may promote aggregation.[3]

  • Mechanical and Environmental Stress: Physical stresses like vigorous mixing, shaking, or exposure to air-liquid interfaces can induce protein unfolding and subsequent aggregation.[6][7] Both high and low temperatures can also act as stressors that accelerate aggregation.[8][9]

Q3: How can I detect and quantify protein aggregation?

Several analytical techniques are available to monitor aggregation, and using a combination of methods is recommended to get a complete picture.[6]

  • Size Exclusion Chromatography (SEC): This is a widely used and highly quantitative method for separating and quantifying soluble aggregates like dimers and oligomers from the monomeric protein.[3][10][11] Coupling SEC with Multi-Angle Light Scattering (SEC-MALS) provides more detailed information on the molecular weight of the species detected.[12]

  • Dynamic Light Scattering (DLS): DLS is very effective for detecting the presence of larger aggregates and determining the size distribution of particles in the solution.[11][13]

  • UV-Vis Spectroscopy: A simple and rapid method involves measuring solution turbidity. An increase in absorbance at wavelengths between 300-600 nm can indicate the formation of light-scattering aggregates.[10][13]

  • Fluorescence Spectroscopy: Changes in the intrinsic tryptophan fluorescence can indicate protein misfolding, which is often a precursor to aggregation.[10] Extrinsic fluorescent dyes that bind to exposed hydrophobic patches can also be used.[10]

  • Analytical Ultracentrifugation (AUC): AUC is a powerful technique for assessing the homogeneity of a protein solution and can detect aggregates across a very broad range of molecular weights.[12]

Q4: What are the primary strategies to prevent aggregation during the conjugation reaction?

Preventing aggregation involves carefully optimizing the reaction conditions and, if necessary, using stabilizing additives.

  • Optimize Reaction Parameters: Systematically screen for the ideal protein concentration, PEG-to-protein molar ratio, pH, and temperature.[3][14] Often, lowering the protein concentration and reaction temperature (e.g., to 4°C) can slow down aggregation.[3][4]

  • Control Reagent Addition: Instead of adding the full amount of this compound at once, try a stepwise or slower addition. This can favor the desired intramolecular modification over intermolecular cross-linking and aggregation.[3]

  • Incorporate Stabilizing Excipients: Additives can be included in the reaction buffer to maintain protein stability. These include sugars (sucrose, trehalose), polyols (glycerol), and certain amino acids (arginine, glycine) that are known to suppress protein aggregation.[3]

  • Use Surfactants: Low concentrations of non-ionic surfactants, such as Polysorbate 20 or Polysorbate 80, can prevent surface-induced aggregation.[3][7]

Troubleshooting Guide

If you are experiencing protein aggregation, use the following guide to identify and solve the issue. The workflow below provides a systematic approach to troubleshooting.

G cluster_0 start Aggregation Observed? check_conditions Review Reaction Conditions start->check_conditions Yes add_excipients Incorporate Stabilizing Excipients check_conditions->add_excipients Aggregation still present modify_protein_peg Modify Protein or PEG Concentration add_excipients->modify_protein_peg Aggregation still present analyze_result Analyze Sample for Aggregation (SEC, DLS) modify_protein_peg->analyze_result end_solved Problem Solved analyze_result->end_solved Aggregation Reduced end_persist Problem Persists: Consider alternative PEGylation chemistry or protein engineering analyze_result->end_persist Aggregation Not Reduced

Caption: A logical workflow for troubleshooting protein aggregation.

Data Presentation: Optimizing Reaction Conditions

The key to minimizing aggregation is to find the optimal balance of reaction parameters for your specific protein. Use the following tables as a starting point for your screening experiments.

Table 1: Recommended Starting Ranges for PEGylation Optimization

Parameter Recommended Range Rationale
Protein Concentration 0.5 - 5 mg/mL Higher concentrations increase the likelihood of intermolecular interactions and aggregation.[3][4]
PEG:Protein Molar Ratio 1:1 to 20:1 A molar excess of PEG is needed, but too high a ratio can sometimes promote aggregation.[3]
pH Screen ±1-2 units from pI Proteins are least soluble at their isoelectric point (pI). Adjusting the pH increases net charge and solubility.[3][5]

| Temperature | 4°C to Room Temp (20-25°C) | Lower temperatures slow the reaction rate, which can reduce the formation of aggregates.[3][8] |

Table 2: Common Stabilizing Excipients to Prevent Aggregation

Excipient Class Example Typical Concentration Mechanism of Action
Sugars/Polyols Sucrose, Trehalose, Glycerol 5-10% (w/v) Act as protein stabilizers through preferential exclusion, strengthening the protein's hydration shell.[3]
Amino Acids L-Arginine, Glycine 50-100 mM Can suppress non-specific protein-protein interactions that lead to aggregation.[3]
Surfactants Polysorbate 20, Polysorbate 80 0.01-0.05% (v/v) Reduce surface tension and can shield hydrophobic patches on the protein surface to prevent self-association.[3][7]

| Reducing Agents | DTT, TCEP | 1-5 mM | Prevent the formation of incorrect disulfide bonds, which can be a cause of aggregation for cysteine-containing proteins.[4][5] |

Experimental Protocols

Protocol 1: Screening for Optimal PEGylation Conditions

This protocol outlines a small-scale experiment to identify the reaction conditions that yield the highest degree of conjugation with the lowest amount of aggregation.

G cluster_0 p1 Prepare Protein & PEG Stock Solutions p2 Set Up Reaction Matrix (Vary pH, Temp, Ratio) p1->p2 p3 Incubate Reactions (e.g., 4h to Overnight) p2->p3 p4 Quench Reaction p3->p4 p5 Analyze Samples (SEC and/or DLS) p4->p5 p6 Identify Optimal Conditions p5->p6

Caption: Experimental workflow for screening optimal PEGylation conditions.

1. Materials:

  • Purified protein stock solution (e.g., 10 mg/mL in a storage buffer).

  • This compound stock solution (e.g., 100 mM in DMSO or aqueous buffer).

  • Reaction buffers (e.g., Phosphate, HEPES, or Borate buffers at various pH values).

  • Stabilizing excipients (as needed, from Table 2).

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0).

  • Microcentrifuge tubes or 96-well plate.

2. Methodology:

  • Prepare Protein: Dialyze or exchange the protein into the desired starting reaction buffer (e.g., 100 mM sodium phosphate, pH 7.5). Adjust the final concentration to a starting point of 2 mg/mL.[3]

  • Set Up Screening Reactions: In separate microcentrifuge tubes, set up a matrix of reaction conditions. For example:

    • pH Screen: Use buffers with pH 6.5, 7.5, and 8.5.

    • Molar Ratio Screen: Test PEG:Protein molar ratios of 5:1, 10:1, and 20:1.

    • Temperature Screen: Prepare identical sets of reactions to be incubated at 4°C and room temperature.

  • Initiate Reaction: Add the calculated volume of this compound stock solution to each tube. Mix gently by pipetting. Avoid vigorous vortexing.

  • Incubation: Allow the reactions to proceed for a set time (e.g., 4 hours or overnight) at their designated temperatures with gentle mixing.[3]

  • Quenching: Stop the reaction by adding a quenching reagent that contains a high concentration of a nucleophile to consume any unreacted this compound.

  • Analysis:

    • Visually inspect each sample for turbidity or precipitation.

    • Centrifuge the tubes to pellet any insoluble aggregates.

    • Analyze the supernatant from each reaction using Size Exclusion Chromatography (SEC) to quantify the remaining monomer and any soluble aggregates.[3][11] Dynamic Light Scattering (DLS) can also be used to assess the presence of larger aggregates.[11]

3. Data Interpretation:

  • Compare the SEC chromatograms from each condition.

  • Identify the condition that results in the highest percentage of PEGylated monomer with the lowest percentage of soluble and insoluble aggregates.

Protocol 2: Quantification of Soluble Aggregates using Size Exclusion Chromatography (SEC)

1. Objective: To separate and quantify the protein monomer, PEGylated protein, and any soluble aggregates based on their hydrodynamic radius.

2. Materials & Equipment:

  • HPLC or UPLC system with a UV detector (set to 280 nm).

  • Size exclusion column suitable for the molecular weight range of your protein and its potential aggregates.

  • Mobile Phase: A buffer that is compatible with your protein and does not promote aggregation (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0).

  • Protein samples (quenched reaction mixtures) and an unmodified protein control.

3. Methodology:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Filter the samples through a low-protein-binding 0.22 µm syringe filter to remove any large, insoluble aggregates that could damage the column.[11]

  • Injection: Inject a defined volume (e.g., 20 µL) of the unmodified protein control onto the column. Record the chromatogram. The main peak corresponds to the native monomer.

  • Sample Analysis: Inject the same volume of each PEGylated sample.

  • Data Analysis:

    • Identify the peaks in the chromatograms. Aggregates, being larger, will elute earlier than the monomer. The PEGylated monomer may shift its elution time slightly compared to the unmodified monomer due to its increased size.[15]

    • Integrate the area under each peak.

    • Calculate the percentage of monomer and the percentage of aggregate for each sample using the following formula: % Aggregate = (Area of Aggregate Peaks / Total Area of All Peaks) x 100

    • Compare the results across the different reaction conditions to determine which one minimized the formation of soluble aggregates.

References

Strategies to enhance the stability of the Methyl-PEG3-bromide linker

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center for researchers, scientists, and drug development professionals working with Methyl-PEG3-bromide.

This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you enhance the stability and performance of the this compound (m-PEG3-Br) linker in your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a hydrophilic, monodisperse Polyethylene Glycol (PEG) linker.[1] It contains a methyl ether cap at one end and a reactive bromide group at the other. The bromide serves as a good leaving group for nucleophilic substitution reactions, particularly with thiol groups (e.g., cysteine residues in proteins) to form stable thioether bonds.[2][3][4] Its hydrophilic PEG spacer enhances the solubility of the molecule it is attached to in aqueous media.[2][5] Common applications include the PEGylation of proteins and peptides, the development of Antibody-Drug Conjugates (ADCs), and as a flexible spacer in PROTACs.[6][7]

Q2: What are the primary factors that affect the stability of the m-PEG3-Br linker itself?

The stability of the m-PEG3-Br linker is primarily influenced by four factors:

  • pH: In aqueous solutions, the C-Br bond is susceptible to hydrolysis, where a hydroxyl group replaces the bromide. This reaction is significantly accelerated at higher pH values (alkaline conditions) due to the increased concentration of the hydroxide ion (OH-), a strong nucleophile.

  • Temperature: Higher temperatures increase the rate of chemical degradation, including hydrolysis and oxidation.[8] For optimal stability, the linker should be stored at low temperatures (-15°C or below) and reactions should be performed at controlled temperatures.[2][9]

  • Oxidation: Like other PEG compounds, the ether backbone can be susceptible to oxidative degradation, which can be initiated by exposure to oxygen, transition metals, or light.[10][11]

  • Light: Many reactive chemical reagents are sensitive to light.[12] To prevent potential degradation, it is best practice to store the linker in the dark.[9][12]

Q3: What are the recommended storage and handling conditions for m-PEG3-Br?

To ensure maximum stability and reactivity, adhere to the following conditions:

  • Long-Term Storage: Store the linker in its solid form at -15°C to -20°C.[2][6][9] The container should be sealed tightly under an inert atmosphere like argon or nitrogen to protect it from moisture and oxygen.[12]

  • Handling: Before opening, always allow the vial to warm to room temperature.[9] This critical step prevents atmospheric moisture from condensing inside the cold vial, which could hydrolyze the linker.

  • Solution Preparation: Avoid preparing and storing stock solutions for long periods.[9] If a stock solution is necessary, use an anhydrous aprotic solvent like DMSO or DMF and store it at -20°C or -80°C for short-term use only.[6]

Q4: How stable is the thioether bond formed after conjugation?

The thioether bond (C-S-C) formed when m-PEG3-Br reacts with a thiol group is highly stable under most physiological and experimental conditions.[1][13] This is a key advantage over other common conjugation chemistries, such as maleimide-thiol additions, where the resulting succinimidyl thioether linkage can be susceptible to a retro-Michael reaction, leading to dissociation of the conjugate, especially in environments with high concentrations of other thiols like glutathione.[14][15][16]

Section 2: Troubleshooting Guide

Q5: I am observing very low conjugation efficiency. What are the potential causes and solutions?

Low conjugation yield is a common issue that can often be resolved by systematically checking several factors. Use the troubleshooting workflow below (Figure 1) to diagnose the problem.

  • Cause 1: Degraded Linker. The m-PEG3-Br may have hydrolyzed to m-PEG3-OH before or during the reaction.

    • Solution: Verify the purity of your linker stock using HPLC or MS. Always follow strict storage and handling protocols.[9][12] Run a small-scale control reaction with a fresh vial of the linker.

  • Cause 2: Inactive Thiol Groups. The thiol groups on your protein or molecule may be oxidized and forming disulfide bonds.

    • Solution: Perform the conjugation reaction in a degassed, oxygen-free buffer.[17] Consider pre-treating your protein with a mild, non-thiol-based reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to adding the linker. Avoid DTT, as its free thiols will react with the linker.[18]

  • Cause 3: Suboptimal Reaction pH. The reaction requires the thiol group to be in its deprotonated, nucleophilic thiolate anion (S-) form.

    • Solution: The reaction pH should be slightly above the pKa of the thiol group, typically in the range of 7.5-8.5. If the pH is too low (<7), the thiol will be protonated and unreactive. If the pH is too high (>9.0), the rate of linker hydrolysis will increase dramatically, reducing the amount of active linker available for conjugation.[19]

  • Cause 4: Incorrect Stoichiometry. An insufficient amount of linker will lead to an incomplete reaction.

    • Solution: Use a molar excess of the m-PEG3-Br linker relative to the thiol-containing molecule. A 10- to 20-fold molar excess is a common starting point to drive the reaction to completion.[20]

Q6: How can I confirm the integrity of my m-PEG3-Br linker?

You can assess the purity and integrity of the linker using standard analytical techniques:

  • Reversed-Phase HPLC (RP-HPLC): The hydrolyzed product, m-PEG3-OH, is more polar than the parent m-PEG3-Br. An RP-HPLC method will show a distinct peak for the hydrolyzed impurity, which typically has a shorter retention time.

  • Mass Spectrometry (MS): Mass spectrometry provides a definitive confirmation of the molecular weight. The expected mass for m-PEG3-Br is 227.1 g/mol (for the C7H15BrO3 molecule, considering common isotopes). The hydrolyzed impurity will have a lower mass.

Q7: I see unexpected side products in my final mixture. What could they be?

Besides the desired conjugate, several side products can appear:

  • Hydrolyzed Linker (m-PEG3-OH): This is the most common side product, resulting from the reaction of the linker with water or hydroxide ions. It can be removed during purification.

  • Protein Dimers/Aggregates: If your protein has multiple cysteine residues, intermolecular disulfide bonds can form, especially in the presence of oxygen.[17] This can be minimized by using degassed buffers and adding a reducing agent like TCEP.

  • Multiple PEGylations: If your protein has more than one reactive thiol, you may get a mixture of species with one, two, or more PEG chains attached. This can be controlled by adjusting the linker-to-protein molar ratio.

Section 3: Quantitative Data

Table 1: Representative Hydrolytic Stability of an Alkyl-Bromo PEG Linker

Note: This table provides estimated half-life data based on the general chemical principles of SN2 hydrolysis for alkyl halides. The actual stability of m-PEG3-Br should be determined empirically.

pHTemperature (°C)Estimated Half-life (t½)Primary Degradation ProductMitigation Strategy
7.44> 7 daysm-PEG3-OHPerform reaction at 4°C for slow reactions.
7.425~ 24-48 hoursm-PEG3-OHUse freshly prepared linker solution.
8.525~ 4-8 hoursm-PEG3-OHBalance reaction speed vs. hydrolysis; shorter reaction times.
9.025< 2 hoursm-PEG3-OHGenerally not recommended due to rapid hydrolysis.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Conjugation of m-PEG3-Br to a Thiol-Containing Protein
  • Buffer Preparation: Prepare a suitable reaction buffer, such as 100 mM phosphate buffer with 150 mM NaCl and 2 mM EDTA at pH 7.8. Degas the buffer thoroughly by bubbling with argon or nitrogen gas for at least 15 minutes to remove dissolved oxygen.[18]

  • Protein Preparation: Dissolve the thiol-containing protein in the degassed buffer to a final concentration of 1-5 mg/mL.

  • (Optional) Reduction of Disulfides: If the protein's thiols may be oxidized, add a 10-fold molar excess of TCEP solution to the protein. Incubate for 30 minutes at room temperature.

  • Linker Preparation: Immediately before use, dissolve the m-PEG3-Br in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mM).

  • Conjugation Reaction: Add the m-PEG3-Br stock solution to the protein solution to achieve the desired molar excess (e.g., 20-fold excess of linker over protein thiols).

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C.[20] Protect the reaction from light.

  • Quenching (Optional): To quench any unreacted m-PEG3-Br, a small molecule thiol like N-acetylcysteine can be added in excess.

  • Purification: Purify the resulting PEGylated protein conjugate from excess linker and unreacted protein using Size Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX).

Protocol 2: RP-HPLC Method for Analyzing Linker Purity and Conjugation
  • System: HPLC with UV and/or MS detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-28 min: 95% B

    • 28-30 min: 95% to 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm & 280 nm (for protein).

  • Analysis: Unreacted protein will elute first, followed by the more hydrophobic PEGylated conjugate(s). Unreacted/hydrolyzed linker will typically elute much earlier in the gradient.

Section 5: Visual Diagrams

G start Low Conjugation Yield Observed check_linker 1. Verify Linker Integrity (Use fresh vial or test with HPLC/MS) start->check_linker linker_ok Linker OK? check_linker->linker_ok linker_ok->start No, Degraded check_protein 2. Check Protein Thiols (Are they oxidized?) Add TCEP to reduce disulfides. linker_ok->check_protein Yes protein_ok Thiols Available? check_protein->protein_ok protein_ok->check_protein No, Oxidized check_ph 3. Optimize Reaction pH (Target pH 7.5 - 8.5) protein_ok->check_ph Yes ph_ok pH Optimal? check_ph->ph_ok ph_ok->check_ph No check_ratio 4. Increase Linker:Protein Ratio (Use 10-20x molar excess) ph_ok->check_ratio Yes success Yield Improved check_ratio->success

Figure 1. Troubleshooting workflow for low conjugation yield.

G cluster_0 Inputs cluster_1 Reaction Environment mPEG3Br m-PEG3-Br desired Desired Reaction (Conjugation) mPEG3Br->desired side Side Reaction (Hydrolysis) mPEG3Br->side RSH Protein-SH (Thiol) RSH->desired H2O H₂O / OH⁻ (Aqueous Buffer) H2O->side product Stable Thioether Conjugate (m-PEG3-S-Protein) desired->product byproduct Inactive Linker (m-PEG3-OH) side->byproduct

Figure 2. Competing reaction pathways for this compound.

G cluster_factors Destabilizing Factors cluster_strategies Stabilizing Strategies center m-PEG3-Br Stability ph High pH (> 8.5) center->ph degrades via temp High Temperature (> 25°C) center->temp degrades via oxygen Oxygen center->oxygen degrades via light UV Light center->light degrades via ph_c Control pH (7.5 - 8.5) ph->ph_c mitigated by temp_c Store at -20°C React at 4-25°C temp->temp_c mitigated by oxygen_c Use Inert Gas (Ar / N₂) oxygen->oxygen_c mitigated by light_c Store in Dark light->light_c mitigated by

References

Technical Support Center: Navigating the "Hook Effect" in PROTACs with PEG3 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on understanding and overcoming the "hook effect," a common challenge in the development of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the strategic use of PEG3 linkers.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTACs?

A1: The "hook effect" describes a paradoxical decrease in the degradation of a target protein at high concentrations of a PROTAC.[1][2] This results in a characteristic bell-shaped dose-response curve, where maximal degradation (Dmax) is observed at an optimal concentration, but further increases in PROTAC concentration lead to reduced efficacy.[3]

Q2: What is the underlying cause of the hook effect?

A2: The hook effect arises from the formation of non-productive binary complexes at elevated PROTAC concentrations. A PROTAC's function relies on forming a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase.[4] However, when the PROTAC is in excess, it can independently bind to either the target protein or the E3 ligase, creating inactive binary complexes (Target-PROTAC or E3 Ligase-PROTAC) that prevent the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[4]

Q3: Why is it important to address the hook effect?

A3: Failing to account for the hook effect can lead to the misinterpretation of experimental data. A potent PROTAC might be incorrectly classified as having weak activity if it is tested at concentrations that fall on the downward slope of the bell-shaped curve. This can result in the premature abandonment of promising compounds and hinder the accurate determination of key parameters like DC50 (the concentration for 50% degradation) and Dmax.[4]

Q4: How can PEG3 linkers help in overcoming the hook effect?

A4: While not a universal solution, incorporating a PEG3 linker into a PROTAC's design can help mitigate the hook effect through several mechanisms:

  • Improved Solubility and Permeability: PEG (polyethylene glycol) linkers are known to enhance the aqueous solubility and cell permeability of PROTACs.[] This can lead to more consistent intracellular concentrations and prevent the aggregation that might contribute to non-specific binding.

  • Optimized Ternary Complex Formation: The length and flexibility of the linker are critical for the stable formation of the ternary complex.[6] A PEG3 linker provides a specific length and degree of flexibility that can optimally position the target protein and the E3 ligase for efficient ubiquitination, thus favoring the formation of the productive ternary complex over non-productive binary complexes.

  • Enhanced Cooperativity: A well-designed linker can promote favorable protein-protein interactions between the target and the E3 ligase within the ternary complex, a phenomenon known as positive cooperativity.[7] This increased stability of the ternary complex can help to overcome the equilibrium shift towards binary complexes at high PROTAC concentrations.

Troubleshooting Guide

Issue 1: A bell-shaped dose-response curve is observed in the degradation assay.

  • Likely Cause: This is the classic presentation of the hook effect.

  • Troubleshooting Steps:

    • Confirm with a Wider Concentration Range: Repeat the experiment using a broader range of PROTAC concentrations, including several points at both lower and higher concentrations, to fully characterize the bell-shaped curve.

    • Determine the Optimal Concentration (DCmax): Identify the concentration that yields the maximum degradation (Dmax). For subsequent experiments, use concentrations at or below this optimal level.

    • Assess Ternary Complex Formation: Employ biophysical assays (see Experimental Protocols below) to directly measure the formation of the ternary complex at various PROTAC concentrations. A decrease in ternary complex formation at higher concentrations will correlate with the observed hook effect.

Issue 2: The PROTAC shows weak or no degradation activity.

  • Likely Cause: The tested concentrations might be too high and fall entirely within the hook effect region, or the PROTAC may have poor cell permeability.

  • Troubleshooting Steps:

    • Test a Much Wider and Lower Concentration Range: It is crucial to test concentrations spanning several orders of magnitude, from picomolar to high micromolar, to identify the optimal degradation window.

    • Verify Target and E3 Ligase Expression: Confirm that the cell line used expresses sufficient levels of both the target protein and the recruited E3 ligase.

    • Evaluate Cell Permeability: If degradation remains low across all concentrations, consider assessing the cell permeability of the PROTAC. Poor permeability can prevent the PROTAC from reaching its intracellular targets.

    • Optimize Linker Design: If the issue persists, consider synthesizing analogs with different linker lengths and compositions, such as incorporating a PEG3 linker, to improve physicochemical properties and ternary complex formation.

Quantitative Data Summary

The following table presents hypothetical data from a comparative study of two PROTACs, one with a standard alkyl linker and another with a PEG3 linker, illustrating how the PEG3 linker can mitigate the hook effect.

PROTAC Concentration (nM)% Target Degradation (Alkyl Linker)% Target Degradation (PEG3 Linker)
0.11015
14055
1080 (Dmax)92 (Dmax)
1005585
10002060
10000530

Summary of Key Parameters:

PROTACLinker TypeDC50 (nM)Dmax (%)Hook Effect Observation
PROTAC-AlkylC5 Alkyl~480Pronounced hook effect observed >10 nM
PROTAC-PEG3PEG3~292Reduced hook effect, degradation sustained at higher concentrations

Experimental Protocols

1. Western Blotting for Protein Degradation

This protocol is used to quantify the levels of the target protein after treatment with a PROTAC.

  • Cell Culture and Treatment:

    • Plate cells at a suitable density and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10,000 nM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Immunoblotting:

    • Normalize the protein concentration for all samples.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with a primary antibody specific to the target protein.

    • Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

2. AlphaLISA for Ternary Complex Formation

This biophysical assay directly measures the formation of the ternary complex in a solution-based format.

  • Reagent Preparation:

    • Prepare serial dilutions of the PROTAC in an appropriate assay buffer.

    • Prepare solutions of the tagged target protein (e.g., His-tagged) and the tagged E3 ligase (e.g., GST-tagged).

  • Assay Procedure:

    • In a 384-well plate, add the target protein, E3 ligase, and PROTAC dilutions.

    • Incubate to allow for ternary complex formation.

    • Add AlphaLISA acceptor beads (e.g., anti-His) and donor beads (e.g., anti-GST).

    • Incubate in the dark.

  • Data Analysis:

    • Read the plate on an AlphaScreen-capable plate reader.

    • Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve indicates the formation and subsequent disruption (hook effect) of the ternary complex.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: The PROTAC facilitates the formation of a ternary complex, leading to ubiquitination and proteasomal degradation of the target protein.

Hook_Effect cluster_1 Optimal PROTAC Concentration cluster_2 High PROTAC Concentration (Hook Effect) PROTAC1 PROTAC Ternary_Complex1 Productive Ternary Complex PROTAC1->Ternary_Complex1 Target1 Target Protein Target1->Ternary_Complex1 E3_Ligase1 E3 Ligase E3_Ligase1->Ternary_Complex1 PROTAC2a PROTAC Binary_Complex_Target Non-Productive Binary Complex PROTAC2a->Binary_Complex_Target PROTAC2b PROTAC Binary_Complex_E3 Non-Productive Binary Complex PROTAC2b->Binary_Complex_E3 Target2 Target Protein Target2->Binary_Complex_Target E3_Ligase2 E3 Ligase E3_Ligase2->Binary_Complex_E3

Caption: At high concentrations, PROTACs form non-productive binary complexes, leading to the hook effect.

Troubleshooting_Workflow Start Observe Bell-Shaped Dose-Response Curve Confirm Confirm with Wider Concentration Range Start->Confirm Analyze Analyze Ternary Complex Formation (e.g., AlphaLISA) Confirm->Analyze Optimize Optimize Linker Design (e.g., PEG3 Linker) Analyze->Optimize If hook effect persists Re_evaluate Re-evaluate Degradation Profile Analyze->Re_evaluate If ternary complex formation is suboptimal Optimize->Re_evaluate Success Hook Effect Mitigated Re_evaluate->Success

Caption: A logical workflow for troubleshooting and mitigating the hook effect in PROTAC experiments.

References

Characterizing and removing byproducts from Methyl-PEG3-bromide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl-PEG3-bromide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a hydrophilic, short-chain polyethylene glycol (PEG) linker containing a terminal bromide group. The bromide is an excellent leaving group for nucleophilic substitution reactions.[1] Its primary application is in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible and water-soluble spacer to connect a target protein ligand with an E3 ligase ligand.[1][2]

Q2: What are the most common reactions performed with this compound?

The most common reactions involve the nucleophilic substitution of the bromide by amines, thiols, or alcohols to form stable carbon-nitrogen, carbon-sulfur, or carbon-oxygen (ether) bonds, respectively. These reactions typically proceed via an SN2 mechanism.

Q3: What are the potential byproducts in a reaction with this compound?

Byproducts can arise from several sources, including side reactions, unreacted starting materials, and impurities in the starting reagent. A summary of potential byproducts is provided in the table below.

Q4: How can I monitor the progress of my reaction?

Reaction progress can be monitored by Thin Layer Chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV detector or a mass spectrometer (LC-MS).[3] LC-MS is particularly useful as it can simultaneously track the consumption of starting materials and the formation of the desired product and byproducts by their respective mass-to-charge ratios.

Troubleshooting Guides

Problem 1: Low or No Product Formation

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor reactivity of the nucleophile - Ensure the nucleophile is sufficiently deprotonated. For alcohols, use a strong base like sodium hydride (NaH). For phenols and thiols, a weaker base like potassium carbonate (K₂CO₃) is often sufficient. For amines, a base may be needed to neutralize the HBr formed. - Increase the reaction temperature.
Degraded this compound - this compound can be sensitive to moisture. Store it at -20°C under a dry, inert atmosphere.[1] - Use a fresh bottle or a newly opened vial of the reagent.
Steric hindrance - If the nucleophile or the substrate is sterically hindered, the SN2 reaction will be slow. - Increase the reaction time and/or temperature. - Consider using a less hindered nucleophile if possible.
Inappropriate solvent - Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to facilitate SN2 reactions.
Problem 2: Presence of Multiple Products or Impurities in the Reaction Mixture

Possible Byproducts and Their Identification:

Byproduct Potential Cause Characterization
Unreacted Starting Materials Incomplete reaction.Identified by their respective masses in LC-MS and retention times in HPLC compared to standards.
Over-alkylation of Amine Use of primary or secondary amines can lead to the formation of tertiary amines or quaternary ammonium salts.Higher molecular weight products detected by LC-MS.
Elimination Product (Alkene-PEG3-Methyl) Use of a strong, sterically hindered base.A product with a mass 80 Da less than the starting bromide, detectable by LC-MS.
Hydrolysis Product (Methyl-PEG3-OH) Presence of water in the reaction.A product with a mass corresponding to the replacement of Br with OH, detectable by LC-MS.

Characterization and Removal of Byproducts

Table of Common Byproducts and Purification Strategies
Byproduct Source Analytical Characterization Purification Method Typical Efficiency
Unreacted this compoundExcess reagent or incomplete reactionLC-MS, GC-MSPreparative HPLC, Scavenger Resin (Thiol-functionalized)>95% removal
Unreacted NucleophileExcess reagent or incomplete reactionLC-MS, HPLC (with appropriate detector)Preparative HPLC, Scavenger Resin (Isocyanate or aldehyde-functionalized for amines)>95% removal
Elimination Product (Alkene)Side reaction with strong basesLC-MS (M-80), NMRPreparative HPLC>90% separation
Hydrolysis Product (Alcohol)Reaction with waterLC-MS, NMRPreparative HPLC>95% separation
Over-alkylated ProductsReaction with primary/secondary aminesLC-MS (higher mass)Preparative HPLC>90% separation

Experimental Protocols

Protocol 1: General Procedure for Reaction of this compound with a Primary Amine

This protocol describes a general method for the N-alkylation of a primary amine with this compound.

Materials:

  • Primary amine-containing substrate

  • This compound

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve the primary amine substrate (1 equivalent) in anhydrous DMF.

  • Add K₂CO₃ (2-3 equivalents) or DIPEA (2-3 equivalents) to the solution.

  • Add this compound (1.1-1.5 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-70°C for 4-24 hours. Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC or column chromatography.

Protocol 2: Analytical HPLC Method for Reaction Monitoring and Purity Assessment

This protocol provides a starting point for developing an analytical HPLC method.

Instrumentation and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 10-90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection: UV at a relevant wavelength for your substrate and/or Mass Spectrometry (ESI+)

Protocol 3: Preparative HPLC for Product Purification

This protocol outlines a general approach for purifying the reaction product.

Instrumentation and Conditions:

  • Column: C18 reversed-phase preparative column (e.g., 21.2 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid or Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Formic acid or TFA in acetonitrile

  • Gradient: A shallow gradient optimized from the analytical method to ensure good separation of the product from impurities.

  • Flow Rate: 20-40 mL/min (will vary based on column dimensions)

  • Detection: UV at a suitable wavelength for fraction collection.

Procedure:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO or mobile phase).

  • Inject the sample onto the equilibrated preparative HPLC column.

  • Collect fractions corresponding to the product peak.

  • Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity.

  • Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Visualizations

Reaction_Workflow cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Workup cluster_purification Purification cluster_analysis Analysis Start Starting Materials (Amine/Thiol/Alcohol + This compound) Reaction_Vessel Reaction (Base, Solvent, Temp) Start->Reaction_Vessel Monitoring Reaction Monitoring (TLC, LC-MS) Reaction_Vessel->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Purification (Preparative HPLC or Scavenger Resin) Workup->Purification Analysis Purity Analysis (Analytical HPLC, LC-MS, NMR) Purification->Analysis End Pure Product Analysis->End

Caption: General workflow for reactions involving this compound.

Troubleshooting_Tree cluster_reagents Reagent Check cluster_conditions Reaction Conditions cluster_nucleophile Nucleophile Reactivity Start Low or No Product Formation? Check_Reagents Are reagents fresh and non-degraded? Start->Check_Reagents Reagent_Solution Use fresh reagents. Store this compound at -20°C. Check_Reagents->Reagent_Solution No Check_Conditions Are reaction conditions optimal? Check_Reagents->Check_Conditions Yes Condition_Solution Increase temperature. Ensure correct base and solvent are used. Check_Conditions->Condition_Solution No Check_Nucleophile Is the nucleophile sufficiently reactive? Check_Conditions->Check_Nucleophile Yes Nucleophile_Solution Ensure deprotonation of nucleophile. Check for steric hindrance. Check_Nucleophile->Nucleophile_Solution No End Consult further with technical support. Check_Nucleophile->End Yes

References

Validation & Comparative

The Impact of a Single Ethylene Glycol Unit: A Comparative Guide to Methyl-PEG3-bromide vs. Methyl-PEG4-bromide in PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) is a game of molecular precision. Every component of these heterobifunctional molecules—the warhead, the E3 ligase ligand, and the connecting linker—plays a pivotal role in achieving potent and selective degradation of a protein of interest (POI). Among the most critical and nuanced of these components is the linker. Its length, composition, and flexibility can dramatically influence the formation of a productive ternary complex between the POI and the E3 ligase, ultimately dictating the PROTAC's efficacy.

The Decisive Role of Linker Length in PROTAC Function

The linker in a PROTAC is far from a passive spacer; it is an active modulator of the molecule's biological activity.[1][2][3] The length of the linker directly impacts:

  • Ternary Complex Formation: The primary function of the linker is to enable the formation of a stable and productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase.[1][4] An optimal linker length is crucial for achieving the correct geometry and protein-protein interactions within this complex for efficient ubiquitination.[3]

  • Degradation Efficiency (DC50 and Dmax): The stability of the ternary complex directly correlates with the efficiency of target protein ubiquitination and subsequent degradation.[1] This is quantified by the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).[1][5]

  • Selectivity: Altering the linker length can even impart selectivity for the degradation of different proteins.[6]

A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.[3][7] Conversely, an excessively long linker might lead to inefficient ubiquitination due to increased flexibility and a higher entropic penalty upon binding.[1][3] Therefore, the optimal linker length must be empirically determined for each specific PROTAC system.[1]

Methyl-PEG3-bromide vs. Methyl-PEG4-bromide: A Comparative Analysis

While we lack direct comparative data for this compound versus Methyl-PEG4-bromide in a single system, we can infer the potential impact of this one-PEG-unit difference from studies that have systematically varied PEG linker lengths.

FeatureMethyl-PEG3-LinkerMethyl-PEG4-LinkerRationale and Supporting Data
Linker Length ShorterLongerThe addition of one ethylene glycol unit extends the linker length by approximately 3.5 Å. This seemingly small change can significantly alter the spatial orientation of the bound proteins.
Flexibility Less FlexibleMore FlexiblePEG linkers are inherently flexible.[7] A PEG4 linker will have more conformational freedom than a PEG3 linker, which could be advantageous or detrimental depending on the specific target and E3 ligase pair. Increased flexibility can sometimes help in adopting an optimal conformation for ternary complex formation.[7]
Potential Efficacy May be optimal for targets requiring closer proximity of the POI and E3 ligase.May be beneficial for targets with deeper binding pockets or where a greater distance between the POI and E3 ligase is required for productive ubiquitination.Studies on various PROTACs have demonstrated that there is an optimal linker length for maximal degradation. For instance, in a study on estrogen receptor-α (ERα) targeting PROTACs, a 16-atom linker was found to be optimal, with shorter and longer linkers showing decreased efficacy.[8][9] Similarly, for SMARCA2-targeting PROTACs, a PEG4 linker showed better degradation efficiency (DC50 of 250 nM and Dmax of 70%) compared to a shorter PEG2 linker (DC50 of 500 nM and Dmax of 55%).[10]
Physicochemical Properties Lower molecular weight, potentially higher cell permeability.Higher molecular weight, increased hydrophilicity which can improve solubility but may impact cell permeability.Increasing the number of PEG units generally improves the hydrophilicity and water solubility of the PROTAC.[2][10] However, excessive PEGylation can sometimes hinder passive diffusion across the cell membrane.[10]

Illustrative Data on PEG Linker Length and PROTAC Efficacy:

The following table summarizes data from the literature that, while not a direct comparison of this compound and Methyl-PEG4-bromide, illustrates the critical impact of PEG linker length on PROTAC performance.

Target ProteinLinker CompositionDC50 (nM)Dmax (%)Reference
SMARCA2PEG250055[10]
SMARCA2PEG425070[10]
BRD4PEG2-Moderate DegradationIllustrative Data
BRD4PEG4-Strong DegradationIllustrative Data
ERα9-atom linker>10,000-[6]
ERα16-atom linker~26,000 (IC50)-[6]

Note: The data presented is for illustrative purposes to highlight the principle of linker length optimization and is compiled from various sources. DC50 and Dmax values are highly dependent on the specific cell line and experimental conditions.

Experimental Protocols

To empirically determine the optimal linker length for a given PROTAC system, a series of degraders with varying linker lengths should be synthesized and evaluated. The following are detailed methodologies for key experiments.

General Synthesis of a PEGylated PROTAC

This protocol outlines a general approach for synthesizing a PROTAC using a Methyl-PEG-bromide linker.

Materials:

  • Protein of Interest (POI) ligand with a nucleophilic functional group (e.g., amine or phenol).

  • E3 ligase ligand with a suitable functional group.

  • This compound or Methyl-PEG4-bromide.

  • A suitable base (e.g., potassium carbonate or diisopropylethylamine).

  • Anhydrous solvent (e.g., dimethylformamide or acetonitrile).

Procedure:

  • Dissolve the POI ligand and the base in the anhydrous solvent.

  • Add Methyl-PEGn-bromide (where n=3 or 4) to the reaction mixture.

  • Stir the reaction at room temperature or elevated temperature until the starting material is consumed, as monitored by LC-MS.

  • Purify the resulting POI-linker intermediate by flash chromatography or preparative HPLC.

  • Couple the purified POI-linker intermediate to the E3 ligase ligand using appropriate coupling chemistry.

  • Purify the final PROTAC molecule by preparative HPLC.

  • Confirm the identity and purity of the final product by LC-MS and NMR.

Western Blotting for Protein Degradation

This is the most common method to quantify the degradation of the target protein.

Materials:

  • Cultured cells expressing the target protein.

  • PROTACs with Methyl-PEG3-linker and Methyl-PEG4-linker.

  • Cell lysis buffer.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels.

  • PVDF or nitrocellulose membranes.

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., GAPDH or β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the PROTACs (typically from 1 nM to 10 µM) for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Lyse the cells and quantify the total protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane and then incubate with the primary antibody for the target protein and the loading control.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[4]

  • Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[4]

Cellular Viability Assay

This assay assesses the downstream functional consequence of target protein degradation.

Materials:

  • Cultured cells.

  • PROTACs with Methyl-PEG3-linker and Methyl-PEG4-linker.

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo).

  • Plate reader.

Procedure:

  • Seed cells in 96-well plates.

  • Treat the cells with a range of concentrations of the PROTACs for a desired duration (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizing the Process: Signaling Pathways and Workflows

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Methyl-PEGn-Linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->E3 Catalytic Transfer PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Recycled_PROTAC Recycled PROTAC Ternary->Recycled_PROTAC Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation Synth_PEG3 Synthesize PROTAC (this compound) QC Purification & QC (HPLC, LC-MS, NMR) Synth_PEG3->QC Synth_PEG4 Synthesize PROTAC (Methyl-PEG4-bromide) Synth_PEG4->QC Cell_Culture Cell Culture QC->Cell_Culture Treatment PROTAC Treatment (Dose & Time Course) Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Viability_Assay Cell Viability Assay Treatment->Viability_Assay Western_Blot Western Blot Analysis Lysis->Western_Blot Data_Analysis Data Analysis (DC50, Dmax, IC50) Western_Blot->Data_Analysis Viability_Assay->Data_Analysis

References

Stability Showdown: Methyl-PEG3-bromide Versus Other Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly influences the stability, efficacy, and safety of bioconjugates. This guide provides an objective comparison of the stability of Methyl-PEG3-bromide with other commonly used linkers, supported by experimental data and detailed methodologies.

The ideal linker must strike a delicate balance: it needs to be stable enough to prevent premature cleavage of a payload in systemic circulation, thereby minimizing off-target toxicity, while also allowing for efficient release of the payload at the target site.[1][2] This comparison will delve into the stability characteristics of various linker types, providing a framework for informed linker selection in the development of therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Overview of Linker Technologies

Linkers in bioconjugation are broadly categorized into two main classes: cleavable and non-cleavable.

  • Cleavable linkers are designed to be labile under specific physiological conditions, such as the low pH of endosomes or the presence of certain enzymes that are abundant in tumor cells.[1][2] Common types include hydrazones, disulfides, and enzyme-cleavable peptide linkers.

  • Non-cleavable linkers , in contrast, form a stable bond that is resistant to degradation. The release of the payload from a bioconjugate with a non-cleavable linker typically relies on the degradation of the entire antibody-drug complex within the lysosome.[3]

This compound is a polyethylene glycol (PEG)-based linker. The PEG component enhances hydrophilicity, which can improve the solubility and pharmacokinetic properties of the bioconjugate.[4][5] The terminal bromide is a good leaving group for nucleophilic substitution reactions, commonly reacting with thiol groups on proteins or payloads to form a stable thioether bond.[6] While direct quantitative stability data for this compound is not extensively published, the stability of the resulting thioether linkage is well-documented and serves as a basis for comparison.

Quantitative Comparison of Linker Stability

The stability of a linker is assessed under various conditions to predict its in vivo performance. Key parameters include stability at different pH values and in plasma.

Linker Type (Resulting Linkage)Stability CharacteristicsHalf-life (t½) in Plasma/SerumReference(s)
Hydrazone pH-sensitive; more rapid hydrolysis at acidic pH (e.g., pH 5.0) compared to neutral pH (pH 7.4). Stability is highly dependent on the specific chemical structure adjacent to the hydrazone bond.[7][8][9]Can range from hours to a few days. For example, a phenylketone-derived hydrazone linker showed a t½ of approximately 2 days in human and mouse plasma.[10] An acyl hydrazone linker showed only 6% hydrolysis at pH 7.4 after 24 hours.[9][7][8][9][10]
Disulfide Redox-sensitive; designed to be cleaved in the reducing environment of the cell, where glutathione concentrations are high.[1]Variable, with some studies showing a half-life of around 9 days for certain disulfide conjugates.[11][1][11]
Valine-Citrulline (VC) Peptide Enzyme-sensitive; cleaved by lysosomal proteases like cathepsin B. Generally stable in circulation.[12]Relatively stable, with a reported t½ of ~230 days in human plasma for a mAb-vc-linker conjugate.[11] However, some studies have noted instability in mouse serum.[13][11][12][13]
Thioether (from Maleimide) Generally considered stable and non-cleavable. However, the succinimidyl thioether linkage can undergo a retro-Michael reaction, leading to drug deconjugation.[6][14] Strategies exist to improve stability, such as hydrolysis of the succinimide ring.[15]Can be unstable, with one study showing only ~20% of a conjugate remaining intact after 72 hours in human plasma for a labile site.[16] More stable maleimide conjugates can retain ~80% of the label after 72 hours.[16][6][14][15][16]
Thioether (from Alkyl Halide, e.g., this compound) Forms a stable, irreversible thioether bond.[6] This type of linkage is generally more stable than the one formed from maleimides as it is not susceptible to the retro-Michael reaction.Expected to be high due to the stability of the thioether bond. Specific data for this compound is not readily available, but thioether-linked conjugates are known for their superior plasma stability.[3][3][6]
Phenyloxadiazole Sulfone Forms a stable thioether bond with improved stability over maleimide-based thioether linkages, especially at labile conjugation sites.[16]High; one study showed ~90% of a conjugate remaining after 1 month in human plasma at 37°C.[16][16]

Experimental Protocols

Accurate assessment of linker stability is crucial for the development of safe and effective bioconjugates. Below are detailed methodologies for key experiments.

In Vitro Plasma Stability Assay

Objective: To determine the stability of a bioconjugate and the rate of payload deconjugation in plasma from different species.

Methodology:

  • Preparation: Prepare a stock solution of the test bioconjugate (e.g., an ADC) in a suitable buffer.

  • Incubation: Incubate the bioconjugate at a final concentration of 100 µg/mL in plasma (e.g., human, mouse, rat) at 37°C.[17]

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).[18]

  • Sample Processing:

    • For analysis of intact bioconjugate, samples may be analyzed directly or after purification (e.g., using protein A magnetic beads for ADCs).[19]

    • For analysis of released payload, proteins in the plasma are precipitated (e.g., with acetonitrile), and the supernatant containing the small molecule payload is collected.

  • Analysis:

    • ELISA: To quantify the amount of intact ADC, an antigen-coated plate is used to capture the ADC, and a secondary antibody that detects the payload is used for detection.[17]

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful technique to measure the average drug-to-antibody ratio (DAR) over time for ADCs and to quantify the concentration of the free payload in the plasma supernatant.[20][21]

pH Stability Assay

Objective: To evaluate the stability of a linker at different pH values, mimicking physiological and endosomal/lysosomal conditions.

Methodology:

  • Buffer Preparation: Prepare buffers at various pH values (e.g., pH 5.0, 6.5, and 7.4).

  • Incubation: Incubate the bioconjugate in the different pH buffers at 37°C.

  • Time Points: Collect samples at multiple time points.

  • Analysis: Use analytical techniques like HPLC or LC-MS to quantify the amount of intact bioconjugate and any released payload over time.[7][8]

Visualizing Workflows and Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex processes in bioconjugate development and function.

ADC_Development_Workflow cluster_selection Component Selection cluster_conjugation Conjugation & Purification cluster_evaluation Stability & Efficacy Testing antibody Antibody Selection conjugation Bioconjugation antibody->conjugation payload Payload Selection payload->conjugation linker Linker Selection (e.g., this compound) linker->conjugation purification Purification & Characterization conjugation->purification stability In Vitro Stability (Plasma, pH) purification->stability invitro In Vitro Efficacy purification->invitro invivo In Vivo Efficacy & Toxicology stability->invivo invitro->invivo

A generalized workflow for the development and evaluation of an Antibody-Drug Conjugate (ADC).

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (with PEG Linker) PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Mechanism of action for a PROTAC, highlighting the role of the linker in ternary complex formation.

Conclusion

The stability of the linker is a paramount consideration in the design of bioconjugates. While cleavable linkers like hydrazones and disulfides offer mechanisms for controlled payload release, they often exhibit lower stability in circulation compared to non-cleavable linkers. This compound, by forming a stable thioether bond, is expected to provide high stability, a desirable characteristic for minimizing off-target toxicity. The PEG component of this linker also offers the advantage of improved hydrophilicity. The choice of linker should be guided by the specific application, the nature of the payload, and the biological target. Rigorous in vitro and in vivo stability testing is essential to validate the performance of the chosen linker and to ensure the development of a safe and effective therapeutic.

References

A Comparative Guide to Validating Ternary Complex Formation with Methyl-PEG3-bromide PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful degradation of a target protein by a Proteolysis Targeting Chimera (PROTAC) is contingent upon the formation of a stable ternary complex, comprising the PROTAC, the target protein of interest (POI), and an E3 ubiquitin ligase. The linker component of the PROTAC plays a critical role in facilitating this interaction. This guide provides a comparative overview of key experimental techniques used to validate and characterize the formation of ternary complexes, with a specific focus on PROTACs incorporating a Methyl-PEG3-bromide linker.

The Significance of the PROTAC Linker: A Focus on PEG Chains

PROTACs are heterobifunctional molecules composed of a ligand for the POI and a ligand for an E3 ligase, connected by a chemical linker.[] The nature of this linker—its length, rigidity, and composition—is a crucial determinant of a PROTAC's efficacy.[2] Polyethylene glycol (PEG) linkers, such as the this compound linker, are frequently employed in PROTAC design.[][3] Their flexibility and hydrophilicity can influence the solubility and cell permeability of the PROTAC molecule.[] The conformation adopted by the PEG linker is critical in enabling the productive orientation of the POI and E3 ligase to facilitate ubiquitin transfer.

Biophysical Assays for Ternary Complex Characterization

A variety of biophysical techniques can be employed to quantitatively assess the formation and stability of the PROTAC-induced ternary complex in vitro. These methods provide valuable data on binding affinities, kinetics, and thermodynamics, which are essential for the rational design and optimization of PROTACs.

Comparison of Key Biophysical Techniques

TechniquePrincipleKey Parameters MeasuredAdvantagesLimitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index at a sensor surface upon binding of molecules.[]Association rate (ka), Dissociation rate (kd), Equilibrium dissociation constant (KD), Cooperativity (α)[5]Real-time, label-free, provides kinetic information.[6]Requires immobilization of one binding partner, potential for mass transport limitations.
Isothermal Titration Calorimetry (ITC) Measures the heat change associated with a binding event.[7]Binding affinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n), Cooperativity (α)[8]Label-free, provides a complete thermodynamic profile of the interaction in solution.[7]Requires large amounts of pure protein, lower throughput.[7]
Biolayer Interferometry (BLI) Measures changes in the interference pattern of white light reflected from a biosensor tip upon molecular binding.Association rate (ka), Dissociation rate (kd), Equilibrium dissociation constant (KD)Real-time, label-free, higher throughput than SPR.Lower sensitivity than SPR, may not be suitable for very weak interactions.
Förster Resonance Energy Transfer (FRET) Measures the non-radiative transfer of energy between two fluorescent molecules (donor and acceptor) when in close proximity.Proximity of tagged proteins, relative measure of ternary complex formation.Can be adapted for in-cell measurements, provides spatial information.Requires labeling of proteins, potential for steric hindrance from tags.
Fluorescence Polarization (FP) Measures the change in polarization of fluorescent light emitted by a labeled molecule upon binding to a larger partner.[7]Binding affinity (KD), Cooperativity (α)[7]Homogeneous assay, relatively high throughput.[7]Requires a fluorescently labeled probe, sensitive to assay conditions.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) A bead-based immunoassay where binding of molecules brings donor and acceptor beads into proximity, generating a chemiluminescent signal.[9]Relative quantification of ternary complex formation.[9]Homogeneous, no-wash assay, highly sensitive, suitable for high-throughput screening.[9]Requires specific antibodies and tagged proteins, potential for signal interference.

In-Cell Assays for Validating Ternary Complex Formation

While biophysical assays provide detailed mechanistic insights, it is crucial to validate ternary complex formation within the complex environment of a living cell. In-cell assays confirm that the PROTAC can effectively engage its targets and induce the desired protein-protein interaction in a physiological context.

Comparison of Key In-Cell Techniques

TechniquePrincipleKey Parameters MeasuredAdvantagesLimitations
NanoBRET™ (Bioluminescence Resonance Energy Transfer) Measures the proximity of a NanoLuc® luciferase-tagged protein (donor) and a HaloTag®-labeled protein (acceptor) in live cells.[10][11]Real-time ternary complex formation and stability, cellular target engagement.[10][12]Live-cell measurements, kinetic data, high-throughput compatible.[10][12]Requires genetic modification of cells to express tagged proteins.
Co-immunoprecipitation (Co-IP) Uses an antibody to pull down a protein of interest and its binding partners from a cell lysate.Detection of the ternary complex (POI-PROTAC-E3 ligase).Utilizes endogenous or tagged proteins, provides direct evidence of interaction.Can have high background, weak or transient interactions may be difficult to detect.
Cellular Thermal Shift Assay (CETSA) Measures the change in the thermal stability of a protein upon ligand binding.Target engagement of the PROTAC with the POI and/or E3 ligase in cells or cell lysates.Label-free, can be performed in intact cells.Indirect measure of ternary complex formation, lower throughput.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

Objective: To determine the kinetics and affinity of the ternary complex formed by a this compound PROTAC, the POI, and an E3 ligase.

Methodology:

  • Immobilization: Covalently couple the E3 ligase (e.g., VHL or Cereblon complex) to a sensor chip surface.[13]

  • Binary Interaction Analysis (PROTAC to E3 Ligase): Inject a series of concentrations of the this compound PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD_binary).[5]

  • Ternary Complex Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the this compound PROTAC.[8]

  • Inject these solutions over the immobilized E3 ligase surface.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD_ternary) for the ternary complex.[8]

  • Cooperativity Calculation: Calculate the cooperativity factor (α) using the formula: α = KD_binary / KD_ternary. A value of α > 1 indicates positive cooperativity, meaning the binding of the POI enhances the affinity of the PROTAC for the E3 ligase, which is often a hallmark of effective PROTACs.[8]

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

Objective: To determine the thermodynamic parameters of binary and ternary complex formation.

Methodology:

  • Sample Preparation: Prepare purified POI, E3 ligase, and the this compound PROTAC in a matched buffer to minimize heats of dilution.[8]

  • Binary Titration (PROTAC into E3 Ligase): Place the E3 ligase solution in the sample cell and titrate the PROTAC solution from the syringe.[8]

  • Binary Titration (PROTAC into POI): Place the POI solution in the sample cell and titrate the PROTAC solution from the syringe.

  • Ternary Titration: Place a pre-formed complex of the POI and E3 ligase in the sample cell and titrate the PROTAC solution from the syringe. Alternatively, place the E3 ligase in the cell and titrate a pre-incubated mixture of the POI and PROTAC.

  • Data Analysis: Integrate the heat-change peaks and fit the data to a suitable binding model to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) for each interaction.[8]

NanoBRET™ Assay for In-Cell Ternary Complex Formation

Objective: To monitor the formation of the ternary complex in living cells in real-time.

Methodology:

  • Cell Line Generation: Co-transfect cells with plasmids encoding the POI fused to NanoLuc® luciferase (donor) and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag® (acceptor).[14]

  • Cell Plating: Seed the transfected cells into a multi-well plate.

  • Compound Treatment: Add serial dilutions of the this compound PROTAC to the cells. Include a vehicle control.[14]

  • Reagent Addition: Add the HaloTag® NanoBRET® 618 Ligand (acceptor substrate) and the Nano-Glo® Live Cell Substrate (donor substrate) to the wells.[14]

  • Signal Measurement: Measure the donor emission (e.g., 460 nm) and the acceptor emission (e.g., 618 nm) using a luminometer.[14]

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve and determine the EC50 value for ternary complex formation.[14]

Visualizations

Signaling Pathway of PROTAC Action

PROTAC_Mechanism PROTAC This compound PROTAC POI Protein of Interest (POI) E3 E3 Ubiquitin Ligase TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI->TernaryComplex E3->TernaryComplex PolyUb Poly-ubiquitination TernaryComplex->PolyUb Ub Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: Mechanism of PROTAC-induced protein degradation.

Experimental Workflow for SPR Analysis

SPR_Workflow cluster_prep Preparation cluster_binary Binary Interaction cluster_ternary Ternary Interaction cluster_analysis Data Analysis Immobilize Immobilize E3 Ligase on Sensor Chip InjectPROTAC Inject PROTAC over E3 Ligase Immobilize->InjectPROTAC InjectTernary Inject POI-PROTAC Mix over E3 Ligase Immobilize->InjectTernary PrepPROTAC Prepare PROTAC Dilutions PrepPROTAC->InjectPROTAC Mix Pre-incubate POI with PROTAC PrepPROTAC->Mix PrepPOI Prepare POI Solution PrepPOI->Mix MeasureBinary Measure ka, kd, KD_binary InjectPROTAC->MeasureBinary CalcCooperativity Calculate Cooperativity (α) MeasureBinary->CalcCooperativity Mix->InjectTernary MeasureTernary Measure ka, kd, KD_ternary InjectTernary->MeasureTernary MeasureTernary->CalcCooperativity

Caption: Workflow for SPR-based ternary complex analysis.

Logical Relationship of Cooperativity

Cooperativity PROTAC_E3 PROTAC + E3 Ligase (Binary Complex 1) KD_binary1 Ternary POI + PROTAC + E3 Ligase (Ternary Complex) KD_ternary PROTAC_E3->Ternary + POI PROTAC_POI PROTAC + POI (Binary Complex 2) KD_binary2 PROTAC_POI->Ternary + E3 Ligase Positive Positive Cooperativity (α > 1) Enhanced Stability Ternary->Positive if KD_binary > KD_ternary Negative Negative Cooperativity (α < 1) Reduced Stability Ternary->Negative if KD_binary < KD_ternary No No Cooperativity (α = 1) Ternary->No if KD_binary = KD_ternary

Caption: The concept of cooperativity in ternary complex formation.

References

In Vitro and In Vivo Correlation of PROTACs with PEG3 Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation. A critical component of these heterobifunctional molecules is the linker that connects the target-binding ligand to the E3 ligase-recruiting moiety. Among the various linker types, those incorporating polyethylene glycol (PEG) units, particularly PEG3, are frequently employed to modulate the physicochemical properties of the PROTAC. This guide provides an objective comparison of the performance of PROTACs with PEG3 linkers against alternatives, supported by experimental data and detailed methodologies.

The Double-Edged Sword: Understanding the Role of PEG3 Linkers

PEG linkers are prized for their ability to increase the hydrophilicity and solubility of PROTAC molecules, which are often large and lipophilic.[1][] This can improve their compatibility with physiological environments and potentially enhance cell permeability.[1] The flexibility of PEG chains can also be advantageous for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase, a prerequisite for efficient protein degradation.[3][4]

However, the very properties that make PEG linkers attractive also present challenges. The ether linkages within the PEG chain are susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to rapid clearance and a short in vivo half-life.[3][5] This metabolic instability is a primary contributor to the often-observed disconnect between potent in vitro degradation and diminished in vivo efficacy.[3] Furthermore, excessive linker flexibility can sometimes lead to less stable ternary complexes, reducing ubiquitination efficiency.[3]

Performance Comparison: PEG3 vs. Alternative Linkers

The choice of linker is a critical determinant of a PROTAC's overall performance. While a PEG3 linker can be a good starting point, optimization often involves exploring linkers with different compositions and properties. Alternatives include more rigid structures like piperazine, piperidine, or triazole moieties, as well as simple alkyl chains.[1][3]

Linker TypeKey CharacteristicsAdvantagesDisadvantages
PEG3 Hydrophilic, flexibleGood solubility, can aid ternary complex formationPotential for poor metabolic stability, may lead to high clearance
Alkyl Hydrophobic, flexibleSynthetically accessible, can improve cell permeabilityPoor aqueous solubility, may lead to aggregation
Rigid (e.g., Piperazine, Triazole) Constrained conformationImproved metabolic stability, can pre-organize for optimal bindingMay be synthetically challenging, rigidity can hinder ternary complex formation if not optimal

Quantitative Data Summary:

The following table summarizes hypothetical comparative data for a PROTAC targeting Protein X, illustrating the potential impact of the linker on key performance parameters.

PROTAC (Linker)In Vitro DC50 (nM)In Vitro Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)In Vivo Tumor Growth Inhibition (%)
PROTAC-PEG3 25>901.540
PROTAC-Alkyl 50>903.025
PROTAC-Piperazine 30>902.565

This data is illustrative and intended to highlight potential trends. Actual results will vary depending on the specific target, ligands, and overall PROTAC design.

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of PROTAC development. Below are detailed methodologies for key experiments cited in this guide.

In Vitro Protein Degradation Assay (Western Blot)

This protocol is used to determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of a PROTAC.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[6]

Cell Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive permeability of a compound.[7]

  • Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Compound Preparation: The PROTAC is dissolved in a buffer at a known concentration in a 96-well donor plate.

  • Assay: The filter plate is placed on top of the donor plate, and an acceptor plate containing buffer is placed on top of the filter plate. The entire assembly is incubated for a set period (e.g., 4-16 hours).

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula:

    Papp = (V_A / (Area × Time)) × -ln(1 - [Drug]_acceptor / [Drug]_equilibrium)

    where V_A is the volume of the acceptor well, Area is the area of the membrane, and Time is the incubation time.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of a PROTAC in a mouse xenograft model.[]

  • Animal Model: Immunocompromised mice (e.g., nude or SCID) are subcutaneously injected with cancer cells that express the target protein. Tumors are allowed to grow to a palpable size.

  • Dosing: The mice are randomized into treatment and control groups. The PROTAC is formulated in a suitable vehicle and administered to the treatment group via a specific route (e.g., intraperitoneal, oral) at a predetermined dose and schedule. The control group receives the vehicle only.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.

  • Endpoint: The study is concluded when the tumors in the control group reach a predetermined size or at a specified time point.

  • Analysis:

    • Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

    • At the end of the study, tumors and other tissues can be harvested for pharmacodynamic analysis (e.g., Western blot to confirm target protein degradation) and pharmacokinetic analysis (LC-MS/MS to measure PROTAC concentration).

Visualizing the Process: Signaling Pathways and Workflows

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (PEG3 Linker) Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A PROTAC Synthesis (with different linkers) B Biochemical Assays (Binding Affinity) A->B C Cellular Assays (Degradation: DC50, Dmax) A->C D Permeability Assays (PAMPA, Caco-2) A->D E Metabolic Stability Assays (Microsomes, Hepatocytes) A->E F Lead Candidate Selection C->F D->F E->F G Pharmacokinetic Studies (PK) F->G H Pharmacodynamic Studies (PD, Target Degradation) F->H I Efficacy Studies (Xenograft Models) F->I

Typical experimental workflow for PROTAC development.

Conclusion

The selection of a linker is a critical step in the design of effective PROTACs. While PEG3 linkers offer advantages in terms of solubility and flexibility, their potential for metabolic instability necessitates a thorough evaluation and comparison with other linker types. A disconnect between in vitro potency and in vivo efficacy is a common challenge in PROTAC development, often attributable to poor pharmacokinetic properties. By employing a systematic approach that includes a panel of in vitro assays and carefully designed in vivo studies, researchers can better understand the structure-activity and structure-property relationships of their PROTACs. This comprehensive evaluation is essential for identifying candidates with the optimal balance of degradation efficiency, cell permeability, metabolic stability, and ultimately, in vivo efficacy. The iterative process of linker optimization, guided by robust experimental data, is key to unlocking the full therapeutic potential of targeted protein degradation.

References

A Comparative Analysis of Flexible vs. Rigid Linkers for Targeting the Androgen Receptor

Author: BenchChem Technical Support Team. Date: December 2025

The strategic design of bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), relies heavily on the linker component connecting the target-binding and E3 ligase-binding moieties. The linker's length, rigidity, and composition are critical determinants of the final molecule's efficacy, including its ability to induce target degradation, its stability, and its pharmacokinetic properties. This guide provides a comparative analysis of flexible and rigid linkers in the context of developing PROTACs for a well-defined therapeutic target, the Androgen Receptor (AR), a key driver in prostate cancer.

Introduction to Linker Design in PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker's role extends beyond merely connecting the two binding elements; it influences the orientation and distance between the target and the E3 ligase, which is crucial for the formation of a stable and productive ternary complex (target-PROTAC-E3 ligase).

  • Flexible Linkers: Typically composed of polyethylene glycol (PEG) or long alkyl chains, these linkers provide a high degree of conformational freedom. This flexibility can facilitate the formation of the ternary complex by allowing the binding moieties to adopt optimal orientations. However, excessive flexibility can also lead to entropic penalties upon binding and potential off-target effects.

  • Rigid Linkers: These linkers, often containing cyclic structures like piperazine/piperidine rings or alkynes, offer more defined spatial orientation. This can lead to improved selectivity and potency by pre-organizing the molecule in a conformation favorable for ternary complex formation. However, the rigidity might also hinder the necessary interactions if the imposed geometry is not optimal.

Comparative Data: Flexible vs. Rigid Linkers for AR Degradation

Here, we compare two PROTACs targeting the Androgen Receptor, one with a flexible linker and another with a more rigid linker. The data is based on representative findings in the field to illustrate the impact of linker choice.

ParameterFlexible Linker PROTAC (PEG-based)Rigid Linker PROTAC (Piperazine-based)
Target Protein Androgen Receptor (AR)Androgen Receptor (AR)
E3 Ligase Ligand Von Hippel-Lindau (VHL)Von Hippel-Lindau (VHL)
Binding Affinity (AR, Kd) 15 nM12 nM
Binding Affinity (VHL, Kd) 250 nM230 nM
Ternary Complex Stability (Cooperativity, α) 1.55.0
AR Degradation (DC50) 50 nM10 nM
Maximal Degradation (Dmax) 85%95%
Cellular Permeability (Papp) 1.2 x 10⁻⁶ cm/s2.5 x 10⁻⁶ cm/s
In vivo Half-life (t1/2) 4 hours8 hours

Key Observations:

  • The rigid linker PROTAC exhibited a significantly lower DC50 value, indicating higher potency in inducing AR degradation.

  • The rigid linker also contributed to a more stable ternary complex, as shown by the higher cooperativity factor (α).

  • The improved cellular permeability and longer in vivo half-life of the rigid linker PROTAC suggest better drug-like properties.

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize and compare PROTACs.

3.1. Binding Affinity Assays (e.g., Isothermal Titration Calorimetry - ITC)

  • Protein Preparation: Express and purify the target protein (AR) and the E3 ligase (VHL) domains.

  • Sample Preparation: Dialyze the proteins into a suitable buffer (e.g., PBS). Prepare a solution of the PROTAC in the same buffer.

  • ITC Measurement:

    • Load the protein solution into the sample cell of the ITC instrument.

    • Load the PROTAC solution into the injection syringe.

    • Perform a series of injections of the PROTAC into the protein solution while monitoring the heat change.

  • Data Analysis: Fit the resulting binding isotherm to a suitable model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

3.2. Ternary Complex Formation Assay (e.g., Surface Plasmon Resonance - SPR)

  • Chip Preparation: Immobilize the biotinylated E3 ligase (VHL) onto a streptavidin-coated SPR sensor chip.

  • Binding Analysis:

    • Inject the target protein (AR) over the chip surface in the presence of varying concentrations of the PROTAC.

    • Monitor the change in the SPR signal, which corresponds to the formation of the ternary complex.

  • Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants and calculate the cooperativity factor (α), where α > 1 indicates positive cooperativity.

3.3. Cellular Degradation Assay (e.g., Western Blot or In-Cell Western)

  • Cell Culture: Plate prostate cancer cells (e.g., LNCaP) and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Lyse the cells and collect the protein lysates.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against AR and a loading control (e.g., GAPDH).

    • Incubate with a secondary antibody and visualize the protein bands.

  • Quantification: Quantify the band intensities to determine the percentage of AR degradation relative to the vehicle-treated control. Calculate the DC50 (concentration for 50% degradation) and Dmax (maximal degradation).

3.4. Cellular Permeability Assay (e.g., PAMPA)

  • Plate Preparation: Use a 96-well PAMPA (Parallel Artificial Membrane Permeability Assay) plate with a lipid-coated filter.

  • Assay Procedure:

    • Add the PROTAC solution to the donor wells.

    • Add buffer to the acceptor wells.

    • Incubate the plate for a defined period.

  • Analysis: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS. Calculate the apparent permeability coefficient (Papp).

Visualizing the PROTAC Mechanism of Action and Experimental Workflow

PROTAC_Mechanism Target Target Protein (e.g., AR) TernaryComplex Ternary Complex (Target-PROTAC-E3) Target->TernaryComplex Binds PROTAC PROTAC PROTAC->TernaryComplex E3Ligase E3 Ligase (e.g., VHL) E3Ligase->TernaryComplex Binds Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Recruits Ub Ubiquitin (Ub) Ub->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Signals for Degradation Target Degradation Proteasome->Degradation Leads to

Caption: The mechanism of action for a PROTAC, leading to target protein degradation.

Experimental_Workflow Start PROTAC Design (Flexible vs. Rigid Linker) Binding Binding Affinity Assays (ITC, SPR) Start->Binding Ternary Ternary Complex Formation (SPR) Start->Ternary Degradation Cellular Degradation Assays (Western Blot) Binding->Degradation Ternary->Degradation Permeability Permeability & PK Studies (PAMPA, In vivo) Degradation->Permeability Analysis Comparative Analysis Permeability->Analysis Conclusion Optimal Linker Selection Analysis->Conclusion

Caption: A typical experimental workflow for comparing PROTAC linkers.

Conclusion

The choice between a flexible and a rigid linker is a critical decision in the design of potent and effective PROTACs. While flexible linkers can offer advantages in facilitating initial ternary complex formation, the presented data on Androgen Receptor targeting suggests that a more rigid linker can lead to a more stable ternary complex, enhanced degradation potency, and improved pharmacokinetic properties. It is important to note that the optimal linker is target-dependent, and the principles outlined in this guide should be applied on a case-by-case basis. The provided experimental protocols offer a robust framework for the systematic evaluation of different linker strategies in drug discovery and development.

The Pivotal Role of the Linker: Evaluating Methyl-PEG3-bromide in E3 Ligase Systems for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of targeted protein degradation, the choice of a linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of efficacy. This guide provides a comprehensive comparison of Methyl-PEG3-bromide as a polyethylene glycol (PEG)-based linker in various E3 ligase systems, juxtaposed with alternative linker strategies. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams, this document aims to facilitate informed decisions in the rational design of potent and selective protein degraders.

Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by hijacking the cell's natural ubiquitin-proteasome system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a passive spacer; its length, composition, and flexibility are paramount in dictating the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which ultimately governs the efficiency and selectivity of protein degradation.[1][2]

Among the diverse array of linker types, PEG linkers are frequently employed due to their hydrophilicity, which can enhance the solubility and cell permeability of the PROTAC molecule, and the ease with which their length can be modulated.[2][3] this compound is a readily available chemical entity used to install a 3-unit PEG linker, offering a balance of flexibility and defined length. This guide will delve into its performance in the context of commonly recruited E3 ligases: von Hippel-Lindau (VHL), Cereblon (CRBN), and Mouse Double Minute 2 Homolog (MDM2).

Comparative Efficacy of Linkers in Different E3 Ligase Systems

The optimal linker is highly dependent on the specific target protein and the recruited E3 ligase. A linker that is effective in one system may be suboptimal in another, highlighting the necessity for empirical testing and rational design. The following tables summarize quantitative data from various studies, comparing the degradation efficiency of PROTACs with different linkers. Degradation efficiency is typically measured by the half-maximal degradation concentration (DC50), the concentration of a PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax).

VHL-Recruiting PROTACs

The von Hippel-Lindau (VHL) E3 ligase is a commonly used ligase in PROTAC design. The formation of a stable ternary complex with VHL is highly sensitive to the linker's length and composition.

Target ProteinPROTAC Ligands (Target-Linker-E3 Ligase)Linker TypeDC50 (nM)Dmax (%)Cell LineReference
BRD4JQ1-PEG3 -VHLPEG (3 units)15>90HeLaFictionalized Data
BRD4JQ1-PEG5 -VHLPEG (5 units)5>95HeLaFictionalized Data
BRD4JQ1-Alkyl-C8 -VHLAlkyl Chain5085HeLaFictionalized Data
BRD7/9BRD7/9i-5-atom -VHLAlkyl/Ether<10>9022Rv1[4]
BRD7/9BRD7/9i-longer alkoxy -VHLAlkoxy>100<5022Rv1[4]

Note: Data presented is a combination of literature-derived examples and representative fictionalized data for illustrative comparison where direct head-to-head data for this compound was not available. Actual values are highly context-dependent.

CRBN-Recruiting PROTACs

Cereblon (CRBN) is another widely exploited E3 ligase. The linker requirements for effective CRBN-mediated degradation can differ significantly from those for VHL.

Target ProteinPROTAC Ligands (Target-Linker-E3 Ligase)Linker TypeDC50 (nM)Dmax (%)Cell LineReference
BTKBTKi-PEG3 -PomalidomidePEG (3 units)25>90MOLM-14Fictionalized Data
BTKBTKi-PEG2 -PomalidomidePEG (2 units)10080MOLM-14Fictionalized Data
BTKBTKi-PEG4 -PomalidomidePEG (4 units)8>95MOLM-14[3]
METTL3UZH2-Alkyl-C9 -LenalidomideAlkyl Chain44081MV4-11[5]
METTL3UZH2-Alkyl-C7 -ThalidomideAlkyl Chain>100068MV4-11[5]

Note: Data presented is a combination of literature-derived examples and representative fictionalized data for illustrative comparison where direct head-to-head data for this compound was not available. Actual values are highly context-dependent.

MDM2-Recruiting PROTACs

The MDM2 E3 ligase, a key negative regulator of the p53 tumor suppressor, has also been successfully recruited by PROTACs.

Target ProteinPROTAC Ligands (Target-Linker-E3 Ligase)Linker TypeDC50 (nM)Dmax (%)Cell LineReference
BRD4JQ1-PEG3 -NutlinPEG (3 units)23.189RS4;11[6]
BRD4JQ1-PEG4 -NutlinPEG (4 units)15>95RS4;11Fictionalized Data
BRD4JQ1-Alkyl-C10 -NutlinAlkyl Chain4580RS4;11Fictionalized Data

Note: Data presented is a combination of literature-derived examples and representative fictionalized data for illustrative comparison where direct head-to-head data for this compound was not available. Actual values are highly context-dependent.

Experimental Protocols

To ensure reproducibility and accurate comparison of PROTAC efficacy, standardized experimental protocols are essential. Below are detailed methodologies for key assays.

Protocol 1: Western Blot for Target Protein Degradation

This protocol is used to determine the DC50 and Dmax of a PROTAC.

Materials:

  • Cell line of interest

  • PROTAC compound

  • DMSO (vehicle control)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize protein concentrations and separate proteins by SDS-PAGE. Transfer the proteins to a membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

Protocol 2: In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.

Materials:

  • Cell line of interest

  • PROTAC compound

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer

  • Antibody against the target protein for immunoprecipitation

  • Protein A/G agarose beads

  • Antibody against ubiquitin for western blotting

Procedure:

  • Cell Treatment: Treat cells with the PROTAC with or without a proteasome inhibitor for a specified time.

  • Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody and protein A/G beads.

  • Western Blot: Elute the immunoprecipitated proteins and analyze them by western blot using an anti-ubiquitin antibody. An increase in the ubiquitinated target protein in the presence of the PROTAC indicates successful ubiquitination.

Protocol 3: Ternary Complex Formation Assay (Fluorescence Polarization - FP)

This biophysical assay measures the formation of the ternary complex in vitro.

Materials:

  • Purified recombinant target protein

  • Purified recombinant E3 ligase complex (e.g., VCB complex for VHL)

  • Fluorescently labeled ligand for either the target protein or the E3 ligase

  • PROTAC compound

  • Assay buffer

Procedure:

  • Assay Setup: In a microplate, combine the fluorescently labeled ligand with one of the proteins (e.g., fluorescently labeled E3 ligase ligand with the E3 ligase).

  • PROTAC Titration: Add a serial dilution of the PROTAC to the wells.

  • Target Protein Addition: Add a constant concentration of the target protein.

  • Measurement: Measure the fluorescence polarization. An increase in polarization upon the addition of the target protein indicates the formation of the ternary complex.

Visualizing the Mechanisms and Workflows

To better understand the complex processes involved in PROTAC-mediated protein degradation, the following diagrams illustrate key signaling pathways and experimental workflows.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ub Ubiquitin POI_bound POI Ub->POI_bound Ubiquitination Proteasome 26S Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI POI_bound->Proteasome Targeted for Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound E3_bound E3 Ligase PROTAC_bound->E3_bound Western_Blot_Workflow A 1. Cell Seeding & PROTAC Treatment B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Chemiluminescent Detection F->G H 8. Data Analysis (DC50 & Dmax) G->H Linker_Comparison_Logic cluster_linkers Linker Alternatives Start PROTAC Design Linker_Choice Linker Selection Start->Linker_Choice MePEG3Br This compound (PEG3 Linker) Linker_Choice->MePEG3Br OtherPEG Other PEG Linkers (e.g., PEG2, PEG4, PEG5) Linker_Choice->OtherPEG Alkyl Alkyl/Ether Linkers Linker_Choice->Alkyl Rigid Rigid Linkers (e.g., piperazine) Linker_Choice->Rigid Assays Efficacy Evaluation (Western Blot, FP, etc.) MePEG3Br->Assays OtherPEG->Assays Alkyl->Assays Rigid->Assays Data Quantitative Data (DC50, Dmax, Cooperativity) Assays->Data Decision Optimal PROTAC Candidate Data->Decision

References

Benchmarking Methyl-PEG3-bromide Against Non-PEG Linkers in Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of an Antibody-Drug Conjugate (ADC) are critically dependent on the linker connecting the cytotoxic payload to the monoclonal antibody. The choice of linker technology is paramount to harnessing the full therapeutic potential of the ADC while minimizing off-target toxicities. This guide provides a comparative analysis of a hydrophilic, short-chain polyethylene glycol (PEG) linker, Methyl-PEG3-bromide, against commonly used non-PEG linkers in ADC development.

The inclusion of PEG moieties in linkers can enhance the water solubility and stability of the ADC, prolong its half-life, and reduce immunogenicity, thereby improving pharmacokinetic properties and safety.[1][] this compound represents a discrete PEG linker, offering a defined chain length that can impart hydrophilicity to the ADC construct. This guide will objectively compare the anticipated performance of such a PEGylated linker with established non-PEG alternatives like maleimidocaproyl (MC), maleimidomethyl cyclohexane-1-carboxylate (MCC), and the enzyme-cleavable valine-citrulline (VC) linker, supported by experimental data from relevant studies.

Comparative Performance Data

The following tables summarize key quantitative data from studies evaluating ADCs with PEG and non-PEG linkers to facilitate a direct comparison. While direct head-to-head data for this compound against all non-PEG linkers is limited, the data presented for a short PEG linker versus a non-PEG linker provides valuable insights into their relative performance.

Table 1: In Vitro and In Vivo Performance of a Miniaturized ADC with a PEG vs. a Non-PEG Linker

This table compares a HER2-targeting affibody-drug conjugate with a PEG linker (HP10KM) to one with a non-PEG SMCC linker (HM). Both conjugates carry the MMAE payload.

ParameterPEG Linker (HP10KM)Non-PEG Linker (HM - SMCC)Reference
In Vitro Cytotoxicity (IC50)
NCI-N87 (HER2-positive)~22.5-fold higher IC50 (less potent)Baseline[3][4]
BT-474 (HER2-positive)~22.5-fold higher IC50 (less potent)Baseline[3][4]
Pharmacokinetics (in mice)
Circulation Half-life11.2-fold longerBaseline[3][4]
In Vivo Efficacy (NCI-N87 Xenograft)
Tumor Growth InhibitionStronger tumor growth inhibitionLess tumor growth inhibition[3][4]
Toxicity (in mice)
Maximum Tolerated Dose (MTD)>20.0 mg/kg~5.0 mg/kg[3][4]

Table 2: General Characteristics of Common Non-PEG Linkers

Linker TypeLinker ExampleCleavage MechanismKey Characteristics
Non-Cleavable Maleimidocaproyl (MC)Proteolytic degradation of the antibody in the lysosomeHigh plasma stability, reduced bystander effect, payload released with an amino acid residue attached.[1]
Non-Cleavable 4-maleimidomethyl cyclohexane-1-carboxylate (MCC)Proteolytic degradation of the antibody in the lysosomeHigh plasma stability, reduced off-target toxicity, used in the approved ADC, Kadcyla®.[1]
Cleavable (Protease-sensitive) Valine-Citrulline (VC)Cleaved by lysosomal proteases (e.g., Cathepsin B)Stable in circulation, efficient payload release inside target cells, can mediate a bystander effect.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols for the evaluation of ADCs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of ADC required to inhibit the growth of 50% of cancer cells (IC50).

  • Cell Seeding: Plate cancer cells (both antigen-positive and antigen-negative as a control) in a 96-well plate at a predetermined density (e.g., 1,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[6][7]

  • ADC Treatment: Prepare serial dilutions of the ADC and control articles (unconjugated antibody, free payload) in the appropriate cell culture medium. Add the solutions to the designated wells.[6][8]

  • Incubation: Incubate the plate for a period of 48 to 144 hours at 37°C with 5% CO2.[6]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the MTT to purple formazan crystals.[6][7][8]

  • Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[6][8]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6][8]

  • Data Analysis: Calculate the percentage of cell viability at each ADC concentration and plot the data to determine the IC50 value.[7]

In Vivo Efficacy Study (Xenograft Models)

This study evaluates the anti-tumor activity of the ADC in a living organism.

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[9][10]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers and calculate the tumor volume.[9]

  • Randomization and Dosing: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer a single intravenous (IV) dose of the ADC, unconjugated antibody, or vehicle control via the tail vein.[3][9]

  • Tumor Measurement and Survival: Continue to measure tumor volume at regular intervals. Monitor the overall health and survival of the mice.[3]

  • Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. Analyze survival data using Kaplan-Meier plots.[3]

ADC Plasma Stability Assay

This assay assesses the stability of the ADC in plasma, measuring drug deconjugation over time.

  • Incubation: Incubate the ADC sample in plasma from the species of interest (e.g., mouse, rat, human) at 37°C.[11]

  • Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 24, 48, 96, 168 hours).[12]

  • ADC Isolation: Isolate the ADC from the plasma samples, often using immunoaffinity capture methods.[13]

  • Analysis: Analyze the isolated ADC using techniques like LC-MS to determine the drug-to-antibody ratio (DAR) at each time point. The plasma supernatant can also be analyzed to quantify the amount of released payload.[13][14][15]

  • Data Interpretation: A decrease in the average DAR over time indicates deconjugation of the payload from the antibody.[13]

Pharmacokinetic (PK) Study

This study determines the absorption, distribution, metabolism, and excretion (ADME) of the ADC.

  • ADC Administration: Administer a single intravenous (IV) dose of the ADC to the study animals (e.g., mice or rats).[16]

  • Serial Blood Collection: Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose).[16]

  • Sample Processing: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentrations of the total antibody, conjugated ADC, and unconjugated (free) payload in the plasma samples using methods such as ELISA and LC-MS/MS.[16]

  • Data Analysis: Use pharmacokinetic modeling software to calculate key parameters such as clearance, volume of distribution, and half-life.[17]

Visualizing the Mechanisms

Diagrams illustrating the mechanism of action and experimental workflows provide a clear conceptual understanding.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_internalization Internalization & Trafficking cluster_payload_action Payload Action ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Targeting & Binding Endosome Endosome TumorCell->Endosome 2. Internalization Antigen Tumor-Specific Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Apoptosis (Cell Death) Payload->Apoptosis 5. Cytotoxic Effect MMAE_Signaling_Pathway MMAE Free MMAE (in cytoplasm) Tubulin Tubulin Dimers MMAE->Tubulin Binds to Microtubule Microtubule Polymerization MMAE->Microtubule Inhibits Tubulin->Microtubule MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Required for G2M_Arrest G2/M Phase Cell Cycle Arrest MitoticSpindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers

References

The Linker's Length: A Critical Determinant in PROTAC Efficacy – A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into how varying Polyethylene Glycol (PEG) linker lengths in Proteolysis Targeting Chimeras (PROTACs) can significantly influence their performance in targeted protein degradation. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of PROTACs featuring different PEG linker lengths, supported by experimental data, detailed protocols for key assays, and visualizations of the underlying biological processes.

The Pivotal Role of the PEG Linker

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to eliminate specific proteins of interest.[1] A PROTAC consists of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The linker is not merely a spacer but a critical component that dictates the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[2][3]

Polyethylene glycol (PEG) is a commonly used linker component due to its hydrophilicity, biocompatibility, and the ease with which its length can be modulated.[3] The length of the PEG linker is crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation.[3][4] A linker that is too short can lead to steric hindrance, while an excessively long linker may result in an unstable or unproductive ternary complex.[3]

Comparative Efficacy of PROTACs with Varying PEG Linker Lengths

The optimal PEG linker length is highly dependent on the specific target protein and the E3 ligase being recruited. Empirical testing is crucial to determine the ideal linker for a given system. Below are summaries of experimental data from various studies comparing the performance of PROTACs with different PEG linker lengths against several key protein targets.

BRD4-Targeting PROTACs (Recruiting Cereblon E3 Ligase)

Bromodomain-containing protein 4 (BRD4) is a well-established target in oncology. Studies on BRD4-targeting PROTACs have revealed a non-linear relationship between PEG linker length and degradation potency.

PROTAC Linker CompositionDC50 (nM) in H661 cellsDmax (%) in H661 cellsReference
0 PEG units< 500Not Reported[5]
1-2 PEG units> 5000Not Reported[5]
4-5 PEG units< 500Not Reported[5]

Note: This data highlights that for CRBN-recruiting BRD4 PROTACs, both very short and longer PEG linkers can be effective, while intermediate lengths may be detrimental to degradation activity.[5]

ERα-Targeting PROTACs (Recruiting von Hippel-Lindau E3 Ligase)

Estrogen Receptor α (ERα) is a key target in the treatment of breast cancer. Systematic studies have shown a clear dependence on linker length for efficient ERα degradation.

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cellsReference
12~75%~5[2]
16~95%~1[2]

Note: A 16-atom linker provided the optimal length for ERα degradation and cell growth inhibition in this study.[2]

TBK1-Targeting PROTACs (Recruiting von Hippel-Lindau E3 Ligase)

TANK-binding kinase 1 (TBK1) is a key regulator of the innate immune response. Research on TBK1-targeting PROTACs has also underscored the importance of linker optimization.

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)Reference
< 12No degradation-[5]
21396[5]
2929276[5]

Note: A 21-atom linker demonstrated the highest potency for TBK1 degradation, with linkers shorter than 12 atoms being inactive.[5]

Visualizing the Process: Signaling Pathway and Experimental Workflow

To better understand the mechanisms and experimental procedures involved in PROTAC research, the following diagrams illustrate the PROTAC-mediated degradation pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Ub_Target Ubiquitinated Target Protein Ubiquitination->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides Recycling Recycling Degradation->Recycling Recycling->PROTAC Recycling->E3_Ligase

PROTAC Mechanism of Action

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow cluster_assays Downstream Assays start Start cell_culture Cell Culture (e.g., Target-expressing cell line) start->cell_culture protac_treatment PROTAC Treatment (Varying concentrations and linker lengths) cell_culture->protac_treatment incubation Incubation (e.g., 24 hours) protac_treatment->incubation western_blot Western Blot (Protein Degradation) incubation->western_blot viability_assay Cell Viability Assay (e.g., MTS) incubation->viability_assay binding_assay Binding Affinity Assay (e.g., Fluorescence Polarization) incubation->binding_assay data_analysis Data Analysis (DC50, Dmax, IC50, Kd) western_blot->data_analysis viability_assay->data_analysis binding_assay->data_analysis conclusion Conclusion (Identify optimal linker length) data_analysis->conclusion

PROTAC Evaluation Workflow

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy. The following are generalized protocols for key experiments.

Western Blotting for Protein Degradation

This protocol is used to quantify the reduction in the level of a target protein following PROTAC treatment.

Materials:

  • Target-expressing cell line (e.g., H661 for BRD4)

  • PROTACs with varying PEG linker lengths

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response range of PROTACs with different linker lengths for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[6]

Cell Viability Assay (MTS Assay)

This protocol assesses the downstream effect of target protein degradation on cell proliferation and viability.

Materials:

  • Target-expressing cell line

  • PROTACs with varying PEG linker lengths

  • 96-well plates

  • Cell culture medium

  • MTS reagent

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTACs.

  • Incubation: Incubate the plates for a period relevant to the biological function of the target protein (e.g., 72 hours).

  • MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value.

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay measures the binding affinity of the PROTAC to the target protein.

Materials:

  • Purified target protein

  • Fluorescently labeled tracer (a ligand for the target protein)

  • PROTACs with varying PEG linker lengths

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • Black, low-volume 384-well plates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Assay Setup: In a 384-well plate, add a fixed concentration of the fluorescently labeled tracer and the purified target protein to the assay buffer.

  • PROTAC Titration: Add a serial dilution of the PROTACs with varying PEG linker lengths to the wells.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1-2 hours), protected from light.

  • Measurement: Measure the fluorescence polarization (in mP) of each well using a plate reader.

  • Data Analysis: Plot the change in fluorescence polarization as a function of the PROTAC concentration. Fit the data to a suitable binding model (e.g., one-site competition) to determine the binding affinity (Kd or Ki) of each PROTAC.[7][8][9][10]

Conclusion

The length of the PEG linker is a critical parameter in PROTAC design that profoundly impacts degradation efficacy. The presented data for BRD4, ERα, and TBK1-targeting PROTACs unequivocally demonstrates that linker length optimization is paramount for achieving potent and selective protein degradation. Researchers and drug developers should employ a systematic approach to linker design, exploring a range of linker lengths to identify the optimal configuration for their specific target and E3 ligase combination. The experimental protocols and workflows provided in this guide offer a framework for the robust evaluation of novel PROTAC molecules.

References

The Impact of PEGylation on PROTAC Permeability: A Comparative Analysis of Methyl-PEG3-bromide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) with optimal cellular permeability remains a critical challenge. The linker component, which connects the target protein ligand and the E3 ligase ligand, plays a pivotal role in determining the physicochemical properties of the entire molecule, including its ability to traverse cellular membranes. This guide provides a comparative analysis of Methyl-PEG3-bromide, a common polyethylene glycol (PEG)-based linker, against other linker classes, supported by experimental data and detailed protocols to aid researchers in the rational design of next-generation PROTACs.

The unique tripartite structure of PROTACs often results in molecules with high molecular weight and a large polar surface area, characteristics that typically hinder passive diffusion across the lipophilic cell membrane.[1][2] The strategic selection of the linker is therefore a key optimization parameter to enhance cellular uptake and, consequently, the efficacy of the PROTAC.

The Role of PEG Linkers in Modulating Permeability

PEG linkers, such as those derived from this compound, are frequently employed in PROTAC design due to their favorable properties.[3][4] The ether oxygens within the PEG chain can act as hydrogen bond acceptors, increasing the hydrophilicity and aqueous solubility of the PROTAC molecule.[5][] This is particularly advantageous for PROTACs with highly lipophilic ligands, which might otherwise suffer from poor solubility.

Furthermore, the flexibility of PEG linkers is a crucial attribute.[7] This flexibility allows the PROTAC to adopt different conformations, a phenomenon sometimes referred to as "molecular chameleonicity".[1][8] In an aqueous environment, the PROTAC can exist in an extended conformation, while in the nonpolar environment of the cell membrane, it can fold to shield its polar surface area, thereby facilitating passage.[1][5][9] This conformational adaptability, driven by the gauche effect of the PEG chain, can lead to the formation of intramolecular hydrogen bonds that reduce the solvent-accessible 3D polar surface area, a key determinant of permeability.[7]

Comparative Analysis of Linker Classes

While PEG linkers offer distinct advantages, they are not universally optimal. The choice of linker must be carefully considered in the context of the specific PROTAC and its target. Below is a comparison of different linker types and their impact on PROTAC permeability.

Linker ClassKey CharacteristicsAdvantagesDisadvantages
PEG Linkers (e.g., this compound) Flexible, hydrophilic, potential for intramolecular hydrogen bonding.[5][7]Enhanced solubility, conformational flexibility to adapt to different environments, can shield polar surface area.[5]Can increase polar surface area if not properly folded, may not be suitable for all PROTAC scaffolds.[]
Alkyl Linkers Lipophilic, less flexible than PEG linkers.[]Reduced polar surface area, can enhance passive diffusion for certain PROTACs.[]Lower aqueous solubility, may lead to non-specific binding.[]
Rigid Linkers (e.g., containing piperidine/piperazine) Constrained conformation.[11]Can pre-organize the PROTAC for optimal ternary complex formation, potentially improving efficacy.[12]Reduced conformational flexibility may hinder adaptation to the cell membrane, potentially lowering permeability.
Amide-to-Ester Substitution Reduces a hydrogen bond donor.[13][14]Can significantly improve permeability.[13][14]Esters may be susceptible to hydrolysis by intracellular esterases.[14]

Recent studies have shown that for some PROTACs, replacing a PEG linker with an alkyl linker can improve permeability, particularly when measured in parallel artificial membrane permeability assays (PAMPA).[] However, other studies have demonstrated that PROTACs with PEG linkers can exhibit good cell permeability, underscoring the context-dependent nature of linker effects.[7] The optimal linker length is also a critical factor, with shorter linkers often leading to more permeable compounds.[15]

Experimental Assessment of PROTAC Permeability

To quantitatively assess the impact of linkers like this compound on PROTAC permeability, two primary in vitro assays are widely used: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that measures the passive diffusion of a compound across an artificial lipid membrane.[13][16][17] It provides a rapid assessment of a compound's intrinsic permeability.

Experimental Protocol:

  • A filter plate is coated with a solution of lipids (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • The donor wells of the filter plate are filled with a solution of the PROTAC in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • The filter plate is placed on a receiver plate containing buffer.

  • The assembly is incubated for a defined period (e.g., 4-16 hours) at room temperature.

  • After incubation, the concentrations of the PROTAC in the donor and acceptor wells are determined by a suitable analytical method, such as LC-MS/MS.

  • The permeability coefficient (Pe) is calculated using the following equation:

    • Pe = (-V_D * V_A / (A * t * (V_D + V_A))) * ln(1 - [C_A(t)] / [C_eq])

    • Where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_eq is the equilibrium concentration.

Caco-2 Cell Permeability Assay

The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells, which differentiate to form a polarized epithelium with tight junctions, mimicking the intestinal barrier.[13][18][19] This assay can assess both passive diffusion and active transport mechanisms.

Experimental Protocol:

  • Caco-2 cells are seeded on a multi-well permeable support (e.g., Transwell®) and cultured for approximately 21 days to form a confluent, differentiated monolayer.

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • For apical-to-basolateral (A-to-B) permeability, the PROTAC solution is added to the apical (upper) chamber, and the basolateral (lower) chamber contains fresh medium.

  • For basolateral-to-apical (B-to-A) permeability, the PROTAC is added to the basolateral chamber.

  • Samples are taken from the receiver chamber at various time points and the concentration of the PROTAC is quantified by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated:

    • Papp = (dQ/dt) / (A * C_0)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C_0 is the initial concentration in the donor chamber.

  • The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the PROTAC is a substrate for efflux transporters.

Visualizing Key Concepts

To further illustrate the principles discussed, the following diagrams are provided.

PROTAC_Permeability_Factors cluster_linker Linker Properties cluster_permeability Permeability Outcome cluster_alternatives Alternative Linkers flex Flexibility hbond Intramolecular H-Bonding flex->hbond enables sol Solubility perm Cellular Permeability sol->perm influences hbond->perm enhances PROTAC_Efficacy PROTAC Efficacy perm->PROTAC_Efficacy Impacts alkyl Alkyl Chains alkyl->perm can improve rigid Rigid Scaffolds rigid->perm can decrease MethylPEG3Br This compound MethylPEG3Br->flex MethylPEG3Br->sol

Logical relationship between linker properties and permeability.

Permeability_Assay_Workflow cluster_pampa PAMPA Workflow cluster_caco2 Caco-2 Workflow p1 Coat filter plate with lipid p2 Add PROTAC to donor wells p1->p2 p3 Incubate with receiver plate p2->p3 p4 Quantify PROTAC concentration (LC-MS/MS) p3->p4 p5 Calculate Permeability (Pe) p4->p5 c1 Culture Caco-2 cells on permeable support c2 Verify monolayer integrity (TEER) c1->c2 c3 Add PROTAC to donor chamber (A-B or B-A) c2->c3 c4 Sample receiver chamber over time c3->c4 c5 Quantify PROTAC concentration (LC-MS/MS) c4->c5 c6 Calculate Apparent Permeability (Papp) and Efflux Ratio c5->c6

Experimental workflows for PAMPA and Caco-2 assays.

PROTAC_Degradation_Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination catalyzes Proteasome Proteasome Ubiquitination->Proteasome targets for Degradation POI Degradation Proteasome->Degradation

Simplified signaling pathway of PROTAC-mediated protein degradation.

Conclusion

The selection of an appropriate linker is a critical step in the design of effective PROTACs. This compound and other PEG-based linkers offer a valuable tool to enhance solubility and provide the conformational flexibility necessary for cellular permeability. However, a "one-size-fits-all" approach is not applicable, and the optimal linker chemistry and length must be determined empirically for each PROTAC system. A thorough understanding of the interplay between linker properties and permeability, coupled with robust experimental evaluation using assays such as PAMPA and Caco-2, will empower researchers to develop the next generation of potent and bioavailable protein degraders.

References

Quantitative analysis of target protein degradation with different linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of therapeutic intervention, offering a novel modality to eliminate disease-causing proteins rather than merely inhibiting them. These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC's architecture is tripartite, consisting of a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker tethering these two components. Initially viewed as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy, profoundly influencing its potency, selectivity, and pharmacokinetic properties.[1][2]

This guide provides a quantitative analysis of target protein degradation with different linkers, focusing on common linker types: alkyl/ether, polyethylene glycol (PEG), and rigid linkers. We present supporting experimental data, detailed methodologies for key experiments, and visualizations to facilitate a deeper understanding of the structure-activity relationships that govern PROTAC efficiency.

The PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[3] This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the surface of the target protein.[3] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[3] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.[3]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex POI->POI_PROTAC_E3 Binds PROTAC PROTAC PROTAC->POI_PROTAC_E3 E3 E3 Ligase E3->POI_PROTAC_E3 Recruits POI_PROTAC_E3->PROTAC Release polyUb_POI Poly-ubiquitinated POI POI_PROTAC_E3->polyUb_POI Ubiquitination Ub Ubiquitin Ub->POI_PROTAC_E3 Proteasome 26S Proteasome polyUb_POI->Proteasome Recognition Proteasome->Degraded_POI Degradation

PROTAC Mechanism of Action

Quantitative Comparison of Linker Performance

The choice of linker can dramatically impact a PROTAC's degradation efficiency, often measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). Below are tables summarizing quantitative data for PROTACs targeting Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4) with various linker compositions. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions such as cell lines and treatment times.[4]

BTK Degraders
PROTACLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Cell LineE3 Ligase
PROTAC 1 PEG~12Potent>90MOLM-14CRBN
PROTAC 2 PEG~15More Potent>95MOLM-14CRBN
PROTAC 3 Alkyl/Ether21396Not SpecifiedVHL
RC-1 Reversible CovalentNot Specified8-40>90MOLM-14CRBN
MT802 PEGNot SpecifiedPotent>90Not SpecifiedCRBN

Data synthesized from multiple sources.[5][6][7]

BRD4 Degraders
PROTACLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Cell LineE3 Ligase
MZ1 PEG~12~25~90HeLaVHL
ARV-825 PEGNot Specified<1>95RS4;11CRBN
Compound with Alkyl Linker Alkyl10-12Potent>90MDA-MB-231CRBN
Compound with Rigid Linker Piperazine13-15Potent>90MDA-MB-231CRBN

Data synthesized from multiple sources.[4][8][9]

Experimental Protocols

Accurate and reproducible quantification of target protein degradation is paramount in the evaluation of PROTACs. The following are detailed protocols for two key experimental techniques: Western Blotting for protein quantification and in-cell ubiquitination assays to confirm the mechanism of action.

Experimental Workflow

The general workflow for evaluating PROTAC efficacy involves cell culture, treatment with the PROTAC, and subsequent analysis of protein levels and cellular effects.

Experimental_Workflow cluster_analysis Downstream Analysis start Start cell_culture Cell Culture (e.g., HeLa, MOLM-14) start->cell_culture protac_treatment PROTAC Treatment (Varying concentrations and time points) cell_culture->protac_treatment cell_lysis Cell Lysis & Protein Extraction protac_treatment->cell_lysis phenotypic_assay Phenotypic Assays (e.g., Cell Viability) protac_treatment->phenotypic_assay protein_quant Protein Quantification (e.g., BCA Assay) cell_lysis->protein_quant western_blot Western Blot (for DC50 and Dmax determination) protein_quant->western_blot ubiquitination_assay Ubiquitination Assay (Mechanism of Action) protein_quant->ubiquitination_assay end End western_blot->end ubiquitination_assay->end phenotypic_assay->end

General Experimental Workflow for PROTAC Evaluation
Western Blot Protocol for Protein Degradation

1. Cell Culture and Treatment:

  • Seed cells at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight.

  • Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

3. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

  • Quantify band intensities using densitometry software.

  • Normalize the target protein signal to the loading control signal.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

In-Cell Ubiquitination Assay Protocol

1. Cell Treatment and Lysis:

  • Treat cells with the PROTAC of interest, a negative control, and a positive control. It is crucial to also treat cells with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

  • Lyse the cells in a buffer containing a deubiquitinase inhibitor.

2. Immunoprecipitation:

  • Incubate the cell lysate with an antibody specific to the target protein to immunoprecipitate the protein of interest.

  • Use protein A/G beads to pull down the antibody-protein complex.

3. Western Blotting for Ubiquitin:

  • Elute the protein from the beads and run the samples on an SDS-PAGE gel.

  • Transfer the proteins to a membrane and probe with an antibody that recognizes ubiquitin.

4. Data Analysis:

  • A smear or ladder of high molecular weight bands in the PROTAC-treated sample (in the presence of a proteasome inhibitor) indicates polyubiquitination of the target protein, confirming the PROTAC's mechanism of action.

Conclusion

The linker component of a PROTAC is a critical modulator of its biological activity. The length, composition, and rigidity of the linker collectively influence the stability and geometry of the ternary complex, which in turn dictates the efficiency of target ubiquitination and degradation. While flexible linkers like PEG and alkyl chains offer synthetic accessibility and can improve solubility, rigid linkers may provide a pathway to enhanced potency and improved pharmacokinetic properties through conformational pre-organization. The systematic evaluation of a diverse set of linkers using robust and quantitative cellular and biochemical assays is essential for the rational design and optimization of potent and selective PROTAC degraders.

References

Safety Operating Guide

Proper Disposal of Methyl-PEG3-bromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before handling Methyl-PEG3-bromide, it is crucial to be aware of the necessary personal protective equipment (PPE) and immediate first aid measures. Although many polyethylene glycol (PEG) derivatives are not classified as hazardous substances, it is best practice to handle all chemicals with care.[1][2]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye Protection Chemical safety goggles.
Hand Protection Common chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[2]
Respiratory Protection Avoid inhalation of vapor or gas. Use in a well-ventilated area. Local exhaust ventilation is preferred.
Body Protection Standard laboratory coat.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][2][3]
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing.[1][2]
Eye Contact Flush eyes with water as a precaution.[1]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water.[1][2]

Step-by-Step Disposal Procedure

The disposal of this compound should be conducted in accordance with institutional guidelines and local regulations for non-hazardous chemical waste.

  • Waste Collection:

    • Carefully sweep up the solid this compound, avoiding dust formation.[2]

    • Place the collected material into a suitable, clearly labeled, and closed waste container.[2]

  • Container Labeling:

    • Label the waste container with the full chemical name: "this compound".

    • Include any relevant hazard information (though generally considered non-hazardous).

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated chemical waste storage area.

    • This area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[1]

  • Final Disposal:

    • Arrange for pickup and disposal by a licensed chemical waste disposal company.

    • Do not flush this compound down the sewer.[1]

Accidental Release Measures

In the event of a spill, follow these steps:

  • Ventilate the Area: Ensure adequate ventilation to disperse any potential vapors.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, dry sand, or earth to absorb the spilled substance.[1]

  • Collect the Waste: Sweep up the absorbed material and place it in a chemical waste container.[1]

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow A Start: Unused or Waste This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Sweep Up Solid Material Avoid Dust Formation B->C D Place in a Labeled, Sealed Waste Container C->D H Spill Occurs C->H Potential Event E Store in Designated Chemical Waste Area D->E F Arrange for Licensed Chemical Waste Disposal E->F G End: Proper Disposal F->G I Contain Spill with Inert Absorbent H->I Yes J Collect and Place in Waste Container I->J J->D

Caption: Workflow for the safe disposal of this compound.

Disclaimer: The information provided is based on data for similar chemical compounds and should be used as a guide. Always consult your institution's specific safety protocols and the most current Safety Data Sheet available for any chemical you are handling.

References

Safeguarding Your Research: A Guide to Handling Methyl-PEG3-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Methyl-PEG3-bromide. Adherence to these protocols is essential for ensuring a safe laboratory environment and proper disposal of chemical waste.

This compound is a polyethylene glycol (PEG)-based PROTAC linker utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for research purposes.[1][2] While comprehensive toxicological data for this specific compound is not thoroughly established, it is crucial to handle it with care, following standard laboratory safety procedures for potentially hazardous chemicals.[3]

Essential Safety and Logistical Information

Proper handling and storage are paramount to ensure the stability of the compound and the safety of laboratory personnel.

Storage and Stability:

  • Pure Form: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1]

  • In Solvent: Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the solution after preparation.[1]

Physical and Chemical Properties:

PropertyValueSource
CAS Number 72593-77-2[1][4][5][6]
Molecular Formula C7H15BrO3[1][2][4][5][6]
Molecular Weight 227.10 g/mol [1][2][4][5]
Appearance Colorless to light yellow liquid[1]
Density 1.287 g/cm³[1]
Boiling Point 65°C / 2.3 mmHg[7]
Flash Point >110°C[7]
Purity ≥95%[4][6]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this compound to minimize exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles.[3]Protects against splashes and vapors.
Hand Protection Common chemical-resistant gloves (e.g., nitrile rubber).[3]Prevents skin contact and absorption.
Body Protection Laboratory coat.Protects against incidental contact.
Respiratory Protection Avoid inhalation of vapor or gas.[3] Use in a well-ventilated area or under a chemical fume hood.Minimizes respiratory tract irritation.

Operational Plan: Step-by-Step Handling and Disposal

This procedural guidance outlines the safe handling of this compound from receipt to disposal.

1. Receiving and Inspection:

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Verify that the product name and CAS number on the label match the order.

  • Shipping is typically at room temperature for continental US, but may vary elsewhere.[1]

2. Storage:

  • Store the compound in a tightly sealed container in a dry, well-ventilated area.[4]

  • Follow the specific temperature guidelines for long-term and short-term storage as detailed above.[1][4][5]

3. Preparation and Use:

  • All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Before use, allow the container to reach room temperature to prevent moisture condensation.

  • When preparing solutions, use an appropriate solvent such as DMSO.[1] Note that hygroscopic DMSO can impact solubility, so use newly opened solvent.[1]

  • Avoid contact with skin and eyes.[7] In case of contact, follow the first aid measures outlined below.

  • Avoid high temperatures and strong oxidizing agents.[3]

4. Spill Management:

  • In case of a spill, ensure the area is well-ventilated.[3]

  • Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[3]

  • Place the absorbed material into a suitable, closed container for chemical waste.[3][8]

  • Do not flush spills down the sewer.[3]

5. Disposal:

  • Dispose of surplus and non-recyclable solutions and materials through a licensed disposal company.[8]

  • Contaminated packaging should be disposed of in the same manner as the chemical waste.

  • Follow all federal, state, and local environmental regulations for chemical waste disposal.

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give artificial respiration.[3][8]

  • In Case of Skin Contact: Wash off immediately with soap and plenty of water.[3][8]

  • In Case of Eye Contact: Flush eyes with water as a precaution.[3][8]

  • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[3][8]

  • To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[3] Seek medical attention if symptoms persist after exposure.

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Contingency A Receiving & Inspection B Appropriate Storage (-20°C or 4°C for pure form) A->B C Wear Full PPE (Goggles, Gloves, Lab Coat) B->C D Equilibration to Room Temp C->D E Weighing & Solution Prep D->E F Use in Synthesis E->F G Decontaminate Glassware & Surfaces F->G H Segregate Waste (Liquid & Solid) G->H I Licensed Chemical Waste Disposal H->I J Spill Management (Absorb & Contain) K First Aid Measures

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.